molecular formula C15H21NO2 B023316 Ethyl 1-benzylpiperidine-4-carboxylate CAS No. 24228-40-8

Ethyl 1-benzylpiperidine-4-carboxylate

Cat. No.: B023316
CAS No.: 24228-40-8
M. Wt: 247.33 g/mol
InChI Key: ASQCOPJFYLJCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzylpiperidine-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-benzylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQCOPJFYLJCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178921
Record name Ethyl 1-benzylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24228-40-8
Record name Ethyl 1-(phenylmethyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24228-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-benzylpiperidine-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024228408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-benzylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-benzylpiperidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.890
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 1-BENZYLPIPERIDINE-4-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCJ9YTK89G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzylpiperidine-4-carboxylate is a synthetic organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. Its piperidine core is a common scaffold in medicinal chemistry, appearing in drugs targeting the central nervous system, inflammation, and cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its applications in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General Chemical Properties
PropertyValueReference
IUPAC NameThis compound[1]
SynonymsEthyl N-benzyl-4-piperidinecarboxylate, 1-Benzylpiperidine-4-carboxylic acid ethyl ester
CAS Number24228-40-8
Molecular FormulaC₁₅H₂₁NO₂
Molecular Weight247.33 g/mol [2]
SMILESCCOC(=O)C1CCN(CC1)Cc2ccccc2
InChI1S/C15H21NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
InChIKeyASQCOPJFYLJCGD-UHFFFAOYSA-N
Table 2: Physical and Spectroscopic Properties
PropertyValueReference
Physical FormClear liquid[3]
ColorColorless to light red[3]
Boiling Point122 °C at 0.5 mmHg[3]
Density1.037 g/mL at 25 °C[2]
Refractive Index1.5120-1.5160[3]
SolubilitySlightly soluble in Chloroform, Hexanes, and Methanol[3]
pKa (Predicted)7.93 ± 0.10[3]
Flash Point>110 °C[3]
¹³C NMRSpectra available[1]
IRSpectra available[1]
Mass SpectrometryPredicted collision cross section data available[4]

Synthesis of this compound

The most common method for the synthesis of this compound involves the N-alkylation of ethyl isonipecotate with benzyl chloride or benzyl bromide. Two detailed experimental protocols are provided below.

Experimental Protocol 1: Synthesis via N-alkylation with Benzyl Chloride

This protocol is adapted from a method described by ChemicalBook.[5]

Materials:

  • Ethyl isonipecotate (50 g, 0.31 mol)

  • Toluene (150 mL)

  • Potassium carbonate (60 g, 0.43 mol)

  • Benzyl chloride (42 g, 0.31 mol)

  • Water

  • Saturated brine solution

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve ethyl isonipecotate in toluene in a round bottom flask.

  • Add potassium carbonate to the solution and stir for 15 minutes.

  • Add benzyl chloride to the reaction mixture.

  • Reflux the reaction mass for 4 hours at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) solvent system.

  • Upon completion, cool the reaction mass to room temperature and quench with water (100 mL).

  • Stir the mixture and separate the organic phase.

  • Extract the aqueous phase with toluene (100 mL).

  • Combine the organic phases and wash twice with a saturated brine solution (50 mL).

  • Remove the toluene in vacuo to obtain the crude product.

Purification:

The resulting yellow liquid can be further purified by vacuum distillation.

Experimental Protocol 2: Synthesis via N-alkylation with Benzyl Bromide

This protocol is a variation using benzyl bromide and a different base/solvent system.[6]

Materials:

  • Ethyl isonipecotate (20.01 g, 127 mmol)

  • Triethylamine (21.7 mL, 0.15 mol)

  • Dichloromethane (2 L)

  • Benzyl bromide (18.2 mL, 0.15 mol)

  • Saturated aqueous sodium bicarbonate solution

  • Salt water (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Prepare a solution of ethyl isonipecotate and triethylamine in dichloromethane and cool it to 0 °C.

  • Add benzyl bromide dropwise to the cooled solution.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Pour the resulting suspension into a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Wash the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification:

The product can be purified by column chromatography on silica gel using an ethyl acetate/hexane (1:3, v/v) eluent to yield ethyl 1-benzyl-4-piperidinecarboxylate.[6]

Visualizing the Synthesis and Analysis Workflow

The following diagrams illustrate the synthesis pathway and a general workflow for the analysis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Formation cluster_workup Workup & Purification A Ethyl Isonipecotate F This compound A->F B Benzyl Halide (Chloride or Bromide) B->F C Base (K₂CO₃ or Et₃N) C->F D Solvent (Toluene or Dichloromethane) E Reflux or Room Temperature G Quenching (Water or NaHCO₃ soln) F->G Crude Product H Extraction G->H I Drying & Concentration H->I J Purification (Distillation or Chromatography) I->J J->F Purified Product G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_spectroscopy Spectroscopic Techniques A Synthesized Product B Purity Assessment (TLC, GC, HPLC) A->B C Structural Elucidation B->C D Spectroscopic Analysis C->D E ¹H NMR D->E F ¹³C NMR D->F G IR Spectroscopy D->G H Mass Spectrometry D->H

References

An In-depth Technical Guide to Ethyl 1-benzylpiperidine-4-carboxylate (CAS: 24228-40-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-benzylpiperidine-4-carboxylate, with CAS number 24228-40-8, is a pivotal heterocyclic compound widely utilized as a versatile intermediate in the synthesis of a diverse range of pharmacologically active molecules. Its structural motif, featuring a piperidine core, is a common scaffold in numerous approved drugs and clinical candidates. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and significant applications in drug discovery, with a focus on the development of analgesics and acetylcholinesterase inhibitors. Detailed experimental protocols and workflow visualizations are presented to support researchers in their synthetic endeavors.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 24228-40-8[2]
Molecular Formula C₁₅H₂₁NO₂[2]
Molecular Weight 247.33 g/mol [2][3]
Appearance Colorless to light red clear liquid[4]
Boiling Point 122 °C at 0.5 mmHg[4][5]
Density 1.037 g/mL at 25 °C[2][3]
Refractive Index 1.5120-1.5160[4][5]
Solubility Soluble in organic solvents such as toluene and dichloromethane.[6][7]
pKa 7.93 ± 0.10 (Predicted)[4]
InChI Key ASQCOPJFYLJCGD-UHFFFAOYSA-N[2][3]
SMILES CCOC(=O)C1CCN(CC1)Cc2ccccc2[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate). Two common laboratory-scale synthetic protocols are detailed below.

Experimental Protocol 1: Synthesis using Potassium Carbonate in Toluene

This method employs potassium carbonate as the base and toluene as the solvent.

Materials:

  • Ethyl isonipecotate

  • Toluene

  • Potassium carbonate (K₂CO₃)

  • Benzyl chloride

  • Water

  • Saturated brine solution

Procedure:

  • Dissolve ethyl isonipecotate (50 g, 0.31 mol) in toluene (150 mL) in a round-bottom flask.[6]

  • Add potassium carbonate (60 g, 0.43 mol) to the solution and stir for 15 minutes.[6]

  • Add benzyl chloride (42 g, 0.31 mol) to the mixture.[6]

  • Reflux the reaction mass for 4 hours at 100 °C.[6]

  • Monitor the reaction completion using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (2:1).[6]

  • Once the reaction is complete, cool the mixture to room temperature and quench with water (100 mL).[6]

  • Separate the organic phase. The aqueous phase is then extracted again with toluene (100 mL).[6]

  • Combine the organic phases and wash twice with a saturated brine solution (50 mL).[6]

  • Remove the toluene under reduced pressure (in vacuo) to yield this compound as a yellow liquid.[6]

Experimental Protocol 2: Synthesis using Triethylamine in Dichloromethane

This alternative protocol utilizes triethylamine as the base and dichloromethane as the solvent.

Materials:

  • Ethyl isonipecotate (referred to as ethyl isoglutarate in the source)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Benzyl bromide

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cool a solution of ethyl isonipecotate (20.01 g, 127 mmol) and triethylamine (21.7 mL, 0.15 mol) in dichloromethane (2 L) to 0 °C.[7]

  • Add benzyl bromide (18.2 mL, 0.15 mol) dropwise to the cooled solution.[7]

  • Allow the mixture to warm to room temperature and stir overnight.[7]

  • Pour the resulting suspension into a saturated aqueous solution of sodium bicarbonate (100 mL).[7]

  • Separate the organic layer and wash the aqueous layer with dichloromethane (2 x 100 mL).[7]

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.[7]

  • Filter the solution and concentrate it under vacuum.[7]

  • Purify the product by column chromatography using a mixture of ethyl acetate and hexane (1:3, v/v) to obtain the final product.[7]

G Synthesis Workflow of this compound cluster_0 Protocol 1: Potassium Carbonate in Toluene cluster_1 Protocol 2: Triethylamine in Dichloromethane A1 Ethyl isonipecotate + Toluene B1 Add K₂CO₃ and Benzyl Chloride A1->B1 C1 Reflux at 100°C for 4h B1->C1 D1 Work-up: Water Quench, Extraction with Toluene, Brine Wash C1->D1 E1 Evaporation D1->E1 F1 This compound E1->F1 A2 Ethyl isonipecotate + Dichloromethane + Triethylamine B2 Add Benzyl Bromide at 0°C A2->B2 C2 Stir Overnight at RT B2->C2 D2 Work-up: NaHCO₃ Quench, Extraction with Dichloromethane, Brine Wash, Drying C2->D2 E2 Column Chromatography D2->E2 F2 This compound E2->F2

Caption: Synthetic workflows for this compound.

Applications in Drug Discovery and Development

This compound is a crucial building block in medicinal chemistry, primarily serving as a precursor for more complex molecules with therapeutic potential.[2][8] Its applications span various therapeutic areas, including pain management, neurodegenerative diseases, and oncology.[9][10]

Synthesis of Analgesics

The 4-substituted piperidine scaffold is a key feature in many potent opioid analgesics. This compound serves as a starting material for the synthesis of fentanyl analogs and other novel pain management medications.[10] The general synthetic strategy involves the modification of the carboxylate group and, in some cases, the benzyl group to modulate the compound's affinity and selectivity for opioid receptors.

Synthesis of Acetylcholinesterase (AChE) Inhibitors

Derivatives of this compound have shown significant potential as acetylcholinesterase inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. The N-benzylpiperidine moiety is a common feature in many potent AChE inhibitors.

One notable example is the development of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), where the core structure is derived from precursors related to this compound. The synthesis involves multiple steps to introduce the indanone moiety.

A study on novel N-benzylpiperidine carboxamide derivatives identified compounds with significant in vitro AChE inhibitory activity. For instance, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide displayed IC₅₀ values of 0.41 ± 1.25 µM and 5.94 ± 1.08 µM, respectively.[11] Another series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives yielded a highly potent inhibitor with an IC₅₀ of 0.56 nM.[2]

G Application of this compound in Drug Synthesis cluster_analgesics Analgesic Synthesis cluster_ache AChE Inhibitor Synthesis start This compound A1 Modification of Carboxylate Group start->A1 Serves as precursor B1 Conversion to Carboxamides/Other Derivatives start->B1 Serves as precursor A2 Synthesis of Fentanyl Analogs A1->A2 end_analgesics Potent Analgesics A2->end_analgesics Leads to B2 Synthesis of Novel AChE Inhibitors B1->B2 end_ache Alzheimer's Disease Therapeutics B2->end_ache Leads to

Caption: Role in synthesizing analgesics and AChE inhibitors.

Biological Activity of Derivatives

While this compound itself is primarily an intermediate with no significant reported direct biological activity, its derivatives have demonstrated potent effects on various biological targets. The table below summarizes the reported biological activities of some key derivatives.

Derivative ClassTargetReported Activity (IC₅₀)Source(s)
N-benzylpiperidine carboxamidesAcetylcholinesterase (AChE)0.41 µM - 5.94 µM[11]
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidinesAcetylcholinesterase (AChE)As low as 0.56 nM[2]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidineAcetylcholinesterase (AChE)1.2 nM[8]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAcetylcholinesterase (AChE)5.7 nM[10]

Safety and Handling

This compound is classified as acutely toxic if swallowed and is an irritant to the eyes, respiratory system, and skin.[7][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H301: Toxic if swallowed.[3]

Precautionary Statements:

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]

Conclusion

This compound is a cornerstone intermediate in synthetic medicinal chemistry. Its readily available nature and versatile reactivity make it an invaluable starting material for the development of novel therapeutics, particularly in the fields of analgesia and neurodegenerative diseases. The detailed synthetic protocols and overview of the biological activities of its derivatives provided in this guide are intended to facilitate further research and innovation in drug discovery. Researchers should proceed with an understanding of the compound's chemical properties and adhere to strict safety protocols during its handling and use.

References

An In-depth Technical Guide to Ethyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 1-benzylpiperidine-4-carboxylate is a substituted piperidine derivative that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1][2] Its molecular structure, featuring a benzyl group attached to the piperidine nitrogen and an ethyl carboxylate at the 4-position, makes it a versatile intermediate for creating a variety of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a colorless to light red or yellow liquid.[1][3] The fundamental structure consists of a piperidine ring N-substituted with a benzyl group and an ethyl ester at the C4 position.

Below is a visualization of the molecular structure:

G cluster_benzene N1 N C2 CH2 N1->C2 C7 CH2 N1->C7 C3 CH2 C2->C3 C4 CH C3->C4 C5 CH2 C4->C5 C8 C4->C8 C6 CH2 C5->C6 C6->N1 Benzene C7->Benzene O9 O C8->O9 O10 O C8->O10 C11 CH2 O10->C11 C12 CH3 C11->C12

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

Property Value Reference
Molecular Formula C₁₅H₂₁NO₂ [4][5]
Molecular Weight 247.33 g/mol [4]
CAS Number 24228-40-8 [4]
Appearance Colorless to light red/yellow clear liquid [1][3]
Boiling Point 122°C at 0.5 mmHg [3]
Density 1.037 g/mL at 25°C [3]
Refractive Index 1.5120 - 1.5160 [3]
pKa (Predicted) 7.93 ± 0.10 [3]
Solubility Slightly soluble in Chloroform, Hexanes, and Methanol [3]
SMILES String CCOC(=O)C1CCN(CC1)Cc2ccccc2 [4]

| InChI Key | ASQCOPJFYLJCGD-UHFFFAOYSA-N |[4] |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate). Below are two detailed methodologies.

Method 1: Synthesis using Benzyl Chloride and Potassium Carbonate

This protocol involves the reaction of ethyl isonipecotate with benzyl chloride in the presence of a base, potassium carbonate, and toluene as the solvent.[2][3]

  • Materials:

    • Ethyl isonipecotate (50 g, 0.31 mol)

    • Toluene (250 mL total)

    • Potassium carbonate (60 g, 0.43 mol)

    • Benzyl chloride (42 g, 0.31 mol)

    • Water

    • Saturated brine solution

  • Procedure:

    • Dissolve ethyl isonipecotate in 150 mL of toluene in a round-bottom flask.

    • Add potassium carbonate to the flask and stir the mixture for 15 minutes.

    • Add benzyl chloride to the reaction mixture.

    • Reflux the reaction mass for 4 hours at 100°C.

    • Monitor the reaction completion using Thin-Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (2:1).[2]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding 100 mL of water and stir.

    • Separate the organic phase. Extract the aqueous phase again with 100 mL of toluene.

    • Combine the organic phases and wash twice with 50 mL of saturated brine solution.

    • Remove the toluene under reduced pressure (in vacuo) to yield the final product, Ethyl N-benzylpiperidine-4-carboxylate, as a yellow liquid (91% yield).[2][3]

Method 2: Synthesis using Benzyl Bromide and Triethylamine

This alternative method utilizes benzyl bromide as the alkylating agent and triethylamine as the base in a dichloromethane solvent.

  • Materials:

    • Ethyl isonipecotate (referred to as ethyl isoglutarate in the source) (20.01 g, 127 mmol)

    • Triethylamine (21.7 mL, 0.15 mol)

    • Dichloromethane (2 L)

    • Benzyl bromide (18.2 mL, 0.15 mol)

    • Saturated aqueous sodium bicarbonate solution

    • Salt water (brine)

    • Anhydrous sodium sulfate

  • Procedure:

    • Cool a solution of ethyl isonipecotate and triethylamine in dichloromethane to 0°C.

    • Add benzyl bromide dropwise to the cooled solution.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Pour the resulting suspension into 100 mL of a saturated aqueous solution of sodium bicarbonate.

    • Wash the aqueous layer twice with 100 mL portions of dichloromethane.

    • Combine all organic layers and wash with 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the product by column chromatography using a mixture of ethyl acetate and hexane (1:3, v/v) to obtain pure ethyl 1-benzyl-4-piperidinoate (87% yield).

The following diagram illustrates the general workflow for the synthesis:

G Reactants Ethyl Isonipecotate + Benzyl Halide + Base Solvent Add Solvent (e.g., Toluene or DCM) Reactants->Solvent 1 Reaction Reaction under Heat (Reflux) or Stirring Solvent->Reaction 2 Quench Quench with Water or Bicarbonate Solution Reaction->Quench 3 Extraction Liquid-Liquid Extraction Quench->Extraction 4 Washing Wash with Brine Extraction->Washing 5 Drying Drying and Concentration (in vacuo) Washing->Drying 6 Purification Purification (e.g., Column Chromatography) Drying->Purification 7 Product This compound Purification->Product 8 G Start Ethyl 1-benzylpiperidine- 4-carboxylate Scaffold Mod1 Chemical Modification 1 (e.g., Ester Hydrolysis) Start->Mod1 Mod2 Chemical Modification 2 (e.g., Amide Coupling) Start->Mod2 Mod3 Chemical Modification 3 (e.g., Benzyl Group Alteration) Start->Mod3 Class1 Anti-inflammatory Agents Mod1->Class1 Class2 Antitumor Drugs Mod2->Class2 Class3 CNS-Active Compounds Mod3->Class3

References

An In-depth Technical Guide to the Physical Properties of Ethyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 1-benzylpiperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

Core Physical and Chemical Properties

This compound is a colorless to light red, clear liquid.[1][3][4] It is recognized for its role as a versatile building block in organic synthesis.[5] The compound's molecular and physical data are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₅H₂₁NO₂[1][6]
Molecular Weight 247.33 g/mol [6]
Boiling Point 122 °C at 0.5 mmHg[1][3][4]
Density 1.037 g/mL at 25 °C[3][6]
Refractive Index 1.5120 - 1.5160[1][3][4]
Form Liquid[6]
pKa 7.93 ± 0.10 (Predicted)[1][3][4]
Flash Point >110 °C[1][3]
Solubility Slightly soluble in Chloroform, Hexanes, and Methanol[3]
CAS Number 24228-40-8[6]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from Ethyl isonipecotate and Benzyl chloride.

Materials:

  • Ethyl isonipecotate (50 g, 0.31 mol)[2][4]

  • Toluene (150 mL)[2][4]

  • Potassium carbonate (60 g, 0.43 mol)[2][4]

  • Benzyl chloride (42 g, 0.31 mol)[2][4]

  • Water (100 mL)[2][4]

  • Saturated brine solution (50 mL)[2][4]

Procedure:

  • Dissolve Ethyl isonipecotate (50 g, 0.31 mol) in toluene (150 mL) in a round bottom flask.[2][4]

  • Add potassium carbonate (60 g, 0.43 mol) to the solution and stir for 15 minutes.[2][4]

  • Add Benzyl chloride (42 g, 0.31 mol) to the reaction mixture.[2][4]

  • Reflux the reaction mass for 4 hours at 100 °C.[2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (2:1) mobile phase.[2][4]

  • Upon completion of the reaction, cool the mixture to room temperature and quench with water (100 mL).[2][4]

  • Stir the mixture and separate the organic phase.[2][4]

  • Extract the aqueous phase again with toluene (100 mL).[2][4]

  • Combine the organic phases and wash twice with a saturated brine solution (50 mL).[2][4]

  • Remove the toluene in vacuo to obtain Ethyl N-benzylpiperidine-4-carboxylate as a yellow liquid.[2][4]

Workflow and Pathway Visualizations

To further elucidate the synthetic process, the following diagrams illustrate the logical workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup and Purification cluster_product Final Product A Ethyl isonipecotate E Mixing and Stirring A->E B Benzyl chloride B->E C Potassium carbonate C->E D Toluene (Solvent) D->E F Reflux at 100°C for 4h E->F Heat G Quenching with Water F->G H Phase Separation G->H I Extraction with Toluene H->I J Brine Wash I->J K Solvent Evaporation J->K L This compound K->L

Caption: Synthetic workflow for this compound.

This guide provides essential physical data and a detailed synthesis protocol for this compound, which are critical for its application in pharmaceutical research and development. The provided information is intended to facilitate further investigation and application of this versatile chemical intermediate.

References

The Versatile Scaffold: An In-depth Technical Guide to Key Derivatives of Ethyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-benzylpiperidine-4-carboxylate serves as a pivotal scaffold in medicinal chemistry, providing a versatile foundation for the development of a diverse array of therapeutic agents. Its inherent structural features, including a piperidine core, a benzyl group, and a modifiable ester moiety, have been exploited to generate derivatives with a wide spectrum of pharmacological activities. This technical guide delves into the core derivatives of this compound, presenting a comprehensive overview of their synthesis, biological activities, and structure-activity relationships. The information is tailored for researchers, scientists, and drug development professionals, with a focus on providing actionable data and detailed experimental methodologies.

Anticancer Derivatives: Pyrrolo[1,2-a]quinoxalines

Derivatives of this compound have shown significant promise as anticancer agents, particularly a series of ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate compounds. These compounds have demonstrated potent cytotoxic activity against various leukemia cell lines.[1][2][3][4]

Quantitative Data: Cytotoxic Activity of Pyrrolo[1,2-a]quinoxaline Derivatives
CompoundJurkat (IC50, µM)U266 (IC50, µM)K562 (IC50, µM)U937 (IC50, µM)HL60 (IC50, µM)PBMNCs (IC50, µM)
1a >5025.4 ± 2.110.3 ± 1.111.5 ± 1.215.6 ± 1.5>50
1e 10.2 ± 1.08.7 ± 0.95.4 ± 0.66.1 ± 0.77.8 ± 0.8>50
1g 5.1 ± 0.54.3 ± 0.42.7 ± 0.33.0 ± 0.33.9 ± 0.445.2 ± 4.1
1h 3.8 ± 0.43.1 ± 0.31.9 ± 0.22.2 ± 0.22.8 ± 0.338.9 ± 3.5
A6730 (Ref.) 15.3 ± 1.412.9 ± 1.38.1 ± 0.89.0 ± 0.911.5 ± 1.1>50

Data sourced from a study on novel pyrrolo[1,2-a]quinoxaline derivatives.[4]

Experimental Protocols

General Synthesis of Ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate Derivatives:

A general synthetic route involves the reaction of substituted piperidines with ethyl 4-(4-formylbenzyl)pyrrolo[1,2-a]quinoxaline-3-carboxylate using sodium cyanoborohydride as the reducing agent in methanol.[5]

Cytotoxicity Assay (MTS Assay):

The cytotoxic activity of the synthesized compounds was evaluated against five human leukemia cell lines (Jurkat, U266, K562, U937, HL60) and normal human peripheral blood mononuclear cells (PBMNCs) using the MTS assay.[6] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. The cell viability was determined by adding MTS reagent and measuring the absorbance at 490 nm. The IC50 values were calculated from the dose-response curves.

Experimental Workflow

Synthesis_and_Cytotoxicity_Assay cluster_synthesis Synthesis cluster_assay Cytotoxicity Assay start Substituted Piperidine reaction Reductive Amination (NaBH3CN, MeOH) start->reaction reagent1 Ethyl 4-(4-formylbenzyl)pyrrolo [1,2-a]quinoxaline-3-carboxylate reagent1->reaction product Target Compound reaction->product treatment Compound Treatment (48h) product->treatment cell_culture Leukemia Cell Lines & PBMNCs Culture cell_culture->treatment mts_assay MTS Assay treatment->mts_assay data_analysis IC50 Determination mts_assay->data_analysis

Caption: Synthetic workflow for pyrrolo[1,2-a]quinoxaline derivatives and subsequent cytotoxicity evaluation.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

A significant number of derivatives based on the 1-benzylpiperidine scaffold have been developed as potent inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. These inhibitors aim to increase the levels of the neurotransmitter acetylcholine in the brain.[1][7]

Quantitative Data: AChE Inhibitory Activity
CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE/AChE)
Donepezil (E2020) 5.771001250
Compound 21 0.56>10000>18000
Compound 15b 390--
Compound 15j -160-

Data compiled from multiple studies on AChE inhibitors.[1][7][8]

Experimental Protocols

General Synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives:

These compounds are typically synthesized through a multi-step process starting from 1-benzyl-4-piperidone. The synthesis involves the formation of an intermediate, 1-benzyl-4-(2-aminoethyl)piperidine, which is then acylated with various substituted benzoyl chlorides to yield the final products.[1]

Acetylcholinesterase Inhibition Assay (Ellman's Method):

The AChE inhibitory activity is determined using a modified Ellman's spectrophotometric method. The assay measures the hydrolysis of acetylthiocholine iodide by AChE, where the resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is monitored at 412 nm.[8]

Signaling Pathway

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Cholinergic Signal Transmission Postsynaptic_Receptor->Signal Inhibitor 1-Benzylpiperidine Derivative Inhibitor->AChE Inhibition

Caption: Inhibition of acetylcholine hydrolysis by AChE inhibitors.

Carbonic Anhydrase (CA) Inhibitors

Derivatives of this compound have also been explored as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Certain CA isoforms are implicated in diseases such as cancer.[9]

Quantitative Data: Carbonic Anhydrase Inhibitory Activity
CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (AAZ) 25012.124.55.7
Compound 11 50.331.58.34.6
Compound 15 105.445.83.62.1

Data from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as CA inhibitors.[9]

Experimental Protocols

General Synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides:

The synthesis starts with the coupling of sulfanilamide with ethyl piperidine-4-carboxylate to form ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate. This intermediate is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with various substituted benzylamines or piperazines to yield the final amide derivatives.[9]

Carbonic Anhydrase Inhibition Assay:

The inhibitory activity against different human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow CO2 hydrase assay. This method measures the enzyme-catalyzed hydration of CO2, and the inhibition constants (Ki) are calculated from the dose-response curves.[9]

Logical Relationship in SAR

SAR_CA_Inhibitors cluster_modifications Modifications at Carboxamide Core 1-(4-Sulfamoylbenzoyl) piperidine-4-carboxamide Piperazine Substituted Piperazine Core->Piperazine Coupling Benzylamine Substituted Benzylamine Core->Benzylamine Coupling Activity Potent & Selective hCA IX/XII Inhibition Piperazine->Activity Benzylamine->Activity

Caption: Structure-activity relationship for carbonic anhydrase inhibitors.

Other Key Derivatives

The versatility of the this compound scaffold extends to several other therapeutic areas, although detailed in-depth guides for each are beyond the scope of this document. Briefly, derivatives have been investigated for:

  • Analgesic Activity: The core structure is related to potent analgesics. For instance, modifications of the piperidine ring are central to the development of fentanyl and its analogs.[10]

  • Antiviral Activity: Piperidine-4-carboxamide derivatives have shown activity against various viruses.[10]

  • Cardiovascular Applications: N-substituted piperidine-4-carboxylate esters have been synthesized and evaluated for their potential in treating cardiovascular diseases.[11]

  • Nootropic Effects: While direct derivatives are less documented, the broader class of piperidine-containing compounds has been explored for cognitive-enhancing properties.[12]

The continued exploration of this privileged scaffold promises to yield novel therapeutic agents with improved efficacy and safety profiles across a spectrum of diseases. The data and protocols presented in this guide aim to facilitate further research and development in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide on the Safety and Hazards of Ethyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and hazard information for Ethyl 1-benzylpiperidine-4-carboxylate (CAS No: 24228-40-8). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential risks and safe handling procedures.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard identified is acute oral toxicity.[1][2] However, it is important to note that some suppliers may not classify this chemical as hazardous under all regulations.[3]

Table 1: GHS Classification

Hazard ClassHazard Category
Acute toxicity, OralCategory 3

Source: Aggregated GHS information from multiple suppliers.[1][2]

GHS Label Elements

The following pictograms, signal word, hazard statements, and precautionary statements are associated with this compound:

Table 2: GHS Label Elements

ElementCodeDescription
PictogramGHS06Skull and crossbones
Signal WordDanger
Hazard StatementH301Toxic if swallowed.[1][2]
Precautionary StatementP264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]
P321Specific treatment (see supplemental first aid instruction on this label).[1]
P330Rinse mouth.[1]
P405Store locked up.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1]

Note: Precautionary statements may vary slightly between suppliers.

GHS_Hazard_Communication cluster_classification Hazard Classification cluster_communication Hazard Communication Hazard_Identification Identify Chemical Hazards (Acute Oral Toxicity) GHS_Classification Classify Hazard (Acute Tox. 3) Hazard_Identification->GHS_Classification Signal_Word Signal Word: Danger GHS_Classification->Signal_Word Pictogram Pictogram: Skull and Crossbones (GHS06) GHS_Classification->Pictogram Hazard_Statement Hazard Statement: H301 (Toxic if swallowed) GHS_Classification->Hazard_Statement Precautionary_Statements Precautionary Statements (P264, P270, P301+P310, etc.) GHS_Classification->Precautionary_Statements Safety_Data_Sheet Safety Data Sheet (SDS) GHS_Classification->Safety_Data_Sheet Product_Label Product Label Signal_Word->Product_Label Pictogram->Product_Label Hazard_Statement->Product_Label Precautionary_Statements->Product_Label

Other Potential Hazards

Some sources also indicate that this compound may be irritating to the eyes, respiratory system, and skin.[4] The corresponding risk phrase is R36/37/38.[4]

Toxicological Information

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended:

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] Rinse mouth.[1]
Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.[3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

Handling:

  • Avoid contact with skin, eyes, or clothing.[3]

  • Avoid ingestion and inhalation.[3]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[6]

  • Use only in a well-ventilated area.[6]

Storage:

  • Keep in a dry, cool, and well-ventilated place.[3]

  • Keep container tightly closed.[3]

  • Store locked up.[6]

  • Store under an inert atmosphere.[7]

  • Incompatible materials include strong oxidizing agents and reducing agents.[3]

Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency Procedures Review_SDS Review Safety Data Sheet (SDS) PPE Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Review_SDS->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Dispense Dispense Chemical Ventilation->Dispense Use Perform Experimental Work Dispense->Use Decontaminate Decontaminate Work Area Use->Decontaminate Spill Spill Response Use->Spill Exposure Exposure Response (First Aid) Use->Exposure Dispose Dispose of Waste Properly Decontaminate->Dispose Store Store Chemical Securely Dispose->Store Remove_PPE Remove and Dispose of PPE Store->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Physical and Chemical Properties

Table 4: Physical and Chemical Properties

PropertyValue
Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
Appearance Clear liquid
Color Colorless to light red
Density 1.037 g/mL at 25 °C
Boiling Point 122 °C at 0.5 mmHg
Flash Point >110 °C
Refractive Index 1.5120-1.5160

Source: ChemBK, Sigma-Aldrich, ChemicalBook.[2][4][7]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed public sources. The hazard classifications are based on aggregated data submitted to regulatory bodies.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.

References

A Technical Guide to Ethyl 1-benzylpiperidine-4-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzylpiperidine-4-carboxylate is a substituted piperidine derivative that has garnered significant attention in medicinal chemistry and drug development. Its structural scaffold serves as a versatile building block for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its pivotal role as a precursor in the development of therapeutic agents. The confirmed IUPAC name for this compound is This compound .[1]

Chemical and Physical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₅H₂₁NO₂[1]
Molecular Weight 247.33 g/mol [1]
CAS Number 24228-40-8
Appearance Colorless to light red, clear liquidChemBK
Density 1.037 g/mL at 25 °C[2]
Boiling Point 122 °C at 0.5 mmHg[2][3]
Refractive Index 1.5120-1.5160[3]
Flash Point >110 °C[3]
Storage Temperature Inert atmosphere, Room Temperature[3]

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

  • Ethyl isonipecotate

  • Benzyl bromide

  • Triethylamine

  • Dichloromethane

  • Saturated aqueous solution of sodium bicarbonate

  • Salt water (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of ethyl isonipecotate (20.01g, 127mmol) and triethylamine (21.7ml, 0.15mol) in dichloromethane (2L) is cooled to 0°C.

  • Benzyl bromide (18.2ml, 0.15mol) is added drop by drop to the cooled solution.

  • The mixture is then warmed to room temperature and stirred overnight.

  • The resulting suspension is poured into a saturated aqueous solution of sodium bicarbonate (100ml).

  • The aqueous layer is extracted with dichloromethane (2 x 100ml).

  • The combined organic layers are washed with brine (100ml), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

  • The crude product is purified by column chromatography using a mixture of ethyl acetate and hexane (1:3, v/v) to yield this compound.

Role in Drug Development and Synthesis of Bioactive Molecules

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its significance lies in its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The piperidine ring and the benzyl group provide a foundational structure that can be readily modified to create derivatives with a range of biological activities.

This compound is a precursor for the synthesis of:

  • Anti-inflammatory Drugs: It can be used to synthesize trypsin inhibitors, which can antagonize inflammatory mediators at the receptor level.

  • Antitumor Agents: It serves as a starting material for the creation of matrix metalloproteinase inhibitors and farnesyltransferase inhibitors.

  • GABA Uptake Inhibitors: Derivatives of this compound have been explored for their potential to modulate the GABAergic system, which is implicated in various neurological and psychiatric disorders.[4]

  • Acetylcholinesterase (AChE) Inhibitors: Several studies have demonstrated the use of this scaffold in the design and synthesis of potent AChE inhibitors for the potential treatment of Alzheimer's disease.[5][6][7][8]

  • Other Therapeutic Agents: Its derivatives have also been investigated for their potential as growth hormone secretagogues, analgesics, cardiovascular drugs, and antiviral agents.

The following diagram illustrates the central role of this compound as a building block in the synthesis of various classes of therapeutic agents.

G cluster_derivatives Synthetic Pathways cluster_applications Therapeutic Applications A This compound B Acetylcholinesterase Inhibitors A->B Multi-step Synthesis C GABA Uptake Inhibitors A->C Chemical Modification D Anti-inflammatory Agents A->D Derivatization E Antitumor Agents A->E Synthetic Elaboration F Alzheimer's Disease B->F G Neurological Disorders C->G H Inflammation D->H I Cancer E->I G start Start: this compound step1 Step 1: Chemical Modification (e.g., Hydrolysis, Amidation) start->step1 step2 Step 2: Coupling Reaction with another moiety step1->step2 step3 Step 3: Purification (e.g., Chromatography) step2->step3 step4 Step 4: Structural Characterization (NMR, MS, etc.) step3->step4 end End: Target Bioactive Molecule step4->end

References

The Piperidine Core: A Technical Guide to its Discovery, History, and Enduring Legacy in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry. Its journey from a pungent compound in black pepper to a cornerstone of modern pharmaceuticals is a testament to its remarkable structural and functional versatility. This in-depth technical guide explores the discovery and history of piperidine compounds, detailing the evolution of their synthesis, their profound impact on drug discovery, and the intricate signaling pathways they modulate. Through a comprehensive review of seminal and contemporary research, this guide provides the necessary background for professionals engaged in the ongoing exploration of this "privileged scaffold."

Discovery and Early History

Piperidine was first isolated and recognized as a distinct chemical entity in the mid-19th century. The Scottish chemist Thomas Anderson is credited with its initial discovery in 1850, which was independently corroborated by the French chemist Auguste Cahours in 1852, who ultimately named it.[1] Both chemists obtained piperidine through the chemical degradation of piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), by reacting it with nitric acid.[1] This discovery laid the foundation for over a century and a half of chemical and pharmacological exploration.

The piperidine structural motif was soon identified in a plethora of naturally occurring alkaloids, many with potent physiological effects.[1] These include coniine from poison hemlock (Conium maculatum), the infamous poison used in the execution of Socrates; lobeline from Indian tobacco (Lobelia inflata); and solenopsin, a toxic alkaloid found in the venom of fire ants.[1] The widespread presence of the piperidine ring in these diverse and biologically active natural products hinted at its potential as a pharmacophore, a structural unit responsible for a drug's physiological or pharmacological action.

The Evolution of Piperidine Synthesis

The journey from the isolation of piperidine from natural sources to its efficient and versatile chemical synthesis has been a long and innovative one. Early methods were often harsh and limited in scope, but the 20th and 21st centuries have witnessed the development of a sophisticated arsenal of synthetic strategies.

Classical Synthetic Approaches

One of the earliest and most historically significant methods for synthesizing the core piperidine ring is through the reduction of pyridine. The industrial production of piperidine often relies on the catalytic hydrogenation of pyridine , typically over a molybdenum disulfide catalyst.[1] Another classical method is the Birch reduction , which utilizes sodium in ethanol to achieve the same transformation.[1]

A notable classical method for the synthesis of quinolines, which can be conceptually related to piperidine synthesis through the construction of a nitrogen-containing heterocycle, is the Skraup-Doebner-von Miller reaction . This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[2]

Modern Synthetic Methodologies

Modern organic synthesis has brought forth a wide array of more sophisticated and versatile methods for constructing the piperidine scaffold, often with high levels of stereocontrol. These methods can be broadly categorized as follows:

  • Intramolecular Cyclization Reactions: These methods involve the formation of the piperidine ring by creating a bond between two atoms within the same molecule. Common strategies include intramolecular aza-Michael reactions, reductive amination of dicarbonyl compounds, and various metal-catalyzed cyclizations.[3]

  • Intermolecular Reactions: These approaches construct the piperidine ring by bringing together two or more separate molecules. This includes multicomponent reactions that can assemble the piperidine core in a single, efficient step.[4]

  • Hydrogenation of Pyridine Derivatives: While a classical approach, modern advancements in catalysis have led to highly efficient and selective methods for the hydrogenation of substituted pyridines, allowing for the synthesis of a wide range of functionalized piperidines.[3][5] This includes the use of rhodium, iridium, and ruthenium catalysts.[3][6]

Piperidine in Drug Discovery and Development

The piperidine scaffold is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs.[5] Its success can be attributed to its unique structural and physicochemical properties. The chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enabling the formation of crucial ionic interactions with receptor sites and enhancing aqueous solubility.

Prevalence in FDA-Approved Drugs

The piperidine moiety is a key structural component in a wide range of therapeutic agents, demonstrating its broad applicability in treating a multitude of diseases. A quantitative analysis of its presence in FDA-approved drugs reveals its significant contribution to modern medicine.

Therapeutic AreaExamples of Piperidine-Containing Drugs
Oncology Lenvatinib, Palbociclib, Rucaparib
Central Nervous System Methylphenidate (for ADHD), Donepezil (for Alzheimer's), Haloperidol (antipsychotic), Fentanyl (analgesic)
Antihistamines Fexofenadine, Loratadine
Antivirals Rilpivirine, Maraviroc
Cardiovascular Ranolazine, Flecainide

This table provides a representative, non-exhaustive list of piperidine-containing drugs.

A study of chiral piperidine-containing drugs approved by the U.S. FDA between 2015 and June 2020 identified nine such drugs, highlighting the continued importance of this scaffold in modern drug development.[1]

Key Therapeutic Applications

The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where it has been successfully employed.

  • Anticancer Agents: Synthetic piperidines have emerged as a promising class of anticancer drugs, targeting various hallmarks of cancer, including uncontrolled cell proliferation and apoptosis evasion.[7][8]

  • CNS Disorders: The piperidine ring is a common feature in drugs targeting the central nervous system, including treatments for schizophrenia, ADHD, Alzheimer's disease, and pain management.[6]

  • Anti-Infective Agents: Piperidine derivatives have shown efficacy as antibacterial, antifungal, and antiviral agents.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of piperidine compounds.

Synthesis Protocol: Catalytic Hydrogenation of Pyridine to Piperidine

This protocol describes a common method for the synthesis of piperidine via the catalytic hydrogenation of pyridine using Platinum(IV) oxide (Adam's catalyst).[5][9]

Materials:

  • Substituted pyridine

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Glacial acetic acid

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).[9]

    • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 40°C) for the specified time (e.g., 16 hours).[9]

  • Work-up:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Biological Assay Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol details a widely used method for assessing the in vitro cytotoxicity of newly synthesized piperidine compounds against cancer cell lines.[7][10][11][12]

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • 96-well microplates

  • Test piperidine compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: After the incubation period, gently add cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.[10]

  • Staining: Wash the plates with water to remove the TCA. Add SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.[10]

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.[10]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[10] The absorbance is proportional to the number of viable cells.

Signaling Pathways Modulated by Piperidine Compounds

Piperidine derivatives exert their diverse pharmacological effects by interacting with a wide range of biological targets and modulating key signaling pathways. This section will focus on two critical pathways in cancer that are frequently targeted by piperidine-containing compounds: the PI3K/Akt and STAT3 pathways.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[13][14] Several piperidine-containing compounds have been developed as inhibitors of this pathway.[4][13]

The general mechanism of action for piperidine-based PI3K/Akt inhibitors involves the binding to the ATP-binding pocket of PI3K or Akt, thereby preventing their activation and the subsequent phosphorylation of downstream targets. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[15]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream Phosphorylation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Piperidine_Inhibitor Piperidine-based PI3K/Akt Inhibitor Piperidine_Inhibitor->PI3K Inhibition Piperidine_Inhibitor->Akt Inhibition

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of piperidine-based drugs.
The STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and angiogenesis.[16] Constitutive activation of the STAT3 signaling pathway is observed in a wide variety of human cancers, making it an attractive target for cancer therapy.[16][17] Several piperidine-containing compounds have been shown to inhibit this pathway.[15][16]

Piperidine derivatives can inhibit the STAT3 pathway through various mechanisms, including the direct inhibition of STAT3 phosphorylation, the prevention of its dimerization, or the blockage of its translocation to the nucleus, thereby preventing the transcription of its target genes.[15]

STAT3_Pathway cluster_membrane_stat Cell Membrane cluster_cytoplasm_stat Cytoplasm cluster_nucleus_stat Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P STAT3_Dimer p-STAT3 Dimer STAT3_P->STAT3_Dimer Dimerization STAT3_Dimer_Nuc p-STAT3 Dimer STAT3_Dimer->STAT3_Dimer_Nuc Translocation DNA DNA STAT3_Dimer_Nuc->DNA Binding Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL, VEGF) DNA->Gene_Expression Transcription Piperidine_Inhibitor_STAT3 Piperidine-based STAT3 Inhibitor Piperidine_Inhibitor_STAT3->STAT3 Inhibition of Phosphorylation Piperidine_Inhibitor_STAT3->STAT3_Dimer Inhibition of Dimerization

Figure 2: The STAT3 signaling pathway and points of inhibition by piperidine-based compounds.

Conclusion

From its humble origins in the pungent essence of black pepper, the piperidine scaffold has risen to become an indispensable tool in the arsenal of medicinal chemists. Its rich history is intertwined with the evolution of organic synthesis and the relentless pursuit of new therapeutic agents. The structural simplicity of the piperidine ring belies a remarkable chemical and pharmacological versatility that has led to the development of life-saving drugs across a multitude of disease areas. As our understanding of the intricate molecular signaling pathways that govern cellular function continues to deepen, the rational design of novel piperidine-based compounds promises to open new frontiers in the treatment of human disease. The enduring legacy of piperidine serves as a powerful reminder of the profound impact that the study of natural products and the art of chemical synthesis can have on human health.

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a vast array of clinically approved drugs and biologically active natural products underscores its significance in the design and development of novel therapeutics. The conformational flexibility of the piperidine ring, coupled with its ability to serve as a versatile scaffold for the precise spatial orientation of various substituents, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool for medicinal chemists.

This technical guide provides a comprehensive overview of the multifaceted role of piperidine derivatives in drug discovery. It delves into their diverse therapeutic applications, explores key structure-activity relationships, presents detailed experimental protocols for their synthesis and biological evaluation, and visualizes the intricate signaling pathways they modulate.

Therapeutic Applications of Piperidine Derivatives

The piperidine moiety is a structural cornerstone in numerous drug classes, targeting a wide range of diseases. Its derivatives have been successfully developed as anticancer, antiviral, neuroprotective, analgesic, and antipsychotic agents, among others.[1][2]

Anticancer Activity

Piperidine-containing compounds have emerged as a significant class of anticancer agents, acting through diverse mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways involved in tumor progression.[1][3] A notable example is the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, which have revolutionized the treatment of certain cancers with deficiencies in DNA repair mechanisms.[4][5] Piperidine derivatives have also been developed as potent inhibitors of kinases like Akt, which are central nodes in signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[6][7]

Neuroprotective and CNS-Targeted Activities

The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS). Donepezil, a piperidine derivative, is a widely used acetylcholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease.[8][9] The structural features of piperidine allow for the design of molecules that can effectively cross the blood-brain barrier and interact with specific CNS targets. Furthermore, piperidine-based compounds have been extensively explored as opioid receptor modulators for analgesia and as antagonists for chemokine receptors like CCR5, a co-receptor for HIV entry.[1]

Quantitative Data on Piperidine Derivatives

The potency and efficacy of piperidine derivatives are quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative piperidine-containing compounds across different therapeutic areas.

Derivative ClassCompoundTarget/Cell LineIC50 / Ki (nM)Reference
PARP Inhibitors OlaparibPARP-11.3[5]
Compound 6aPARP-18.33[4]
Compound 15dPARP-112.02[4]
Akt Inhibitors AZD5363Akt1-[10]
Compound 20eUWB1.289 (BRCA1-deficient)270[11]
Compound 25aUWB1.289 (BRCA1-deficient)410[11]
CCR5 Antagonists MaravirocCCR52.3[1]
Opioid Receptor Modulators Fentanylµ-opioid receptor1.1[1]
Meperidineµ-opioid receptor980[1]
CompoundCell LineIC50 (µM)Reference
DTPEP MCF-7 (Breast Cancer)0.8
MDA-MB-231 (Breast Cancer)1.2
Compound 17a PC3 (Prostate Cancer)-[3]
EF24 H441 (Lung Cancer)-[12]
MiaPaCa-2 (Pancreatic Cancer)-[12]
Panc-1 (Pancreatic Cancer)-[12]
DrugBioavailability (%)Half-life (h)Volume of Distribution (L)Clearance (L/h)
Piperine ----
Donepezil ~10070-8012-16 L/kg-

Key Signaling Pathways Modulated by Piperidine Derivatives

Piperidine derivatives exert their therapeutic effects by interacting with and modulating various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[6][13][14] Several piperidine-based inhibitors have been developed to target key components of this pathway, particularly the kinase Akt.[7]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP3->PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PDK1->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibition Survival Cell Survival Akt->Survival Inhibition of apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition of translation initiation Piperidine_Inhibitor Piperidine-based Akt Inhibitors (e.g., AZD5363) Piperidine_Inhibitor->Akt Inhibition

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of piperidine-based Akt inhibitors.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[][16] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Certain piperidine derivatives, such as the curcumin analog EF24, have been shown to inhibit this pathway.[17][18]

NF_kB_Pathway NF-κB Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene_Expression Target Gene Expression (Inflammation, Survival) Piperidine_Analog Piperidine Analog (e.g., EF24) Piperidine_Analog->IKK_complex Inhibition DNA DNA NFkB_n->DNA Binds DNA->Gene_Expression Transcription

Caption: The canonical NF-κB signaling pathway and its inhibition by piperidine analogs.

Experimental Protocols

The synthesis and biological evaluation of piperidine derivatives involve a range of chemical and biological techniques. This section provides detailed methodologies for key experiments.

Synthesis of a Piperidine-Based PARP Inhibitor Analog

This protocol describes a general synthesis route for a piperidine-containing benzamide derivative, a common scaffold in PARP inhibitors.[4][19][20]

Step 1: N-Boc-piperidine-4-carboxylic acid synthesis

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture with 1N HCl to pH 2-3 and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (e.g., 2-fluoro-5-((4-oxocyclohexyl)methyl)aniline) (1.1 eq) and stir at room temperature for 16 hours.

  • Dilute the reaction with DCM, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the product from Step 2 in a 4M solution of HCl in dioxane.

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final piperidine-based benzamide derivative.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[8][9][21][22]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Test compounds (piperidine derivatives) dissolved in DMSO

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Experimental and Drug Discovery Workflows

The discovery and development of novel piperidine-based drugs follow a structured workflow, from initial screening to lead optimization and preclinical evaluation.

High-Throughput Screening (HTS) Workflow

HTS_Workflow High-Throughput Screening (HTS) Workflow Compound_Library Piperidine Derivative Compound Library Primary_Screening Primary HTS Compound_Library->Primary_Screening Assay_Development Assay Development & Optimization Assay_Development->Primary_Screening Data_Analysis Data Analysis & Hit Identification Primary_Screening->Data_Analysis Data_Analysis->Compound_Library Inactive Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Primary Hits False_Positives Counter-screening for False Positives Hit_Confirmation->False_Positives False_Positives->Data_Analysis False Positives Hit_Validation Hit Validation in Secondary Assays False_Positives->Hit_Validation Confirmed Hits Lead_Generation Hit-to-Lead Optimization Hit_Validation->Lead_Generation Validated Hits

Caption: A generalized workflow for a high-throughput screening campaign to identify active piperidine derivatives.

Conclusion

The piperidine scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines. Its structural and physicochemical properties offer a unique advantage in designing molecules with desirable biological activities and pharmacokinetic profiles. As our understanding of disease biology deepens and new targets are identified, the versatility of the piperidine ring will undoubtedly continue to be leveraged by medicinal chemists to develop the next generation of innovative therapies. This guide has provided a snapshot of the current landscape, from fundamental principles to practical applications, to aid researchers in their quest to harness the full potential of this privileged structure.

References

Spectral Data and Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and a common synthetic route for Ethyl 1-benzylpiperidine-4-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and clearly presented data to support research and development efforts in medicinal chemistry and drug discovery.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound are presented below. These predictions are based on the analysis of similar structures, such as ethyl 4-piperidinecarboxylate, and the known effects of the N-benzyl substituent.

ProtonsMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-2', H-6'Doublet~ 7.35~ 7.5
H-3', H-4', H-5'Multiplet~ 7.25-7.30-
-CH₂-PhSinglet~ 3.50-
-O-CH₂-CH₃Quartet~ 4.12~ 7.1
H-2, H-6 (axial)Triplet of doublets~ 2.00~ 11.5, ~ 3.0
H-2, H-6 (equatorial)Doublet of triplets~ 2.85~ 11.5, ~ 2.5
H-4Multiplet~ 2.30-
H-3, H-5 (axial)Multiplet~ 1.75-
H-3, H-5 (equatorial)Multiplet~ 1.95-
-O-CH₂-CH₃Triplet~ 1.25~ 7.1
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are listed below. These values are estimated based on data from analogous piperidine derivatives and the known influence of the benzyl group.

CarbonChemical Shift (δ, ppm)
C=O~ 175
C-1'~ 138
C-2', C-6'~ 129
C-4'~ 128
C-3', C-5'~ 127
-CH₂-Ph~ 63
-O-CH₂-CH₃~ 60
C-2, C-6~ 53
C-4~ 41
C-3, C-5~ 29
-O-CH₂-CH₃~ 14
IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are detailed in the following table.

Functional GroupVibrationWavenumber (cm⁻¹)
C-H (Aromatic)Stretch3100-3000
C-H (Aliphatic)Stretch3000-2850
C=O (Ester)Stretch~ 1735
C=C (Aromatic)Stretch1600-1450
C-O (Ester)Stretch1300-1000
C-N (Tertiary Amine)Stretch1250-1020
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₅H₂₁NO₂), the expected data is as follows:

ParameterValue
Molecular FormulaC₁₅H₂₁NO₂
Molecular Weight247.33 g/mol
[M]+m/z 247

Expected Fragmentation Pattern:

The major fragmentation pathway is expected to involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91. Other significant fragments may arise from the loss of the ethoxycarbonyl group or cleavage of the piperidine ring.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound[1]

This procedure describes a common method for the N-benzylation of ethyl isonipecotate.

Materials:

  • Ethyl isonipecotate

  • Benzyl chloride

  • Potassium carbonate

  • Toluene

  • Water

  • Saturated brine solution

Procedure:

  • Dissolve ethyl isonipecotate (e.g., 50 g, 0.31 mol) in toluene (150 mL) in a round-bottom flask.[1]

  • Add potassium carbonate (e.g., 60 g, 0.43 mol) to the solution and stir the mixture for 15 minutes.[1]

  • Add benzyl chloride (e.g., 42 g, 0.31 mol) to the reaction mixture.[1]

  • Reflux the reaction mass for 4 hours at 100 °C.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (2:1) solvent system.[1]

  • Upon completion, cool the reaction mixture to room temperature and quench with water (100 mL).[1]

  • Stir the mixture and separate the organic phase.[1]

  • Extract the aqueous phase with toluene (100 mL).[1]

  • Combine the organic phases and wash twice with a saturated brine solution (50 mL).[1]

  • Remove the toluene in vacuo to yield this compound as a yellow liquid.[1]

Synthesis_Workflow reagents Ethyl Isonipecotate, Benzyl Chloride, Potassium Carbonate reaction Reflux at 100°C for 4h reagents->reaction solvent Toluene solvent->reaction workup Aqueous Workup (Water, Toluene Extraction, Brine Wash) reaction->workup product This compound workup->product

Synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filter the solution into a clean NMR tube.

¹H NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: Typically 16-64 scans for sufficient signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer.

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

NMR_Workflow sample Sample Preparation (Dissolve in CDCl₃ with TMS) instrument NMR Spectrometer (e.g., 400 MHz) sample->instrument acquisition Data Acquisition (¹H and ¹³C spectra) instrument->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Integration, Chemical Shift, Coupling Constants) processing->analysis

General workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of the liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top to create a thin liquid film.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Mode: Transmittance.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum of the clean, empty salt plates should be acquired prior to the sample measurement.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

  • Spectrometer: A mass spectrometer equipped with an EI source.

  • Ionization Energy: Typically 70 eV.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then separated by their mass-to-charge ratio and detected.

References

Methodological & Application

synthesis of Ethyl 1-benzylpiperidine-4-carboxylate from ethyl isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown significant biological activity and are used in the development of anti-inflammatory drugs, antitumor agents, and cardiovascular drugs.[1] The synthesis protocol described herein details the N-alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) using benzyl chloride, a common and efficient method for preparing this valuable intermediate.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. A base, such as potassium carbonate, is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

(Ethyl Isonipecotate) + (Benzyl Chloride) --[K₂CO₃, Toluene]--> (this compound) + KCl + H₂O + CO₂

Experimental Protocol

This protocol provides a detailed method for the synthesis of this compound.

Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mol)
Ethyl Isonipecotate157.2150 g0.318
Benzyl Chloride126.5842 g0.332
Potassium Carbonate138.2160 g0.434
Toluene-250 mL-
Water-100 mL-
Saturated Brine-100 mL-

Procedure

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl isonipecotate (50 g, 0.318 mol) in toluene (150 mL).[2][3]

  • Base Addition : Add potassium carbonate (60 g, 0.434 mol) to the solution and stir the mixture for 15 minutes at room temperature.[2][3]

  • N-Benzylation : Add benzyl chloride (42 g, 0.332 mol) to the flask. Heat the reaction mixture to reflux at 100°C for 4 hours.[2][3]

  • Reaction Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (2:1).[2][3] The reaction is complete when the starting material spot (ethyl isonipecotate) is no longer visible.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (100 mL) and stir.[2][3]

  • Extraction : Transfer the mixture to a separatory funnel and separate the organic phase. Extract the aqueous phase again with toluene (100 mL).[2][3]

  • Washing : Combine the organic phases and wash twice with a saturated brine solution (50 mL each).[2][3]

  • Purification : Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the toluene in vacuo using a rotary evaporator to yield the final product.[2][3]

Data Summary

Product Characterization and Yield

ParameterValueReference
Product Name This compound[2]
Synonyms Ethyl N-benzyl-4-piperidinecarboxylate
Molecular Formula C₁₅H₂₁NO₂[4]
Molecular Weight 247.33 g/mol [4]
Appearance Yellow liquid[2][3]
Yield ~91%[2][3]
Boiling Point 122°C (0.5 mmHg)[3][5]
Density 1.037 g/mL at 25°C[5]
Purity (Assay) 97%[6]

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process from initial setup to the final product.

G start Start setup 1. Reaction Setup Dissolve Ethyl Isonipecotate & K2CO3 in Toluene. Stir for 15 min. start->setup addition 2. Reagent Addition Add Benzyl Chloride to the mixture. setup->addition reaction 3. N-Benzylation Reaction Reflux at 100°C for 4h. Monitor reaction progress by TLC. addition->reaction workup 4. Aqueous Workup Cool, quench with water, separate layers, extract aqueous phase, and wash with brine. reaction->workup purification 5. Purification Dry the combined organic phase and remove solvent in vacuo. workup->purification product Final Product This compound purification->product

References

Application Notes and Protocols for N-Benzylation of Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylated piperidines are a pivotal structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of a benzyl group onto the piperidine nitrogen can significantly influence the molecule's pharmacological properties, including receptor affinity, selectivity, and metabolic stability. This document provides detailed experimental protocols for two common and effective methods for the N-benzylation of piperidine: direct alkylation with benzyl halides and reductive amination with benzaldehyde. Quantitative data from various reaction conditions are summarized for comparative analysis. Additionally, graphical representations of the experimental workflow and reaction mechanisms are provided to facilitate a deeper understanding of the synthetic processes.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry. Its N-substituent plays a crucial role in molecular recognition and biological activity. N-benzylation is a fundamental transformation used to synthesize a wide range of compounds, from opioid analgesics to antipsychotic drugs. The choice of synthetic method for N-benzylation depends on several factors, including the availability of starting materials, substrate sensitivity to reaction conditions, and desired scale of the synthesis. This application note outlines two robust and widely used protocols for this transformation.

Methods and Protocols

Two primary methods for the N-benzylation of piperidine are detailed below: Direct N-Alkylation and Reductive Amination.

Protocol 1: Direct N-Alkylation with Benzyl Halides

Direct N-alkylation involves the reaction of piperidine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base. The base is necessary to neutralize the hydrohalic acid byproduct and to deprotonate the piperidine, increasing its nucleophilicity. The reaction mechanism can proceed via an S(_N)1 or S(_N)2 pathway, depending on the substituents on the benzyl halide.

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 equivalent) and a suitable solvent (e.g., ethanol, dichloromethane, or methanol).

  • Addition of Base: Add the base (e.g., K(_2)CO(_3), triethylamine (TEA), or diisopropylethylamine (DIEA)) to the solution. The amount of base can vary, typically from 1.1 to 2.2 equivalents.

  • Addition of Benzyl Halide: Slowly add the benzyl halide (1.0-1.2 equivalents) to the stirred mixture.

  • Reaction Conditions: The reaction mixture is then stirred at a specified temperature (from room temperature to reflux) for a designated time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitate (the salt of the base) is present, it is removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. The product can be further purified by column chromatography on silica gel.

Data Presentation: Direct N-Alkylation Conditions

EntryBenzylating AgentBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Benzyl chlorideK(_2)CO(_3)Ethanol80 (Microwave)0.67High
24-Methoxybenzyl chlorideDIEADCMRoom TempOvernightGood
3Benzyl bromideTriethylamine (2.2)MethanolRefluxN/AHigh

Yields are reported as described in the source literature; specific percentages were not always provided.

Protocol 2: Reductive Amination with Benzaldehyde

Reductive amination is a two-step, one-pot process that involves the formation of an iminium ion from the reaction of piperidine and benzaldehyde, followed by its in-situ reduction to the corresponding N-benzylpiperidine. This method is often preferred due to its mild reaction conditions and the avoidance of halide reagents. Sodium triacetoxyborohydride (NaBH(OAc)(_3)) is a commonly used reducing agent for this transformation as it is selective for the iminium ion over the aldehyde.[1][2]

Experimental Procedure:

  • Reaction Setup: To a solution of benzaldehyde (1.0 equivalent) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) in a round-bottom flask, add piperidine (1.1 equivalents).

  • Formation of Iminium Ion: Stir the mixture at room temperature for a short period (e.g., 5-30 minutes) to allow for the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)(_3)) (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction at room temperature for several hours (e.g., 3-6 hours) or until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)). Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Data Presentation: Reductive Amination Conditions

EntryAldehydeAmineReducing Agent (Equivalents)SolventTemperature (°C)Time (h)
1BenzaldehydePiperidineNaBH(OAc)(_3) (1.2)EtOAcRoom Temp6
2Generic AldehydeGeneric AmineNaBH(OAc)(_3) (1.8)1,4-DioxaneRoom Temp0.17
3Generic AldehydeGeneric AmineNaBH(OAc)(_3) (1.2)DMF, 5% AcOHRoom Temp3

These conditions are based on general protocols for reductive amination and may require optimization for specific substrates.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-benzylation of piperidine.

G Experimental Workflow for N-Benzylation of Piperidine cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Quenching/Filtration Quenching/Filtration Reaction Monitoring->Quenching/Filtration Extraction & Washing Extraction & Washing Quenching/Filtration->Extraction & Washing Drying & Concentration Drying & Concentration Extraction & Washing->Drying & Concentration Purification Purification Drying & Concentration->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for the synthesis of N-benzylpiperidine.

Reaction Mechanisms

The diagrams below illustrate the proposed mechanisms for the direct alkylation (S(_N)2 pathway) and reductive amination.

Direct N-Alkylation (S(_N)2 Mechanism)

G Direct N-Alkylation (SN2 Mechanism) Piperidine Piperidine Transition_State Transition State Piperidine->Transition_State Nucleophilic Attack Benzyl_Halide Benzyl Halide Benzyl_Halide->Transition_State N_Benzylpiperidine N-Benzylpiperidine Transition_State->N_Benzylpiperidine Halide_Ion Halide Ion Transition_State->Halide_Ion Leaving Group Departure

Caption: The S(_N)2 mechanism for the direct N-benzylation of piperidine.

Reductive Amination Mechanism

G Reductive Amination Mechanism Piperidine Piperidine Iminium_Ion Iminium Ion Piperidine->Iminium_Ion Benzaldehyde Benzaldehyde Benzaldehyde->Iminium_Ion - H2O N_Benzylpiperidine N-Benzylpiperidine Iminium_Ion->N_Benzylpiperidine Reducing_Agent [H-] Reducing_Agent->N_Benzylpiperidine Reduction

Caption: The general mechanism for the reductive amination of piperidine with benzaldehyde.

References

Application Notes and Protocols for the Synthesis of Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory drugs, with a focus on non-steroidal anti-inflammatory drugs (NSAIDs) and targeted synthetic molecules. Detailed protocols for the synthesis of common NSAIDs, along with methods for evaluating their anti-inflammatory activity, are presented. Furthermore, key signaling pathways involved in inflammation are illustrated to provide a mechanistic context for drug action.

Introduction to Anti-Inflammatory Drug Synthesis

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation can contribute to a variety of diseases. Anti-inflammatory drugs are a cornerstone of treatment for a wide range of conditions, from acute pain to chronic inflammatory diseases like rheumatoid arthritis. The synthesis of novel and effective anti-inflammatory agents is a major focus of pharmaceutical research.

This document outlines the synthesis of representative anti-inflammatory drugs and the experimental protocols to assess their efficacy.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs are a major class of anti-inflammatory drugs that act by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[1]

Synthesis of Ibuprofen

Ibuprofen is a widely used NSAID for treating pain, fever, and inflammation.[2] The Boots-Hoechst-Celanese (BHC) process is a more modern and greener synthesis route compared to the original Boots process.[3]

Experimental Protocol: The BHC Process for Ibuprofen Synthesis [3][4]

  • Step 1: Friedel-Crafts Acylation. Isobutylbenzene is acylated with acetic anhydride in the presence of a hydrogen fluoride catalyst to produce 4'-isobutylacetophenone.

  • Step 2: Hydrogenation. The resulting ketone is hydrogenated using a palladium catalyst to form the corresponding alcohol, 1-(4-isobutylphenyl)ethanol.

  • Step 3: Carbonylation. The alcohol is then carbonylated with carbon monoxide in the presence of a palladium catalyst to yield ibuprofen.[3] This three-step process has a high atom economy, with water being the only significant byproduct.[5]

Synthesis of Naproxen

Naproxen is another common NSAID used to treat pain and inflammatory conditions.[6] A common synthetic route is outlined below.

Experimental Protocol: Synthesis of Naproxen

  • Step 1: Esterification of Naproxen. Naproxen is reacted with methanol in the presence of an acid catalyst to form naproxen methyl ester.

  • Step 2: Hydrazide Formation. The naproxen methyl ester is then reacted with hydrazine hydrate in ethanol under reflux to form naproxen hydrazide.

  • Step 3: Hydrolysis. The hydrazide can then be hydrolyzed back to the carboxylic acid, naproxen, if desired, or used as an intermediate for further derivatization.

Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor, which was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Experimental Protocol: Synthesis of Celecoxib [7][8]

  • Step 1: Condensation Reaction. 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione is reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent such as ethanol.[7]

  • Step 2: Cyclization. A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux to facilitate the cyclization reaction, forming the pyrazole ring of celecoxib.[7]

  • Step 3: Purification. The crude product is purified by recrystallization to yield pure celecoxib.[7]

Biological Evaluation of Anti-Inflammatory Compounds

The efficacy of newly synthesized anti-inflammatory compounds is assessed through a variety of in vitro and in vivo assays.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The selectivity of a compound for COX-2 over COX-1 is a key parameter in the development of safer NSAIDs.[9]

Experimental Protocol: In Vitro COX Inhibition Assay [9][10]

  • Enzyme Preparation: Purified human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing Tris-HCl, hematin, and L-epinephrine is prepared.

  • Incubation: The enzyme is pre-incubated with the test compound (inhibitor) at 37°C for a defined period (e.g., 10 minutes).[9]

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Quantification: The production of prostaglandins (e.g., PGE2) is measured using methods like enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated.

Nitric Oxide (NO) Production Assay in Macrophages

Inflammatory stimuli, such as lipopolysaccharide (LPS), induce the production of nitric oxide (NO) by macrophages. This assay measures the ability of a compound to inhibit NO production in a cell-based system.[11]

Experimental Protocol: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages [11][12]

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[13]

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[11]

  • Data Analysis: The percentage inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

Key Signaling Pathways in Inflammation

Understanding the signaling pathways that drive inflammation is crucial for the rational design of anti-inflammatory drugs.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[14] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[14][15]

NF_kB_Signaling_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation NF_kappa_B NF-κB (p50/p65) Proteasome Proteasome I_kappa_B->Proteasome Ubiquitination & Degradation Nucleus Nucleus NF_kappa_B->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NF_kappa_B_nucleus NF-κB NF_kappa_B_nucleus->Gene_Expression Induces

Caption: The canonical NF-κB signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in immunity and inflammation. It is activated by a wide range of cytokines and growth factors.[]

JAK_STAT_Signaling_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Inflammatory Gene Expression STAT_dimer_nucleus STAT Dimer STAT_dimer_nucleus->Gene_Expression Induces

Caption: The JAK/STAT signaling pathway.

Experimental Workflow for Anti-Inflammatory Drug Screening

A typical workflow for the screening and evaluation of novel anti-inflammatory drug candidates is depicted below.

Drug_Screening_Workflow Compound_Library Compound Library / Synthesized Compounds In_Vitro_Screening In Vitro Screening (e.g., COX, NO assays) Compound_Library->In_Vitro_Screening Hit_Compounds Hit Compounds In_Vitro_Screening->Hit_Compounds Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Compounds->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo models) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: A general workflow for anti-inflammatory drug discovery.

Quantitative Data Summary

The following tables summarize key quantitative data for representative anti-inflammatory drugs and experimental compounds.

Table 1: In Vitro Efficacy of Selected Anti-Inflammatory Compounds

CompoundTargetAssayIC50 ValueReference
IbuprofenCOX-1In vitro COX inhibition15 µM[9]
COX-2In vitro COX inhibition25 µM[9]
CelecoxibCOX-1In vitro COX inhibition>100 µM[7]
COX-2In vitro COX inhibition0.04 µM[7]
Compound 3f (pyrazole derivative)JAK1In vitro kinase inhibition3.4 nM[17]
JAK2In vitro kinase inhibition2.2 nM[17]
JAK3In vitro kinase inhibition3.5 nM[17]
BaricitinibJAK1In vitro kinase inhibition5.9 nM[]
JAK2In vitro kinase inhibition5.7 nM[]

Table 2: In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelDose% Inhibition of EdemaReference
IndomethacinCarrageenan-induced paw edema (rat)5 mg/kg45%[18]
CelecoxibCarrageenan-induced paw edema (rat)10 mg/kg52%[18]

Conclusion

The synthesis of novel anti-inflammatory drugs remains a vibrant area of research, driven by the need for more effective and safer therapies. The protocols and pathways detailed in these application notes provide a foundational framework for researchers in this field. By combining synthetic chemistry with robust biological evaluation, the development of next-generation anti-inflammatory agents can be advanced.

References

Application Note: Synthesis and Application of a Key Gefitinib Intermediate for Antitumor Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gefitinib (Iressa®) is a potent antitumor agent used for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] As a member of the 4-anilinoquinazoline class of compounds, Gefitinib functions as a selective EGFR tyrosine kinase inhibitor (TKI).[2][3] It competitively binds to the ATP-binding site within the EGFR's intracellular domain, thereby blocking receptor autophosphorylation and inhibiting downstream signal transduction pathways crucial for tumor cell proliferation, survival, and angiogenesis.[1][4][5]

The synthesis of Gefitinib relies on the construction of its core quinazoline scaffold and the strategic introduction of key side chains. A pivotal intermediate in many synthetic routes is 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline . This intermediate provides the essential quinazoline core and the correct aniline moiety, leaving a reactive hydroxyl group at the C-6 position for the final introduction of the morpholinopropoxy side chain, which enhances the drug's pharmacokinetic properties. This document details the synthesis of this key intermediate and its subsequent conversion to Gefitinib, providing experimental protocols, quantitative data, and a summary of the drug's mechanism of action.

Synthesis and Application Workflow

The overall workflow involves a two-stage process. The first stage is the synthesis of the key intermediate, 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline , through the condensation of a chlorinated quinazoline with 3-chloro-4-fluoroaniline. The second stage is the etherification of this intermediate to yield the final active pharmaceutical ingredient (API), Gefitinib.

Figure 1: Synthetic workflow from starting material to the final Gefitinib API.

Experimental Protocols

Protocol 1: Synthesis of 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline (Intermediate)

This protocol outlines the synthesis starting from 6,7-dimethoxyquinazolin-4-one, a common precursor.

Materials:

  • 6,7-dimethoxyquinazolin-4-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • 3-chloro-4-fluoroaniline

  • Isopropanol

  • Methanesulfonic acid

  • L-methionine

  • Sodium hydroxide (NaOH)

Procedure:

  • Chlorination: A mixture of 6,7-dimethoxyquinazolin-4-one and a chlorinating agent (e.g., thionyl chloride) is refluxed. After the reaction is complete, the excess chlorinating agent is removed under vacuum to yield 4-chloro-6,7-dimethoxyquinazoline.[6]

  • Condensation: The resulting 4-chloro-6,7-dimethoxyquinazoline is dissolved in isopropanol. 3-chloro-4-fluoroaniline is added to the solution, and the mixture is stirred at room temperature for approximately 1 hour to facilitate the nucleophilic aromatic substitution.[6] The product, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, precipitates and is collected by filtration.

  • Selective Demethylation: The product from the previous step is heated with methanesulfonic acid and L-methionine. This step selectively removes the methyl group at the C-6 position due to steric hindrance and electronic effects, yielding the desired intermediate, 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol.[6][7]

  • Purification: The reaction mixture is cooled, and the pH is adjusted with a base (e.g., NaOH solution) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the pure intermediate.

Protocol 2: Synthesis of Gefitinib from the Intermediate

This protocol describes the final etherification step to produce Gefitinib.

Materials:

  • 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline (Intermediate)

  • 4-(3-chloropropyl)morpholine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Isopropanol

Procedure:

  • O-Alkylation: The intermediate is dissolved in DMF. A base such as potassium carbonate is added, followed by the addition of 4-(3-chloropropyl)morpholine. The mixture is heated to facilitate the Williamson ether synthesis.[8]

  • Workup: After the reaction is complete, the mixture is cooled and poured into cold water. The resulting precipitate is extracted with an organic solvent like ethyl acetate.[6]

  • Purification and Isolation: The organic phase is washed, dried, and concentrated under vacuum. The crude product is then recrystallized from a suitable solvent system (e.g., isopropanol/ethyl acetate) to yield pure Gefitinib as a white solid.[8] The final product's purity can be confirmed by HPLC, and its identity verified by melting point, FTIR, NMR, and mass spectrometry.[6]

Data Presentation

Table 1: Physicochemical Properties of Gefitinib and Key Intermediate
Property4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazolineGefitinib
Molecular Formula C₁₅H₁₁ClFN₃O₂C₂₂H₂₄ClFN₄O₃
Molecular Weight 319.72 g/mol 446.90 g/mol
Appearance Off-white to pale yellow solidWhite powder[9]
Melting Point Not widely reported~194-198 °C[8][9]
Solubility Poorly soluble in waterPractically insoluble in water above pH 7, sparingly soluble at pH 1[9][10]
pKa Not widely reported5.4, 7.2[10]
Table 2: Typical Reaction Parameters and Outcomes
Reaction StepKey ReagentsSolventTemperatureTypical YieldPurity (HPLC)
Condensation 3-chloro-4-fluoroanilineIsopropanolRoom Temp.~98%[6]>99%
O-Alkylation 4-(3-chloropropyl)morpholine, K₂CO₃DMF60-80 °C~85-95%>99.9%[6]
Table 3: Biological Activity of Gefitinib
Cell Line (Cancer Type)EGFR Mutation StatusIC₅₀ Value (nM)
PC-9 (NSCLC)Exon 19 Deletion77.26[11]
HCC827 (NSCLC)Exon 19 Deletion13.06[11]
H3255 (NSCLC)L858R~3[12]
NR6wtEGFRWild-Type EGFR26-57[13]
H1975 (NSCLC)L858R + T790M (Resistant)>4000 (>4 µM)[11]

Mechanism of Action: EGFR Signaling Pathway Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and activates its intrinsic tyrosine kinase.[1] This triggers autophosphorylation of tyrosine residues in its cytoplasmic tail, creating docking sites for adaptor proteins.[1] These events initiate downstream cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for promoting cell proliferation, survival, and differentiation.[1][4]

In certain cancers, particularly NSCLC, activating mutations in the EGFR gene lead to constitutive activation of these pathways, driving uncontrolled tumor growth.[1] Gefitinib exerts its antitumor effect by selectively binding to the ATP pocket of the EGFR tyrosine kinase domain, preventing its phosphorylation.[1][5] This blockade halts the downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells that depend on EGFR signaling.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras RAS EGFR->Ras PI3K PI3K EGFR->PI3K Raf RAF Ras->Raf Akt AKT PI3K->Akt MEK MEK Raf->MEK Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation EGF EGF Ligand EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

References

Application Notes and Protocols: Ethyl 1-benzylpiperidine-4-carboxylate in the Synthesis of Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 1-benzylpiperidine-4-carboxylate as a key starting material in the synthesis of farnesyltransferase inhibitors (FTIs). While direct literature detailing a complete synthetic route from this specific starting material to a named FTI is not extensively published, its role as a precursor is acknowledged in chemical literature. This document outlines a plausible and representative synthetic strategy based on established methodologies for creating piperidine-containing FTIs, alongside relevant quantitative data for analogous compounds and detailed experimental protocols.

Introduction to Farnesyltransferase Inhibitors

Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational attachment of a farnesyl group to a cysteine residue within a C-terminal "CAAX box" of various cellular proteins.[1] This process, known as farnesylation, is essential for the proper localization and function of these proteins, many of which are key components of signal transduction pathways regulating cell growth and proliferation.

The Ras family of small GTP-binding proteins is a primary substrate for FTase.[1] Oncogenic mutations in Ras are found in a significant percentage of human cancers, leading to its constitutive activation and subsequent uncontrolled cell division.[2][3] By preventing the farnesylation of Ras, Farnesyltransferase Inhibitors (FTIs) can disrupt its membrane localization and downstream signaling, thereby inhibiting tumor growth.[4][5] Beyond Ras, other proteins involved in oncogenesis, such as RhoB, are also targets of FTase, contributing to the anti-cancer effects of FTIs.[5][6]

Farnesyltransferase Signaling Pathway

The farnesyltransferase signaling pathway is a critical regulator of cell growth, differentiation, and survival. Farnesyltransferase inhibitors are designed to interrupt this pathway at a key juncture, primarily impacting the function of the Ras family of oncoproteins.

Farnesyltransferase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Ras Activation Cycle cluster_2 Farnesylation and Membrane Localization cluster_3 Downstream Signaling Cascades Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase GEF GEF Receptor_Tyrosine_Kinase->GEF Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) GAP GAP Ras_GTP->GAP GTP hydrolysis Farnesyltransferase Farnesyltransferase (FTase) Ras_GTP->Farnesyltransferase GEF->Ras_GDP GTP exchange Farnesyl_Pyrophosphate Farnesyl Pyrophosphate Farnesyl_Pyrophosphate->Farnesyltransferase Farnesylated_Ras Farnesylated Ras Farnesyltransferase->Farnesylated_Ras Membrane Cell Membrane Farnesylated_Ras->Membrane Localization RAF_MEK_ERK_Pathway RAF-MEK-ERK Pathway Membrane->RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway Membrane->PI3K_AKT_mTOR_Pathway Cell_Proliferation Cell Proliferation, Survival, and Growth RAF_MEK_ERK_Pathway->Cell_Proliferation PI3K_AKT_mTOR_Pathway->Cell_Proliferation FTI Farnesyltransferase Inhibitor (FTI) FTI->Farnesyltransferase Inhibition

Caption: Farnesyltransferase Signaling Pathway and FTI Inhibition.

Proposed Synthetic Application of this compound

This compound serves as a versatile scaffold for the synthesis of farnesyltransferase inhibitors. The piperidine ring is a common motif in many FTI candidates, and the ester and benzyl groups of the starting material offer multiple points for chemical modification.[7][8] A plausible synthetic route involves the initial hydrolysis of the ethyl ester, followed by amide coupling with a suitable amine-containing fragment, and subsequent debenzylation to allow for further derivatization at the piperidine nitrogen.

Experimental Protocols

The following protocols describe a representative synthetic sequence for the elaboration of this compound into a potential farnesyltransferase inhibitor.

Protocol 1: Hydrolysis of this compound

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).

  • Add LiOH (2.0 eq) to the solution and stir at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-benzylpiperidine-4-carboxylic acid.

Protocol 2: Amide Coupling

Objective: To couple the carboxylic acid with a suitable amine to form the amide linkage.

Materials:

  • 1-benzylpiperidine-4-carboxylic acid

  • Amine of interest (e.g., 4-aminobenzonitrile)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-benzylpiperidine-4-carboxylic acid (1.0 eq) and the selected amine (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C and add DCC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Debenzylation of the Piperidine Nitrogen

Objective: To remove the N-benzyl protecting group to enable further derivatization.

Materials:

  • N-substituted-(1-benzylpiperidine-4-carbonyl) derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve the N-benzylpiperidine derivative (1.0 eq) in methanol.

  • Add 10% Pd/C (10% w/w) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate in vacuo to obtain the debenzylated piperidine derivative.

This debenzylated intermediate can then be further functionalized at the nitrogen atom to introduce moieties known to enhance FTI activity, such as a pyridylmethyl group.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic workflow.

Synthetic_Workflow Start Ethyl 1-benzylpiperidine- 4-carboxylate Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate1 1-benzylpiperidine- 4-carboxylic acid Step1->Intermediate1 Step2 Amide Coupling (Amine, DCC, DMAP) Intermediate1->Step2 Intermediate2 N-substituted- (1-benzylpiperidine-4-carbonyl) derivative Step2->Intermediate2 Step3 Debenzylation (H2, Pd/C) Intermediate2->Step3 Intermediate3 Debenzylated Piperidine Derivative Step3->Intermediate3 Step4 N-Functionalization Intermediate3->Step4 Final_Product Piperidine-based Farnesyltransferase Inhibitor Step4->Final_Product

Caption: Proposed Synthetic Workflow for FTIs.

Quantitative Data of Piperidine-Based Farnesyltransferase Inhibitors

The following table summarizes the inhibitory activity of several reported piperidine-containing farnesyltransferase inhibitors. While not directly synthesized from this compound, these compounds share the piperidine core and provide a benchmark for the potency of this class of inhibitors.

Compound IDStructureFTase IC50 (nM)Reference
1a 2-(4-hydroxyphenyl)-3-nitropiperidine derivative5.4[7]
14a Phenyl-substituted piperidine derivative4.3[7]
20a Phenyl-substituted piperidine derivative3.0[7]
50a Phenyl-substituted piperidine derivative16[7]
(+)-8 4-(2-bromophenyl)-2-(3,4-dihydroxyphenyl)-3-nitro-1-(3-pyridylmethyl)piperidine1.9[8]
Compound 1 Piperidine derivative from combinatorial library420[9]
Compound 8 Piperidine derivative3.7[9]
Compound 21 Piperidine derivative8.2[9]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of farnesyltransferase inhibitors. The synthetic protocols and workflow provided herein, based on established chemical transformations for analogous piperidine-containing compounds, offer a clear pathway for the development of novel FTI candidates. The quantitative data for existing piperidine-based FTIs highlight the potential for this structural class to yield highly potent inhibitors of farnesyltransferase, a key target in cancer drug discovery.

References

Application Note: HPLC Analysis for Purity Determination of Ethyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1-benzylpiperidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anti-tumor agents.[1][2] Accurate determination of its purity is crucial for ensuring the quality and safety of the final drug products. This application note presents a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. The described method is designed for researchers, scientists, and drug development professionals to accurately quantify the main component and potential impurities.

Chromatographic Conditions

A reversed-phase HPLC method was developed for the analysis. Piperidine derivatives can exhibit peak tailing on standard silica-based columns due to the interaction of the basic piperidine nitrogen with acidic silanol groups.[3] To mitigate this, a mobile phase with a low pH is employed to ensure the protonation of the analyte and minimize secondary interactions, thereby achieving better peak symmetry.

Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is recommended for good separation.[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (1:1 v/v).

  • Reference Standard: this compound of known purity.

  • Reagents: Acetonitrile (HPLC grade), Trifluoroacetic acid (HPLC grade), and ultrapure water.

Experimental Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of ultrapure water. Mix thoroughly and degas before use.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas before use.

2. Preparation of Standard Solution

  • Accurately weigh about 25.0 mg of this compound reference standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Further dilute 1.0 mL of this solution to 100 mL with the sample diluent to obtain a standard solution with a concentration of approximately 5 µg/mL.

3. Preparation of Sample Solution

  • Accurately weigh about 25.0 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent to obtain a concentration of approximately 0.5 mg/mL.

4. HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

5. Data Analysis and Purity Calculation

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the percentage purity of the sample using the area normalization method, assuming all impurities have a similar response factor to the main component.

    % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Data Presentation

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.8%

Table 2: Typical Chromatographic Data

CompoundRetention Time (min)Peak Area% Area
Impurity 1 (e.g., Ethyl isonipecotate) 3.515000.10
Impurity 2 (e.g., Benzyl chloride) 5.222500.15
This compound 12.8148950099.30
Other Unknown Impurities -45000.45
Total 1500000 100.00

Mandatory Visualization

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation hplc_analysis HPLC Analysis mobile_phase Mobile Phase (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) instrument_setup Instrument Setup (C18 Column, Gradient Elution) mobile_phase->instrument_setup standard_prep Standard Preparation (~0.5 mg/mL) injection Injection (10 µL) standard_prep->injection sample_prep Sample Preparation (~0.5 mg/mL) sample_prep->injection data_processing Data Processing chromatogram Chromatogram Acquisition injection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area Normalization) integration->calculation result Result (Purity Report) calculation->result

Caption: Workflow for HPLC Purity Analysis.

The described HPLC method is suitable for the routine purity analysis of this compound. It is a robust and reliable method that provides accurate and reproducible results. The method can be used in quality control laboratories for the release testing of raw materials and intermediates in the pharmaceutical industry. Further validation of the method should be performed by the user to ensure compliance with relevant regulatory requirements.

References

Application Notes and Protocols for NMR Spectroscopy of N-benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzylpiperidine derivatives are a significant class of compounds in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Their diverse biological activities, including acetylcholinesterase (AChE) inhibition for the potential treatment of Alzheimer's disease, underscore the importance of detailed structural characterization.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and conformational analysis of these molecules in solution. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of N-benzylpiperidine derivatives.

Data Presentation: 1D NMR Spectroscopy

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for N-benzylpiperidine derivatives. It is important to note that chemical shifts are sensitive to substitution patterns, solvent, concentration, and temperature.[3]

Table 1: Typical ¹H NMR Chemical Shifts for N-benzylpiperidine Derivatives in CDCl₃

ProtonsChemical Shift (δ) ppmMultiplicityNotes
Aromatic (Benzyl)7.20 - 7.40m
Benzylic (N-CH₂)3.40 - 3.60s
Piperidine H-2, H-6 (axial & equatorial)2.00 - 2.80mOften complex due to coupling and conformational exchange.
Piperidine H-3, H-5 (axial & equatorial)1.40 - 1.80m
Piperidine H-4 (axial & equatorial)1.40 - 1.80m

Table 2: Typical ¹³C NMR Chemical Shifts for N-benzylpiperidine Derivatives in CDCl₃

CarbonChemical Shift (δ) ppmNotes
Aromatic C (quaternary)138.0 - 140.0
Aromatic CH126.0 - 130.0
Benzylic (N-CH₂)63.0 - 65.0
Piperidine C-2, C-653.0 - 55.0
Piperidine C-425.0 - 27.0
Piperidine C-3, C-523.0 - 25.0

Experimental Protocols

Protocol 1: Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation.

Materials:

  • N-benzylpiperidine derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (99.8 atom % D or higher)

  • 5 mm NMR tubes of good quality

  • Glass Pasteur pipettes and cotton wool or syringe filters (0.45 µm)

  • Vortex mixer

Procedure:

  • Weigh the desired amount of the purified N-benzylpiperidine derivative into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Vortex the vial until the sample is completely dissolved.

  • Filter the solution through a small plug of cotton wool in a Pasteur pipette or a syringe filter directly into a clean, dry NMR tube. This removes any particulate matter that can degrade spectral quality.

  • Cap the NMR tube securely.

  • Label the NMR tube clearly with the sample identification.

Protocol 2: 1D NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may require optimization.

Instrumentation:

  • 400 MHz or 500 MHz NMR spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 s

  • Relaxation Delay (d1): 1-2 s

  • Number of Scans (ns): 8-16 (adjust for sample concentration)

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 200-240 ppm

  • Acquisition Time: 1-2 s

  • Relaxation Delay (d1): 2-5 s

  • Number of Scans (ns): 1024 or more, depending on concentration.

Protocol 3: 2D NMR Data Acquisition for Structural Elucidation

2D NMR experiments are crucial for the unambiguous assignment of proton and carbon signals, especially for complex derivatives.

¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify scalar-coupled protons (typically through 2-3 bonds).

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpmf' on Bruker instruments).

  • Parameters: Use similar spectral width and transmitter offset as the 1D ¹H experiment. Acquire 256-512 increments in the indirect dimension (F1) with 8-16 scans per increment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons directly to their attached carbons (one-bond C-H correlation).

  • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Parameters: Set the ¹H spectral width as in the 1D experiment. The ¹³C spectral width should encompass all carbon signals. Use a one-bond coupling constant (¹JCH) of approximately 145 Hz.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds), which is essential for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Parameters: Similar spectral widths to HSQC. Optimize the long-range coupling constant for 6-8 Hz to observe 2-3 bond correlations.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the NMR analysis of N-benzylpiperidine derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation SamplePrep Dissolve & Filter NMR1D 1D NMR (¹H, ¹³C) SamplePrep->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D Processing Processing & Phasing NMR2D->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure Conformation Conformational Analysis Structure->Conformation

Caption: General workflow for NMR analysis of N-benzylpiperidine derivatives.

Conformational Analysis using NOESY/ROESY

The piperidine ring can exist in different conformations, primarily chair forms, which can interconvert. The orientation of the N-benzyl group can also influence the overall molecular shape. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful techniques to probe spatial proximities between protons, providing insights into the solution-state conformation.[4]

Protocol 4: NOESY/ROESY Data Acquisition

NOESY (for small to large molecules, size-dependent effect):

  • Purpose: To identify protons that are close in space (typically < 5 Å), irrespective of through-bond connectivity.

  • Pulse Program: Standard NOESY experiment (e.g., 'noesygpph' on Bruker instruments).

  • Parameters: Use a mixing time (d8) appropriate for the molecular size. For small molecules (like many N-benzylpiperidine derivatives), a mixing time of 500-800 ms is a good starting point.

ROESY (for medium-sized molecules or to overcome zero NOE):

  • Purpose: Similar to NOESY, but less prone to spin diffusion and provides positive cross-peaks for all molecular sizes.

  • Pulse Program: Standard ROESY experiment (e.g., 'roesygpph' on Bruker instruments).

  • Parameters: Use a mixing time of 200-500 ms.

Visualization of Conformational Equilibrium

The piperidine ring in N-benzylpiperidine derivatives typically undergoes a chair-chair interconversion. The substituents on the ring will influence the equilibrium between the two chair conformers.

Conformational_Equilibrium cluster_chair1 Chair Conformer 1 cluster_chair2 Chair Conformer 2 Chair1 Axial Benzyl Chair2 Equatorial Benzyl Chair1->Chair2 Ring Flip

Caption: Chair-chair interconversion in N-benzylpiperidine derivatives.

Interpretation of NOESY/ROESY Data:

  • Axial vs. Equatorial Protons: Strong NOE/ROE correlations between a proton and two other axial protons on the same side of the ring (1,3-diaxial interactions) are indicative of its axial orientation.

  • Conformation of N-Benzyl Group: NOE/ROE correlations between the benzylic protons and specific piperidine ring protons can help determine the preferred orientation of the benzyl substituent.

By integrating data from 1D and 2D NMR experiments, a comprehensive structural and conformational picture of N-benzylpiperidine derivatives can be established, which is crucial for understanding their structure-activity relationships and for guiding further drug development efforts.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Application Notes

Ethyl 1-benzylpiperidine-4-carboxylate is a pivotal intermediate in the pharmaceutical industry, recognized for its significant biological activity and versatile role in the synthesis of various therapeutic agents.[1][2] Its core structure, a substituted piperidine, is a common scaffold in medicinal chemistry.

This compound serves as a crucial building block for a range of pharmaceuticals, including:

  • Anti-inflammatory Drugs: It is used to synthesize trypsin inhibitors, which can antagonize inflammatory mediators at the receptor level.[1][2]

  • Antitumor Agents: It is a precursor for matrix metalloproteinase inhibitors and farnesyltransferase inhibitors, both of which are targets in cancer therapy.[1][2]

  • Neurological Drugs: The synthesis of GABA (gamma-aminobutyric acid) uptake inhibitors often utilizes this intermediate.[1][2]

  • Other Therapeutic Areas: Its derivatives have shown potential in the development of growth hormone secretagogues, analgesics, cardiovascular drugs, nootropic (cognition-enhancing) drugs, antiviral medications, and treatments for bone diseases.[1][2]

The primary and most direct route for large-scale synthesis is the N-alkylation of Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate) with a benzyl halide. An alternative approach is through reductive amination. This document provides detailed protocols for the N-alkylation method, which is well-documented for its high yield and straightforward procedure.

Synthetic Pathway Overview

The most common large-scale synthesis involves the direct N-alkylation of ethyl isonipecotate. This reaction is typically carried out by reacting ethyl isonipecotate with either benzyl chloride or benzyl bromide in the presence of a base and a suitable solvent.

G cluster_reactants Reactants & Reagents Reactant_A Ethyl isonipecotate Reactant_B Benzyl Chloride Process Process Reactant_B->Process Base Potassium Carbonate Base->Process Base Solvent Toluene Solvent->Process Solvent Product Product Process->Product

Caption: Reaction scheme for the N-alkylation of ethyl isonipecotate.

Experimental Protocols

Two common protocols for the N-alkylation are detailed below. Protocol 1 utilizes benzyl chloride with potassium carbonate, which is often preferred for large-scale operations due to cost-effectiveness and simpler work-up. Protocol 2 uses benzyl bromide with triethylamine, offering an alternative with different solvent and base conditions.

Protocol 1: N-alkylation using Benzyl Chloride and Potassium Carbonate

This protocol is adapted from a high-yield synthesis method suitable for scaling.[1][3]

Materials:

  • Ethyl isonipecotate (C₈H₁₅NO₂)

  • Benzyl chloride (C₇H₇Cl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene

  • Saturated brine solution

  • Water

Procedure:

  • Reaction Setup: In a suitable round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Ethyl isonipecotate (1.0 eq, e.g., 50 g, 0.31 mol) in toluene (3 mL per gram of ethyl isonipecotate, e.g., 150 mL).

  • Addition of Base: Add anhydrous potassium carbonate (1.4 eq, e.g., 60 g, 0.43 mol) to the solution. Stir the suspension for 15 minutes at room temperature.

  • Addition of Alkylating Agent: Charge benzyl chloride (1.0 eq, e.g., 42 g, 0.31 mol) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (2:1).[1][3]

  • Work-up: Upon completion, cool the reaction mass to room temperature. Quench the reaction by adding water (2 mL per gram of starting material, e.g., 100 mL) and stir vigorously.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic phase. Extract the aqueous phase again with toluene (2 mL per gram of starting material, e.g., 100 mL).

  • Washing: Combine the organic phases and wash twice with a saturated brine solution (1 mL per gram of starting material, e.g., 50 mL each wash).[1][3]

  • Isolation: Remove the toluene under reduced pressure (in vacuo) to obtain the crude product. The result is typically a yellow liquid.[1][3]

Protocol 2: N-alkylation using Benzyl Bromide and Triethylamine

This protocol provides an alternative method using a different halide and base in a chlorinated solvent.[2]

Materials:

  • Ethyl isonipecotate (C₈H₁₅NO₂)

  • Benzyl bromide (C₇H₇Br)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve Ethyl isonipecotate (1.0 eq, e.g., 20.01 g, 127 mmol) in dichloromethane (100 mL per gram of ethyl isonipecotate, e.g., 2 L).

  • Addition of Base: Add triethylamine (1.2 eq, e.g., 21.7 mL, 152 mmol) to the solution.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition of Alkylating Agent: Add benzyl bromide (1.2 eq, e.g., 18.2 mL, 152 mmol) dropwise to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Pour the resulting suspension into a saturated aqueous solution of sodium bicarbonate (5 mL per gram of starting material, e.g., 100 mL).

  • Extraction: Separate the organic layer. Wash the aqueous layer with dichloromethane (2 x 5 mL per gram of starting material, e.g., 2 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (5 mL per gram of starting material, e.g., 100 mL).

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography using a mixture of ethyl acetate and hexane (1:3 v/v) as the eluent.[2]

Data Presentation

The following table summarizes the key quantitative parameters for the two described protocols, allowing for easy comparison.

ParameterProtocol 1 (Benzyl Chloride)Protocol 2 (Benzyl Bromide)
Starting Material Ethyl isonipecotateEthyl isonipecotate
Alkylating Agent Benzyl chlorideBenzyl bromide
Base Potassium carbonate (K₂CO₃)Triethylamine (Et₃N)
Solvent TolueneDichloromethane (DCM)
Molar Ratio (Base) ~1.4 eq~1.2 eq
Molar Ratio (Alkylating Agent) ~1.0 eq~1.2 eq
Temperature Reflux (~100°C)0°C to Room Temperature
Reaction Time 4 hoursOvernight
Purification Liquid-liquid extractionColumn Chromatography
Reported Yield 91%[1][3]87%[2]

Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

G Reagents Charge Ethyl Isonipecotate, Solvent, and Base Addition Add Benzyl Halide Reagents->Addition Reaction Heat / Stir (e.g., 4h at 100°C or Overnight at RT) Addition->Reaction Monitor Monitor with TLC Reaction->Monitor Workup Quench Reaction (e.g., with Water or NaHCO3 soln.) Monitor->Workup Reaction Complete Extraction Liquid-Liquid Extraction Workup->Extraction Wash Wash Organic Phase (Brine) Extraction->Wash Isolate Dry and Concentrate (in vacuo) Wash->Isolate Purify Purification (e.g., Column Chromatography if needed) Isolate->Purify End Final Product: This compound Purify->End

Caption: General experimental workflow for synthesis and purification.

References

The Versatility of Ethyl 1-benzylpiperidine-4-carboxylate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-benzylpiperidine-4-carboxylate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its piperidine core is a common motif in many pharmaceuticals, and the presence of both an ester and a benzyl-protected amine allows for selective and sequential chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for drug discovery, including analgesics, anti-inflammatory agents, and matrix metalloproteinase (MMP) inhibitors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₅H₂₁NO₂[1]
Molecular Weight 247.33 g/mol [1]
Appearance Colorless to light red clear liquid[2]
Boiling Point 122 °C @ 0.5 mmHg[2]
Density 1.037 g/mL at 25 °C[2]
Refractive Index 1.5120-1.5160[2]

Table 1: Physicochemical Properties of this compound.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the ethyl ester, the piperidine ring protons, the benzylic protons, and the aromatic protons of the benzyl group.
¹³C NMR Resonances for the ester carbonyl, the carbons of the piperidine ring, the benzylic carbon, and the aromatic carbons.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ester and C-N stretching of the tertiary amine.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Table 2: Summary of Spectroscopic Data for this compound.

Synthesis of this compound

The most common and efficient synthesis of the title compound involves the N-alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with benzyl chloride.

G cluster_0 Synthesis of this compound Start Ethyl isonipecotate Potassium carbonate Toluene Reaction Reflux at 100 °C, 4h (N-benzylation) Start->Reaction Add Benzyl chloride Workup Quench with water Extract with toluene Brine wash Reaction->Workup Product This compound Workup->Product Remove solvent in vacuo

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound[2]
  • Reaction Setup: In a round-bottom flask, dissolve ethyl isonipecotate (50 g, 0.31 mol) in toluene (150 mL).

  • Base Addition: Add potassium carbonate (60 g, 0.43 mol) to the solution and stir for 15 minutes.

  • Alkylation: Add benzyl chloride (42 g, 0.31 mol) to the mixture.

  • Reaction: Heat the reaction mass to reflux at 100 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) solvent system.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with water (100 mL). Separate the organic phase.

  • Extraction: Extract the aqueous phase with toluene (100 mL).

  • Washing: Combine the organic phases and wash twice with a saturated brine solution (50 mL).

  • Isolation: Remove the toluene under reduced pressure (in vacuo) to obtain this compound as a yellow liquid.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)
Ethyl isonipecotate157.21500.31
Benzyl chloride126.58420.31
Potassium carbonate138.21600.43
Product 247.33 Expected: ~76.7 g (Assuming 100% yield)

Table 3: Stoichiometry for the Synthesis of this compound.

Application in the Synthesis of Pharmaceutical Intermediates

This compound is a versatile starting material for the synthesis of more complex piperidine-based structures. Key transformations include hydrolysis of the ester to a carboxylic acid, reduction to an alcohol, and modification of the piperidine nitrogen via debenzylation followed by subsequent N-alkylation or N-arylation.

G cluster_0 Key Transformations cluster_1 Further Derivatization Start This compound Hydrolysis 1-benzylpiperidine- 4-carboxylic acid Start->Hydrolysis NaOH, H₂O/EtOH Reduction (1-benzylpiperidin- 4-yl)methanol Start->Reduction LiAlH₄, THF Debenzylation Ethyl piperidine- 4-carboxylate Start->Debenzylation H₂, Pd/C Amide Amide Derivatives (e.g., for MMP Inhibitors) Hydrolysis->Amide Amide Coupling Other_Analgesics Other Analgesics and Bioactive Molecules Reduction->Other_Analgesics Fentanyl_Precursor Fentanyl and Analogs Debenzylation->Fentanyl_Precursor N-Arylation/ N-Alkylation

Caption: Synthetic pathways originating from this compound.

Hydrolysis to 1-benzylpiperidine-4-carboxylic acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step to enable amide bond formation, a key reaction in the synthesis of many pharmaceuticals, including potential MMP inhibitors.

Note: This is a representative protocol based on the hydrolysis of a similar methyl ester.[3]

  • Reaction Setup: Dissolve this compound (1 eq.) in a mixture of methanol and water.

  • Base Addition: Add a 10% aqueous solution of sodium hydroxide (excess).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidification: Acidify the aqueous residue with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

Reduction to (1-benzylpiperidin-4-yl)methanol

Reduction of the ester functionality to a primary alcohol provides another key intermediate for further elaboration, for instance, in the synthesis of certain analgesics.[4]

Note: This protocol is based on the reduction of a similar ester with Lithium Aluminium Hydride (LiAlH₄).

  • Safety Precautions: LiAlH₄ is a highly reactive and pyrophoric reagent. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (excess) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the LiAlH₄ suspension in an ice bath. Slowly add a solution of this compound (1 eq.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by chromatography or crystallization.

N-Debenzylation

The removal of the N-benzyl protecting group is essential for the synthesis of compounds where the piperidine nitrogen needs to be further functionalized, such as in the synthesis of fentanyl and its analogs. Catalytic hydrogenation is a common method for this transformation.

  • Reaction Setup: Dissolve this compound (1 eq.) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the debenzylated product, ethyl piperidine-4-carboxylate.

Application in the Synthesis of Analgesics: Fentanyl Analogs

This compound is a precursor to N-benzyl-4-piperidone, a key starting material in several synthetic routes to fentanyl and its analogs.[5][6] The synthesis involves the conversion of the ester to an amide, followed by further transformations. A more direct route to fentanyl analogs involves the debenzylation of the piperidine nitrogen, followed by N-arylation and subsequent modifications.

G cluster_0 Fentanyl Synthesis Pathway Start This compound Debenzylation Ethyl piperidine-4-carboxylate Start->Debenzylation H₂, Pd/C N_Arylation Ethyl 1-phenethylpiperidine-4-carboxylate Debenzylation->N_Arylation Phenethyl bromide, Base Hydrolysis 1-phenethylpiperidine-4-carboxylic acid N_Arylation->Hydrolysis NaOH, H₂O/EtOH Amidation N-phenyl-1-phenethylpiperidine-4-carboxamide Hydrolysis->Amidation Aniline, Coupling agent Final_Product Fentanyl Amidation->Final_Product Propionylation

Caption: A representative synthetic pathway to Fentanyl utilizing the piperidine building block.

Application in the Synthesis of Anti-inflammatory and MMP Inhibitors

The carboxylic acid derivative, 1-benzylpiperidine-4-carboxylic acid, is a valuable intermediate for the synthesis of potential anti-inflammatory agents and MMP inhibitors. The synthesis of these compounds often involves the formation of amide bonds with various amino acids or other amine-containing fragments.[7] For instance, piperidine-based structures can be incorporated into molecules designed to inhibit trypsin, a serine protease involved in inflammation.[8][9][10][11]

Representative Protocol: Amide Coupling for MMP Inhibitor Scaffolds
  • Acid Activation: Activate 1-benzylpiperidine-4-carboxylic acid (1 eq.) with a suitable coupling reagent (e.g., HATU, HOBt/EDC) in an anhydrous aprotic solvent (e.g., DMF or DCM) in the presence of a non-nucleophilic base (e.g., DIPEA).

  • Amine Addition: Add the desired amine component (e.g., an amino acid ester or a sulfonamide derivative) (1-1.2 eq.) to the activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Its utility is demonstrated in the straightforward preparation of key intermediates for the synthesis of a variety of bioactive molecules. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel therapeutic agents. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may require optimization based on the specific substrates and desired products.

References

Application Notes and Protocols: Purification of Ethyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the purification of Ethyl 1-benzylpiperidine-4-carboxylate, an important intermediate in the synthesis of various pharmaceutical compounds.[1][2] The protocols described herein are intended for researchers, scientists, and professionals in the field of drug development. The primary methods covered are silica gel column chromatography and recrystallization. Additionally, an initial aqueous work-up procedure for the crude product is detailed. This guide includes structured data tables for easy comparison of purification parameters and outcomes, as well as a workflow diagram generated using Graphviz to illustrate the purification process.

Introduction

This compound (CAS No: 24228-40-8) is a key building block in organic synthesis, particularly for active pharmaceutical ingredients.[3] It serves as a precursor for the synthesis of anti-inflammatory drugs, antitumor agents, and cardiovascular drugs, among others.[1][2] The purity of this intermediate is critical for the successful synthesis of the final drug substance. Following its synthesis, which typically involves the reaction of ethyl isonipecotate with a benzyl halide, the crude product is often obtained as a yellow liquid or oil.[1][4] This document outlines effective methods to purify the crude product to a high degree of purity (e.g., >98% by HPLC).[3]

Potential Impurities

The primary impurities in crude this compound depend on the synthetic route but commonly include:

  • Unreacted starting materials: Ethyl 4-piperidinecarboxylate (Ethyl isonipecotate) and benzyl chloride or benzyl bromide.

  • By-products from side reactions.

  • Residual solvents used in the synthesis (e.g., toluene, dichloromethane).[1][2][4]

  • Inorganic salts (e.g., potassium carbonate).[1][4]

An effective purification strategy must be able to remove these impurities to achieve the desired product quality.

Purification Protocols

This protocol is typically performed immediately following the synthesis reaction to remove inorganic salts and water-soluble impurities.

Materials:

  • Crude reaction mixture

  • Deionized water

  • Toluene (or another suitable extraction solvent like dichloromethane)

  • Saturated brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Cool the crude reaction mixture to room temperature.

  • Quench the reaction by adding deionized water.[1][4]

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Extract the aqueous phase again with toluene to ensure complete recovery of the product.[1][4]

  • Combine all organic phases.

  • Wash the combined organic phase twice with a saturated brine solution to remove residual water and some water-soluble impurities.[1][4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound, typically as a yellow oil.[1][4]

This method is highly effective for removing closely related organic impurities.

Materials:

  • Crude this compound from Protocol 1

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the mobile phase (e.g., a 3:1 mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve a minimum amount of the crude product in the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column with the chosen mobile phase (e.g., ethyl acetate/hexane, 1/3, v/v).[2] The polarity of the solvent system can be adjusted based on the separation observed on TLC.

  • Fraction Collection: Collect fractions in separate tubes.

  • Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product. A common TLC mobile phase for this compound is hexane:ethyl acetate (2:1).[1][4]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a colorless to light yellow liquid.[3]

If the product is a solid at room temperature or can be induced to crystallize, this method can be effective. While the target compound is often a liquid, some sources suggest recrystallization is possible, perhaps of a salt form or if impurities cause it to be an oil. One source mentions recrystallization from a mixed solvent of ethyl acetate and petroleum ether.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Petroleum ether (or hexane)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add petroleum ether until the solution becomes slightly cloudy (turbid).

  • Gently heat the mixture until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature to promote the formation of crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the purified crystals under vacuum.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the described purification protocols.

Table 1: Column Chromatography Parameters

ParameterValue/DescriptionReference
Stationary Phase Silica Gel (230-400 mesh)[5]
Mobile Phase Ethyl acetate / Hexane (1:3, v/v)[2]
TLC Monitoring Hexane / Ethyl acetate (2:1, v/v)[1][4]
Expected Purity >98% (by HPLC)[3]
Expected Yield 85-95% (from crude)[2]
Appearance Colorless to light yellow liquid[3]

Table 2: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C15H21NO2[3]
Molecular Weight 247.33 g/mol [3][6]
Boiling Point 122°C (at 0.5 mmHg)[4]
Density 1.037 g/mL at 25°C[4]
Refractive Index 1.5120-1.5160[4]

Visualization of Purification Workflow

The following diagram illustrates the logical flow of the purification process for this compound.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Water, Toluene, Brine) start->workup Quenching & Extraction crude_product Crude Product (Yellow Oil) workup->crude_product Solvent Removal chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate) crude_product->chromatography Primary Purification recrystallization Recrystallization (Ethyl Acetate/Petroleum Ether) crude_product->recrystallization Alternative Purification (if solidifiable) pure_product Purified this compound (>98% Purity) chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis Quality Control

Caption: Purification workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 1-benzylpiperidine-4-carboxylate, a key intermediate in the development of various pharmaceuticals.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than reported values. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity of your starting materials, particularly Ethyl isonipecotate and the benzylating agent. Impurities can lead to side reactions and lower yields.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Insufficient base will result in incomplete reaction, while an excessively strong base can promote side reactions. Potassium carbonate and sodium carbonate are commonly used and have been shown to produce high yields.[2][3] Triethylamine is another option.[1] Ensure you are using the correct molar equivalents as specified in the protocol.

  • Reaction Temperature and Time: The reaction is often performed at room temperature or reflux.[1][2][3] Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[2][3]

  • Moisture Control: The presence of water can hydrolyze the ester and react with the benzylating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Work-up and Purification: Yield loss can occur during the work-up and purification steps. Inefficient extraction or overly aggressive purification by column chromatography can reduce the final isolated yield.

Q2: I am observing significant side product formation. What are these side products and how can I minimize them?

A2: The primary side product in this reaction is typically the quaternary ammonium salt formed by the reaction of the product with another molecule of the benzylating agent. To minimize this:

  • Control Stoichiometry: Use a slight excess of the amine (Ethyl isonipecotate) relative to the benzylating agent.

  • Slow Addition: Add the benzylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of over-alkylation.

  • Reaction Temperature: Running the reaction at a lower temperature can sometimes help to control the rate of the competing side reaction.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: this compound is typically a clear liquid.[1] Common purification methods include:

  • Column Chromatography: Silica gel column chromatography is a frequently used method for purification.[1] A common eluent system is a mixture of ethyl acetate and hexane.[1]

  • Vacuum Distillation: The product has a high boiling point, making vacuum distillation a suitable method for purification, especially for larger scales. The boiling point is reported as 122 °C at 0.5 mmHg.[1]

  • Extraction and Washing: A thorough aqueous work-up is crucial to remove the base, unreacted starting materials, and water-soluble byproducts before final purification. Washing the organic layer with brine can help to remove residual water.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting material is Ethyl isonipecotate, also known as Ethyl 4-piperidinecarboxylate.[2][3][4]

Q2: What are the common benzylating agents used in this synthesis?

A2: Benzyl bromide and benzyl chloride are the most frequently used benzylating agents.[1][2][3]

Q3: What are the recommended solvents for this reaction?

A3: Dichloromethane and toluene are commonly employed solvents for this synthesis.[1][2][3]

Q4: What is the expected yield for this reaction?

A4: With optimized conditions, yields are typically reported to be in the range of 87% to 94%.[1][2]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the starting material and the formation of the product.[2][3]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on reported procedures.

Protocol 1: Synthesis using Benzyl Bromide and Triethylamine in Dichloromethane

This protocol is adapted from a method reporting an 87% yield.[1]

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl isonipecotate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Benzylating Agent: Add benzyl bromide (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent system.

Protocol 2: Synthesis using Benzyl Chloride and Potassium Carbonate in Toluene

This protocol is based on a procedure with a reported yield of 91%.[2][3]

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl isonipecotate (1.0 eq) in toluene.

  • Addition of Base: Add potassium carbonate (1.4 eq) to the solution and stir for 15 minutes.

  • Addition of Benzylating Agent: Add benzyl chloride (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) for 4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and quench with water.

    • Separate the organic phase and extract the aqueous phase with toluene.

    • Combine the organic phases and wash twice with a saturated brine solution.

  • Purification: Remove the toluene under reduced pressure to obtain the product.

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound

ParameterProtocol 1[1]Protocol 2[2][3]
Starting Amine Ethyl isonipecotateEthyl isonipecotate
Benzylating Agent Benzyl bromideBenzyl chloride
Base TriethylaminePotassium carbonate
Solvent DichloromethaneToluene
Temperature 0°C to Room Temp.Reflux (100 °C)
Reaction Time Overnight4 hours
Reported Yield 87%91%

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ethyl Isonipecotate and Base in Solvent add_benzyl Add Benzyl Halide start->add_benzyl react Stir at Appropriate Temperature and Time add_benzyl->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography or Vacuum Distillation dry->purify product Isolated Product purify->product

Caption: A flowchart illustrating the general experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed reagents Poor Reagent Quality low_yield->reagents conditions Suboptimal Reaction Conditions low_yield->conditions workup Losses During Work-up/Purification low_yield->workup side_reactions Side Reactions low_yield->side_reactions check_purity Verify Reagent Purity reagents->check_purity optimize_cond Optimize Temp., Time, and Base Stoichiometry conditions->optimize_cond refine_workup Refine Extraction and Purification Techniques workup->refine_workup control_stoich Control Stoichiometry and Addition Rate side_reactions->control_stoich

Caption: A logical diagram outlining potential causes and solutions for low yield in the synthesis.

References

Technical Support Center: Troubleshooting TLC Analysis of Piperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Thin-Layer Chromatography (TLC) analysis of reactions involving piperidine.

Frequently Asked Questions (FAQs)

Q1: Why is my piperidine-containing spot streaking on the TLC plate?

A1: Streaking is a common issue when analyzing basic compounds like piperidine and its derivatives on silica gel, which is acidic. The basic amine can interact strongly with the acidic silanol groups on the silica surface, leading to a continuous "streak" rather than a compact spot.[1][2][3] This can be resolved by adding a small amount of a basic modifier to your mobile phase, such as triethylamine (0.1–2.0%) or ammonia (in methanol, 1-10%), to neutralize the acidic sites on the silica gel.[1][3][4] Overloading the sample on the TLC plate can also cause streaking.[1][2][5] Try diluting your sample and spotting a smaller amount.[1][5]

Q2: My spots are not visible under the UV lamp. How can I visualize them?

A2: Piperidine and many of its simple derivatives do not contain a chromophore that absorbs UV light, making them invisible under a UV lamp unless they are derivatized with a UV-active group.[1][6] To visualize these compounds, you will need to use a chemical stain.[6][7] Several stains are effective for visualizing amines, including:

  • Potassium Permanganate (KMnO₄): A good general stain for oxidizable functional groups like amines. It typically produces yellow-brown spots on a purple background.[4]

  • Ninhydrin: A very sensitive stain for primary and secondary amines, which typically yields pink or purple spots upon heating.[4][8][9][10] Secondary amines like piperidine may produce a faint yellow spot.[1][7]

  • Anisaldehyde: A versatile stain that can produce a range of colors for different compounds, which can be helpful for differentiating between reactants and products.[9][11]

Q3: The Rf values of my spots are too high or too low. What should I do?

A3: The Rf (retention factor) value is dependent on the polarity of the compound and the mobile phase.[12][13][14]

  • If the Rf is too low (spots are near the baseline): Your mobile phase is not polar enough to move the compound up the plate. You need to increase the polarity of the eluent.[1][12] For example, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate.

  • If the Rf is too high (spots are near the solvent front): Your mobile phase is too polar. You should decrease the polarity of the eluent.[1][12] For instance, you could increase the proportion of hexane in a hexane/ethyl acetate system.

Q4: How can I differentiate between my piperidine starting material and the product of my reaction on a TLC plate?

A4: To effectively monitor a reaction, you should spot the TLC plate with three lanes: your starting material, your reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. After elution, the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane will indicate the progress of the reaction. The co-spot lane helps to confirm if the spot in the reaction mixture is indeed the starting material.

Troubleshooting Guides

Guide 1: Common TLC Problems and Solutions for Piperidine Reactions

This guide addresses prevalent issues encountered during the TLC analysis of reactions involving piperidine.

ProblemPossible Cause(s)Recommended Solution(s)
Streaking Spots - Sample is too concentrated.- The basic piperidine is interacting with the acidic silica gel.[1][2][3]- Dilute the sample before spotting.- Add a basic modifier like triethylamine (0.1-2.0%) or a few drops of ammonia to the mobile phase.[1][3][4]
No Visible Spots - Compound is not UV-active.- Sample is too dilute.- Compound is volatile and has evaporated.[1]- Use a chemical stain for visualization (e.g., KMnO₄, Ninhydrin).[1][4][8][9]- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1]
Incorrect Rf Values - Mobile phase polarity is too high or too low.[12][13][14]- Adjust the solvent system polarity. Increase polarity for low Rf values and decrease polarity for high Rf values.[1][12]
Unusual Spot Shapes (e.g., crescent, distorted) - The TLC plate was scored during spotting.- The spotting solvent is too polar, causing the initial spot to spread.[2]- Be gentle when spotting to avoid damaging the silica layer.- Use a less polar solvent to dissolve the sample for spotting.
Solvent Front is Uneven - The TLC chamber is not properly saturated with solvent vapor.- The plate is touching the side of the chamber or the filter paper.[5]- Place a piece of filter paper in the chamber to ensure saturation.- Ensure the plate is placed centrally and not in contact with the chamber walls.
Guide 2: Quantitative Data - Example Rf Values

The following table provides an example of how Rf values can vary for piperidine and a hypothetical aza-Michael addition product in different mobile phase systems on a silica gel TLC plate.

CompoundMobile Phase System (v/v)Rf Value
Piperidine9:1 Hexane:Ethyl Acetate0.15
Piperidine7:3 Hexane:Ethyl Acetate0.35
Piperidine1:1 Hexane:Ethyl Acetate0.60
Aza-Michael Product9:1 Hexane:Ethyl Acetate0.30
Aza-Michael Product7:3 Hexane:Ethyl Acetate0.55
Aza-Michael Product1:1 Hexane:Ethyl Acetate0.80

Note: These are example values. Actual Rf values will depend on the specific reaction product and experimental conditions.

Experimental Protocols

Protocol 1: General TLC Analysis of a Piperidine Reaction

This protocol outlines the standard procedure for monitoring a reaction involving piperidine, such as an aza-Michael addition.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC chamber with a lid

  • Mobile phase (e.g., Hexane:Ethyl Acetate with 0.5% triethylamine)

  • Capillary spotters

  • UV lamp

  • Staining solution (e.g., potassium permanganate)

  • Heat gun or hot plate

Procedure:

  • Prepare the TLC Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid. Allow the chamber to equilibrate for at least 10-15 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for your starting material (SM), reaction mixture (RM), and a co-spot (Co).

  • Spot the Plate:

    • Using a clean capillary spotter, apply a small spot of your dissolved starting material onto the SM lane.

    • With another clean spotter, apply a small spot of your reaction mixture onto the RM lane.

    • For the co-spot lane, first spot the starting material, and then spot the reaction mixture directly on top of it.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the baseline.[1] Close the lid and allow the solvent to run up the plate.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the Spots:

    • Allow the plate to dry completely.

    • View the plate under a UV lamp and circle any visible spots with a pencil.

    • Dip the plate into a staining solution (e.g., potassium permanganate) or spray it evenly.

    • Gently heat the plate with a heat gun or on a hot plate until the spots appear.

  • Analyze the Results: Calculate the Rf value for each spot and record the results in your lab notebook.

Visualizations

TLC_Workflow A Prepare TLC Chamber B Prepare and Spot TLC Plate A->B C Develop TLC Plate B->C D Dry and Visualize C->D E Analyze Results D->E

Caption: A general workflow for performing TLC analysis.

Troubleshooting_TLC Start Problem with TLC? Streaking Streaking Spots? Start->Streaking NoSpots No Visible Spots? Start->NoSpots WrongRf Incorrect Rf? Start->WrongRf AddBase Add Base (e.g., Et3N) to Mobile Phase Streaking->AddBase Yes Dilute Dilute Sample Streaking->Dilute Yes UseStain Use Chemical Stain NoSpots->UseStain Yes Concentrate Concentrate Sample NoSpots->Concentrate Yes AdjustPolarity Adjust Mobile Phase Polarity WrongRf->AdjustPolarity Yes

Caption: A decision tree for troubleshooting common TLC issues.

TLC_Components TLC TLC Analysis Stationary Stationary Phase (e.g., Silica Gel) TLC->Stationary Mobile Mobile Phase (Solvent System) TLC->Mobile Analyte Analyte (Piperidine Reaction Mixture) TLC->Analyte Visualization Visualization (UV or Stain) TLC->Visualization

Caption: The logical relationship of key components in TLC analysis.

References

Technical Support Center: Purification Strategies for Removing Benzyl Chloride from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing benzyl chloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted benzyl chloride from a reaction mixture?

There are several effective methods to remove unreacted benzyl chloride, and the best choice depends on the stability of your desired product and the scale of your reaction. The most common techniques include:

  • Chemical Quenching: Involves reacting the benzyl chloride with a nucleophilic scavenger to convert it into a more easily removable derivative.

  • Aqueous Workup/Extraction: Utilizes a series of washes with aqueous solutions to remove benzyl chloride and other impurities.

  • Distillation: Effective for separating benzyl chloride based on its boiling point, especially for larger scale purifications.

  • Column Chromatography: Can be used to separate benzyl chloride from the desired product, although it can be challenging due to co-elution with similar polarity byproducts.

Q2: My desired product is sensitive to heat. What is the best way to remove benzyl chloride without heating the reaction mixture?

For heat-sensitive products, chemical quenching is the most suitable method.[1] This involves adding a reagent that will selectively react with the benzyl chloride at or below room temperature. A common and effective method is quenching with aqueous ammonia.[1] The benzyl chloride is converted to benzylamine, which can then be removed by an acidic wash.

Q3: I am having trouble separating benzyl chloride from benzyl alcohol using column chromatography. What can I do?

Benzyl chloride and benzyl alcohol often have very similar Rf values, leading to co-elution during column chromatography.[1] Here are a few troubleshooting steps:

  • Optimize the Solvent System: Experiment with less polar eluent systems to try and improve the separation between the two compounds.[1]

  • Chemical Conversion: Before chromatography, consider a workup that converts one of the compounds into a more polar substance. For instance, a careful aqueous workup can help hydrolyze some of the benzyl chloride to benzyl alcohol, which might then be more easily separated.

  • Alternative Purification Methods: If chromatography remains ineffective, consider other purification techniques such as vacuum distillation (if your product is stable) or a specific chemical quench for the benzyl chloride.[1]

Troubleshooting Guides

Issue 1: Polymerization of the reaction mixture during distillation to remove benzyl chloride.

Cause: Polymerization of benzyl chloride during distillation is often catalyzed by the presence of acidic impurities (like HCl) or metal contaminants.[1]

Solution:

  • Neutralize Acidic Impurities: Before distillation, wash the crude reaction mixture with a 5% aqueous solution of a weak base like sodium bicarbonate or sodium carbonate until the cessation of CO2 evolution.[1]

  • Thorough Washing: Following the base wash, wash the organic layer with water and then brine to remove any residual base and dissolved salts.[1]

  • Use Clean Glassware: Ensure that all distillation glassware is meticulously clean and dry to prevent the introduction of contaminants that could initiate polymerization.[1]

  • Vacuum Distillation: Employing vacuum distillation lowers the boiling point of benzyl chloride, reducing the likelihood of thermal decomposition and polymerization.[1]

Issue 2: Evolution of HCl gas during distillation.

Cause: The evolution of HCl gas during the distillation of mixtures containing benzyl chloride is typically due to thermal decomposition or hydrolysis from the presence of water at elevated temperatures.[1]

Solution:

  • Ensure Complete Drying: It is critical to ensure the organic phase is anhydrous before heating. Use an effective drying agent like anhydrous magnesium sulfate or calcium chloride and allow sufficient time for drying.[1][2]

  • Pre-distillation Wash: A wash with a sodium bicarbonate solution before drying will help remove any dissolved HCl from the crude product.[1][2]

  • Utilize Vacuum Distillation: Distilling under reduced pressure will lower the required temperature, thereby minimizing thermal decomposition and hydrolysis.[1]

Experimental Protocols

Protocol 1: Quenching with Aqueous Ammonia

This protocol is suitable for reaction mixtures where the desired product is stable under basic conditions.[1]

Methodology:

  • Cool the Reaction Mixture: Place the reaction flask in an ice bath to cool the mixture.

  • Add Quenching Agent: Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of benzyl chloride.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • If the reaction was not performed in an organic solvent, add a suitable solvent. Add water to the separatory funnel.

    • Separate the organic layer.

  • Washing:

    • Wash the organic layer with dilute hydrochloric acid to remove the benzylamine formed.

    • Wash the organic layer with water.

    • Wash the organic layer with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Aqueous Wash and Distillation

This protocol is designed to remove acidic impurities and water before a final purification by vacuum distillation.[1]

Methodology:

  • Aqueous Wash:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of 5% aqueous sodium bicarbonate solution. Gently swirl and vent the funnel frequently to release any CO2 gas produced. Shake vigorously for 2-3 minutes.[1]

    • Allow the layers to separate and discard the aqueous layer.

    • Repeat the wash with deionized water, followed by a wash with brine.[1]

  • Drying:

    • Transfer the organic layer to a clean, dry flask.

    • Add an anhydrous drying agent like calcium chloride or magnesium sulfate and swirl. Let it stand for at least 30 minutes.[1][2]

  • Vacuum Distillation:

    • Filter the dried organic layer into a round-bottom flask suitable for distillation.

    • Set up a vacuum distillation apparatus.

    • Slowly reduce the pressure and begin heating.

    • Collect the fraction corresponding to the boiling point of benzyl chloride at the applied pressure.

Data Presentation

Table 1: Physical Properties of Benzyl Chloride and Related Compounds

CompoundBoiling Point (°C) at 760 mmHgDensity (g/mL)Solubility in Water
Benzyl Chloride1791.100Very slightly soluble
Benzyl Alcohol2051.044Soluble
Toluene1110.867Insoluble
Dibenzyl Ether2981.043Insoluble

Data sourced from publicly available chemical information.

Visualizations

Removal_Workflow cluster_start Crude Reaction Mixture cluster_methods Removal Methods cluster_end Purified Product Start Mixture containing Benzyl Chloride Quench Chemical Quenching Start->Quench Product is heat-sensitive Wash Aqueous Workup Start->Wash Quench->Wash Post-quench workup Distill Distillation Wash->Distill For higher purity Chrom Chromatography Wash->Chrom For non-volatile products End Product free of Benzyl Chloride Distill->End Chrom->End

Caption: Decision workflow for selecting a benzyl chloride removal method.

Troubleshooting_Distillation Problem Distillation Problem: Polymerization or HCl Gas Cause1 Acidic Impurities Problem->Cause1 Cause2 Presence of Water Problem->Cause2 Solution1 Wash with aq. NaHCO3 Cause1->Solution1 Solution2 Thoroughly Dry Organic Layer Cause2->Solution2 Solution3 Use Vacuum Distillation Solution1->Solution3 Solution2->Solution3 Result Successful Purification Solution3->Result

References

Technical Support Center: Purification of Piperidine Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of piperidine esters.

Frequently Asked Questions (FAQs)

Q1: My piperidine ester appears to be hydrolyzing during silica gel column chromatography. How can I prevent this?

A1: Ester hydrolysis on silica gel is a common issue due to the acidic nature of standard silica. The lone pair on the piperidine nitrogen can also act as a nucleophile, potentially catalyzing intermolecular hydrolysis.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of silica gel in your non-polar solvent and add a small amount of a volatile base, such as triethylamine (TEA) or diethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or deactivated silica gel.

  • Optimize the Mobile Phase: The addition of a small percentage of a basic modifier like triethylamine to your eluent can help to suppress the acidity of the silica gel and reduce peak tailing.[1]

  • Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.

Q2: I am observing low recovery of my piperidine ester after purification. What are the likely causes and solutions?

A2: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, product loss during workup, or degradation.

Troubleshooting Steps:

  • Irreversible Adsorption: The basic piperidine nitrogen can bind strongly to acidic silica gel.

    • Solution: As mentioned in Q1, add a basic modifier like triethylamine to your mobile phase or use a deactivated stationary phase.[1]

  • Loss during Aqueous Workup: Piperidine esters, especially as their protonated salts, can have some water solubility.

    • Solution: Ensure the aqueous layer is saturated with a salt like sodium chloride (brine wash) to decrease the solubility of your organic product. Back-extract the aqueous layer with your organic solvent to recover any dissolved product.

  • Product Volatility: Some lower molecular weight piperidine esters can be volatile.

    • Solution: Be cautious during solvent removal under reduced pressure. Avoid excessive heating of the rotovap bath.

Q3: My chiral piperidine ester is showing signs of racemization or epimerization after purification. How can I maintain its stereochemical integrity?

A3: Racemization or epimerization can occur at stereocenters, particularly at the carbon alpha to the ester carbonyl, under either acidic or basic conditions. The piperidine ring itself can also have stereocenters that may be susceptible to epimerization.

Troubleshooting Steps:

  • Maintain Neutral pH: During aqueous workups, try to keep the pH as close to neutral as possible. Avoid prolonged exposure to strong acids or bases.

  • Use Buffered Silica Gel: If using column chromatography, consider using silica gel buffered with a non-nucleophilic base.

  • Diastereomeric Salt Resolution: For chiral piperidine carboxylic acids (which can be esterified post-purification), diastereomeric salt formation with a chiral resolving agent is a powerful purification technique that can also resolve enantiomers.[2]

  • Chiral HPLC Analysis: Use chiral HPLC to monitor the enantiomeric or diastereomeric purity of your material throughout the purification process. This will help you identify which steps may be causing stereochemical erosion.[3][4][5]

Q4: What are the common impurities I should expect in my crude piperidine ester?

A4: Common impurities often depend on the synthetic method used to prepare the ester.

  • From Fischer Esterification:

    • Unreacted piperidine carboxylic acid.

    • Excess alcohol used in the esterification.

    • Byproducts from side reactions catalyzed by the strong acid.

  • From Acylation with an Acid Chloride:

    • Unreacted alcohol.

    • Pyridinium salts if pyridine is used as a base.[6]

    • Hydrolysis of the acid chloride to the corresponding carboxylic acid.

  • General Impurities:

    • Unreacted starting materials from the synthesis of the piperidine ring.[1]

    • Oxidation products, which can often appear as colored impurities.[1]

    • Residual solvents from the reaction or workup.[1]

Troubleshooting Guides

Recrystallization of Piperidine Esters
Issue Symptom Possible Cause(s) Troubleshooting Action(s)
Low or No Crystal Formation Solution remains clear upon cooling, or only a small amount of solid precipitates.- Too much solvent was used.- The chosen solvent is too good at room temperature.- Boil off some of the solvent to concentrate the solution and re-cool.- Try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[7]
Oiling Out The product separates as an oil instead of a crystalline solid.- The solution is supersaturated.- The cooling rate is too fast.- The melting point of the compound is lower than the temperature of the solution.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent system with a lower boiling point.[7]
Impure Crystals The purified material still shows significant impurities by TLC, NMR, or HPLC.- The cooling rate was too fast, trapping impurities.- The chosen solvent did not effectively differentiate between the product and the impurities.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Perform a second recrystallization with a different solvent system.- Consider a pre-purification step like an acid-base extraction to remove certain types of impurities.[2]

Quantitative Data Summary

The following table summarizes typical purification outcomes for various piperidine derivatives. Note that yields and purity are highly dependent on the specific compound, the nature of the impurities, and the purification method employed.

Compound Purification Method Typical Yield Typical Purity Reference
(2S,4R)-Piperidine-4-acetic acidRecrystallization (Isopropanol)75-85%>98%[2]
(2S,4R)-Piperidine-4-acetic acidRecrystallization (Ethanol/Water)80-90%>97%[2]
N-Boc-piperidine-4-carboxylic acid methyl esterColumn Chromatography (2% Methanol in Chloroform)99%Not specified
N-Boc-piperidine-4-carboxylic acid methyl esterColumn Chromatography (n-hexane/EtOAc 4.5:1)90%Not specified
High-purity piperidineSalt formation with CO2 followed by distillationNot specified≥99.90%[8]

Experimental Protocols

Protocol 1: Column Chromatography of an N-Boc Protected Piperidine Ester
  • Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and well-packed bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude piperidine ester in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column bed.

  • Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified piperidine ester.

Protocol 2: Recrystallization of a Piperidine Ester Hydrochloride Salt
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude piperidine ester hydrochloride salt in various polar solvents (e.g., ethanol, isopropanol, methanol/water mixtures) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not at room temperature.[9][10]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the purified crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Piperidine Ester workup Aqueous Workup (pH control) synthesis->workup chromatography Column Chromatography (Neutralized Silica) workup->chromatography If necessary recrystallization Recrystallization workup->recrystallization Directly for solids chromatography->recrystallization For solid products analysis Purity & Identity Check (NMR, HPLC, MS) chromatography->analysis recrystallization->analysis chiral_analysis Chiral Purity (Chiral HPLC) analysis->chiral_analysis If chiral pure_product Pure Piperidine Ester analysis->pure_product If achiral chiral_analysis->pure_product troubleshooting_flowchart start Low Yield After Purification check_workup Check Aqueous Workup start->check_workup check_chromatography Check Chromatography check_workup->check_chromatography No solubility_issue Product soluble in aqueous layer? check_workup->solubility_issue Yes check_degradation Check for Degradation check_chromatography->check_degradation No adsorption_issue Strong adsorption to silica? check_chromatography->adsorption_issue Yes hydrolysis_issue Ester hydrolysis observed? check_degradation->hydrolysis_issue Yes solution_solubility Saturate aqueous layer with NaCl. Back-extract with organic solvent. solubility_issue->solution_solubility solution_adsorption Add TEA to mobile phase. Use neutral alumina. adsorption_issue->solution_adsorption solution_hydrolysis Use neutralized silica. Minimize time on column. hydrolysis_issue->solution_hydrolysis degradation_pathway cluster_conditions Degradative Conditions piperidine_ester Piperidine Ester N-R' C(=O)OR acid Piperidine Carboxylic Acid N-R' C(=O)OH piperidine_ester->acid Hydrolysis (H+ or OH-) alcohol R-OH piperidine_ester->alcohol Hydrolysis (H+ or OH-) epimer Epimerized Piperidine Ester piperidine_ester->epimer Epimerization (at α-carbon or ring C) acidic Acidic pH acidic->piperidine_ester basic Basic pH basic->piperidine_ester

References

Technical Support Center: Ethyl 1-benzylpiperidine-4-carboxylate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of Ethyl 1-benzylpiperidine-4-carboxylate during their experiments.

Troubleshooting Guide: Investigating Degradation of this compound

This guide provides a systematic approach to identifying and resolving common stability issues encountered with this compound.

1. Initial Observation: Loss of Purity or Appearance of Unknown Peaks

If you observe a decrease in the purity of your this compound sample or the emergence of new peaks in your analytical chromatogram (e.g., HPLC, GC), it is crucial to systematically investigate the potential causes of degradation.

Logical Flow for Troubleshooting:

Troubleshooting_Decomposition start Observation: Loss of Purity / New Peaks check_storage Review Storage Conditions: - Temperature (Cool?) - Atmosphere (Inert?) - Light Exposure (Protected?) start->check_storage check_impurities Assess Potential Impurities: - Water (Moisture) - Residual Solvents (e.g., Alcohols) - Acidic/Basic Contaminants start->check_impurities check_experimental Evaluate Experimental Conditions: - pH of solutions - Temperature of reactions - Presence of oxidizing/reducing agents start->check_experimental identify_pathway Identify Degradation Pathway check_storage->identify_pathway check_impurities->identify_pathway check_experimental->identify_pathway hydrolysis Hydrolysis: Formation of 1-benzylpiperidine-4-carboxylic acid identify_pathway->hydrolysis Aqueous media, acidic or basic pH debenzylation Debenzylation: Formation of Ethyl piperidine-4-carboxylate identify_pathway->debenzylation Presence of catalysts (e.g., Pd/C) or strong acids oxidation Oxidation: Formation of N-oxide or ring-opened products identify_pathway->oxidation Exposure to air, oxidizing agents (e.g., H₂O₂) transesterification Transesterification: Formation of a different ester (e.g., methyl ester) identify_pathway->transesterification Presence of other alcohols (e.g., methanol) solution Implement Corrective Actions: - Optimize storage - Purify reagents - Adjust experimental parameters hydrolysis->solution debenzylation->solution oxidation->solution transesterification->solution

Caption: Troubleshooting workflow for this compound decomposition.

2. Potential Degradation Pathways and Solutions

Based on the structure of this compound, several degradation pathways are possible. Below are the most common pathways, their characteristic degradation products, and recommended preventative measures.

Degradation Pathway Potential Cause Primary Degradation Product Preventative Measures
Hydrolysis Presence of water, especially under acidic or basic conditions.1-benzylpiperidine-4-carboxylic acid- Store the compound in a tightly sealed container in a desiccator. - Use anhydrous solvents for reactions and formulations. - Control the pH of aqueous solutions, maintaining it close to neutral if possible.
Debenzylation Catalytic hydrogenation conditions (e.g., Pd/C, H₂), or exposure to strong acids.Ethyl piperidine-4-carboxylate- Avoid exposure to catalysts used for hydrogenolysis. - Use milder acidic conditions or alternative protecting groups if debenzylation is a concern.
Oxidation Exposure to atmospheric oxygen over time, or the presence of oxidizing agents (e.g., peroxides).N-oxide derivatives or ring-opened products.- Store under an inert atmosphere (e.g., nitrogen or argon). - Avoid contact with strong oxidizing agents.
Transesterification Presence of other alcohols (e.g., methanol, isopropanol) and a catalyst (acid or base).Corresponding new ester (e.g., Mthis compound).- Use the same alcohol as the ester solvent to avoid transesterification. - Ensure the absence of other alcohols as impurities in solvents and reagents.
Photodegradation Exposure to UV or visible light.A mixture of degradation products.- Store in amber vials or protect from light by wrapping containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. It is recommended to keep it in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and protected from light.

Q2: My sample of this compound has turned a yellow or light red color. Is it still usable?

A2: A change in color can indicate the formation of degradation products. While a slight coloration might not significantly impact all applications, it is crucial to verify the purity of the sample using an appropriate analytical method, such as HPLC or GC, before use. For applications requiring high purity, repurification may be necessary.

Q3: How can I monitor the stability of this compound in my experimental setup?

A3: A stability-indicating HPLC method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. By running samples at different time points and under various conditions, you can quantify the remaining parent compound and identify any degradation products that form.

Q4: What are the primary degradation products I should look for?

A4: The most likely degradation products are 1-benzylpiperidine-4-carboxylic acid (from hydrolysis) and Ethyl piperidine-4-carboxylate (from debenzylation). Depending on the conditions, you might also observe N-oxides or products of transesterification.

Q5: Can I use this compound in aqueous solutions?

A5: While it has limited solubility in water, it can be used in aqueous solutions. However, be mindful of the pH. Both acidic and basic conditions can promote the hydrolysis of the ester group. It is advisable to use buffered solutions and to assess the stability of the compound in your specific aqueous medium over the time course of your experiment.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a molecule under stress conditions.[1][2] This protocol outlines a general procedure for conducting a forced degradation study on this compound. An extent of degradation of 5-20% is generally considered suitable for method validation.[2]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow start Prepare Stock Solution of This compound (e.g., 1 mg/mL in Methanol) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Degradation (80°C, solid & solution) stress_conditions->thermal photo Photodegradation (ICH Q1B guidelines) stress_conditions->photo analysis Analyze Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Identify and Quantify Degradation Products analysis->data

Caption: General workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for a specified period. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature and protected from light. Monitor the reaction at various time points.

  • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 80°C. Analyze the samples at different time intervals.

  • Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3][4] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Example HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Note: This is an example method and may require optimization for your specific instrumentation and sample matrix.

Data Presentation

Hypothetical Forced Degradation Data

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate how results from such a study might be presented.

Stress Condition Time (hours) % Assay of this compound % Area of Major Degradant 1 (Hydrolysis Product) % Area of Major Degradant 2 (Debenzylation Product) Total Impurities (%)
Control 4899.8Not DetectedNot Detected0.2
0.1 M HCl, 60°C 885.213.5Not Detected14.8
0.1 M NaOH, 60°C 488.910.1Not Detected11.1
3% H₂O₂, RT 2492.5Not DetectedNot Detected7.5 (multiple small peaks)
Thermal, 80°C 4897.11.2Not Detected2.9
Photolytic -95.3Not DetectedNot Detected4.7 (multiple small peaks)

This table clearly shows that the compound is most susceptible to acid and base hydrolysis, followed by oxidative and photolytic degradation. It is relatively stable under thermal stress. This information is critical for developing appropriate handling and storage procedures.

References

Technical Support Center: Managing Impurities in Ethyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis, purification, and handling of Ethyl 1-benzylpiperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities typically arise from unreacted starting materials, side reactions, or degradation of the product. These include:

  • Unreacted Starting Materials:

    • Ethyl isonipecotate (Ethyl piperidine-4-carboxylate)

    • Benzyl chloride

  • Side-Reaction Byproducts:

    • Quaternary Ammonium Salt: Formed by the over-alkylation of the product with benzyl chloride.

    • 1-Benzylpiperidine-4-carboxylic acid: Resulting from the hydrolysis of the ethyl ester functional group.

  • Degradation Products:

    • Oxidative degradation products may form upon exposure to air or oxidizing agents.

    • Photolytic degradation products can arise from exposure to light.

Q2: How can I minimize the formation of the quaternary ammonium salt during the reaction?

A2: The formation of the quaternary ammonium salt is a common side reaction in N-alkylation of piperidines. To minimize its formation, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the amine (Ethyl isonipecotate) relative to the alkylating agent (benzyl chloride). A molar ratio of 1.1:1 (amine:alkylating agent) is a good starting point.

  • Slow Addition of Alkylating Agent: Add the benzyl chloride dropwise to the reaction mixture over a period of time. This maintains a low concentration of the alkylating agent, favoring the desired mono-alkylation.

  • Reaction Temperature: Avoid excessively high temperatures, as this can promote over-alkylation. Refluxing at a moderate temperature, as specified in the reaction protocol, is generally sufficient.

Q3: What are the optimal storage conditions for this compound to prevent degradation?

A3: To ensure the stability of this compound, it should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

Troubleshooting Guides

Issue 1: The final product shows the presence of unreacted starting materials upon analysis (TLC, HPLC, or GC).
  • Possible Cause 1: Incomplete Reaction.

    • Solution:

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

      • Reaction Temperature: Verify that the reaction was maintained at the specified temperature.

      • Mixing: Ensure adequate stirring was maintained throughout the reaction to ensure homogeneity.

  • Possible Cause 2: Inefficient Work-up.

    • Solution:

      • Extraction: During the aqueous work-up, ensure thorough extraction of the product into the organic layer. Perform multiple extractions if necessary.

      • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

Issue 2: A significant amount of a highly polar impurity is observed, which is suspected to be the quaternary ammonium salt.
  • Possible Cause: Over-alkylation.

    • Solution:

      • Review Reaction Parameters: As detailed in FAQ 2, reassess the stoichiometry of reactants and the rate of addition of benzyl chloride in future syntheses.

      • Purification: The quaternary ammonium salt is highly polar and can often be removed by:

        • Aqueous Wash: During the work-up, a thorough wash with water can help remove the water-soluble quaternary salt.

        • Column Chromatography: The salt will have a very high affinity for the silica gel and will likely remain at the baseline, allowing for the elution of the desired product.

Issue 3: The presence of a more polar impurity, suspected to be the carboxylic acid, is detected.
  • Possible Cause: Hydrolysis of the Ester.

    • Solution:

      • Anhydrous Conditions: Ensure that all reagents and solvents used in the synthesis are sufficiently dry.

      • Work-up pH: Avoid strongly acidic or basic conditions during the work-up for extended periods. A wash with a mild base like sodium bicarbonate solution is generally acceptable.

      • Purification:

        • Acid-Base Extraction: The carboxylic acid impurity can be removed by washing the organic solution of the product with a dilute aqueous base (e.g., 5% sodium bicarbonate solution). The carboxylate salt will partition into the aqueous layer.

        • Column Chromatography: The carboxylic acid will have a higher affinity for the silica gel than the ester product and can be separated.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • Ethyl isonipecotate

  • Benzyl chloride

  • Potassium carbonate (anhydrous)

  • Toluene (anhydrous)

  • Deionized water

  • Saturated brine solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl isonipecotate (1.0 eq) in anhydrous toluene.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature.

  • Slowly add benzyl chloride (1.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: HPLC Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential impurities.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30-31 min: 80% to 20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Protocol 3: GC Method for Residual Solvent Analysis

This method is suitable for the detection and quantification of common residual solvents from the synthesis.

Table 2: GC Method Parameters

ParameterValue
Column DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm)
Injector Temperature 220°C
Detector (FID) Temp 250°C
Oven Program Initial: 40°C for 5 min; Ramp: 10°C/min to 200°C, hold for 5 min
Carrier Gas Helium
Flow Rate 1.5 mL/min
Injection Mode Split (20:1)
Injection Volume 1 µL
Sample Preparation Dissolve sample in a suitable high-boiling solvent (e.g., DMSO) to a concentration of 50 mg/mL.
Protocol 4: Forced Degradation Studies

These studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

  • Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 1M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 1M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Analyze all stressed samples by the developed HPLC method (Protocol 2) against a control sample.

Protocol 5: Purification by Column Chromatography

This protocol is for the removal of polar and non-polar impurities.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 20-30% ethyl acetate).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

Synthesis_and_Impurity_Formation SM1 Ethyl isonipecotate Reaction N-Alkylation SM1->Reaction SM2 Benzyl chloride SM2->Reaction Base K2CO3 / Toluene Base->Reaction Product This compound Reaction->Product Desired Reaction Impurity1 Unreacted Ethyl isonipecotate Reaction->Impurity1 Incomplete Reaction Impurity2 Unreacted Benzyl chloride Reaction->Impurity2 Incomplete Reaction Impurity3 Quaternary Ammonium Salt (Over-alkylation) Product->Impurity3 Side Reaction with Benzyl chloride Impurity4 1-Benzylpiperidine-4-carboxylic acid (Hydrolysis) Product->Impurity4 Degradation (H2O)

Caption: Synthetic pathway and formation of key impurities.

Troubleshooting_Workflow Start Crude Product Analysis (TLC/HPLC/GC) Impurity_Check Impurities Detected? Start->Impurity_Check Pass Product Meets Purity Specs Impurity_Check->Pass No Identify_Impurity Identify Impurity Profile Impurity_Check->Identify_Impurity Yes Unreacted_SM Unreacted Starting Materials? Identify_Impurity->Unreacted_SM Overalkylation Over-alkylation Product? Unreacted_SM->Overalkylation No Optimize_Reaction Optimize Reaction: - Time - Temperature - Stoichiometry Unreacted_SM->Optimize_Reaction Yes Hydrolysis Hydrolysis Product? Overalkylation->Hydrolysis No Optimize_Alkylation Optimize Alkylation: - Slow addition of BnCl - Adjust Stoichiometry Overalkylation->Optimize_Alkylation Yes Control_Moisture Control Moisture: - Anhydrous Solvents - Neutral Work-up Hydrolysis->Control_Moisture Yes Purify_SM Purification: - Column Chromatography - Vacuum Distillation Optimize_Reaction->Purify_SM Purify_Quat Purification: - Aqueous Wash - Column Chromatography Optimize_Alkylation->Purify_Quat Purify_Acid Purification: - Base Wash - Column Chromatography Control_Moisture->Purify_Acid

Caption: Troubleshooting workflow for impurity management.

Technical Support Center: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-benzylpiperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods are:

  • Direct N-alkylation: This involves the reaction of ethyl isonipecotate with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.[1][2][3]

  • Reductive Amination: This method utilizes the reaction of ethyl isonipecotate with benzaldehyde in the presence of a reducing agent.[4]

  • Greener N-alkylation: This approach employs more environmentally friendly reagents and solvents, such as using benzyl alcohol or dialkyl carbonates as the benzylating agent.[5]

Q2: I am seeing low yields in my direct N-alkylation reaction. What are the possible causes and solutions?

Low yields in N-alkylation are a common issue.[6] Here are some potential causes and troubleshooting steps:

  • Poor Solubility of Base: Inorganic bases like potassium carbonate (K₂CO₃) have low solubility in many organic solvents, which can hinder the reaction.

    • Solution: Switch to a more soluble base such as cesium carbonate (Cs₂CO₃) or an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Alternatively, using a polar aprotic solvent like DMF or DMSO can improve the solubility of inorganic bases.[7]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Adding a catalytic amount of potassium iodide (KI) can be beneficial when using benzyl bromide, as it facilitates a halide exchange to the more reactive benzyl iodide in situ.[7]

  • Reagent Purity: Impurities in starting materials (ethyl isonipecotate, benzyl halide) or solvent can interfere with the reaction.

    • Solution: Ensure the purity of your reagents and use anhydrous solvents, as water can hydrolyze the ester and affect the reaction.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

Side product formation can arise from over-alkylation or side reactions of the starting materials.

  • Over-alkylation (Quaternary Salt Formation): The product, a tertiary amine, can react further with the benzyl halide to form a quaternary ammonium salt.

    • Solution: Use a stoichiometric amount of the benzyl halide or a slight excess of the amine (ethyl isonipecotate). Careful control of the stoichiometry is crucial.[5]

  • Side Reactions of Benzyl Halide: Benzyl halides can be sensitive to basic conditions and high temperatures, potentially leading to self-condensation or other side products.

    • Solution: Add the benzyl halide slowly to the reaction mixture. Maintain a consistent and not excessively high temperature.

Q4: What are some greener alternatives to traditional N-alkylation solvents like DMF and toluene?

Several greener solvents can be considered for N-alkylation reactions:[4]

  • Propylene Carbonate (PC): This is an excellent green solvent that can sometimes also act as the alkylating agent, although for benzylation, a separate benzyl source would be needed.[1][2]

  • Ionic Liquids (ILs): These can function as both the solvent and a catalyst, are often recyclable, and can sometimes reduce over-alkylation.[3]

  • Higher Boiling Point Alcohols: Solvents like butanol can be effective alternatives to polar aprotic solvents.[4]

Q5: How can I effectively purify the final product, this compound?

  • Work-up: A typical aqueous work-up involves quenching the reaction with water, separating the organic layer, and washing it with brine.[8]

  • Column Chromatography: Flash column chromatography is a highly effective method for purifying the crude product. A common eluent system is a mixture of hexane and ethyl acetate.[9][10] The polarity of the eluent can be adjusted based on TLC analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Low or No Product Formation Inactive catalyst (for catalytic methods).Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for palladium catalysts).
Low reactivity of the alkylating agent.If using benzyl chloride, consider switching to the more reactive benzyl bromide. Add catalytic KI.
Insufficiently strong base.Use a stronger base like sodium hydride (NaH) if compatible with other functional groups.
Formation of a White Precipitate Formation of quaternary ammonium salt.Use a 1:1 stoichiometry of amine to alkylating agent. Purify by recrystallization if the product is solid, or by column chromatography.
Precipitation of inorganic salts.Filter the reaction mixture before work-up.
Product is an Oil and Difficult to Handle The product is known to be a liquid at room temperature.[11]If purification by crystallization is not feasible, use flash column chromatography for purification.[12]
Dark Brown or Black Reaction Mixture Decomposition of reagents or product.Lower the reaction temperature. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Data Presentation: Comparison of Synthesis Methods

Method Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Advantages Disadvantages
Direct N-alkylation K₂CO₃, Benzyl ChlorideToluene1004~91[8]High yield, readily available reagents.Requires relatively high temperatures, potential for over-alkylation.
Reductive Amination Pd/C, H₂ or NaBH(OAc)₃Methanol/DCMRoom Temp - 502 - 1270-90 (Typical)Milder conditions, avoids halide reagents.Requires a catalyst or stoichiometric reducing agent, potential for over-reduction.
Greener N-alkylation Benzyl Alcohol, Ru or Ir catalystToluene or neat100-15012-2460-85 (Typical)Atom economical (water is the byproduct), avoids halides.Requires a precious metal catalyst, higher temperatures may be needed.

Experimental Protocols

Protocol 1: Direct N-alkylation with Benzyl Chloride

This protocol is adapted from established literature procedures.[8][11]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl isonipecotate (1.0 eq.) in toluene.

  • Addition of Base: Add potassium carbonate (1.4 eq.) to the solution and stir the suspension for 15 minutes at room temperature.

  • Addition of Alkylating Agent: Add benzyl chloride (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 100 °C and reflux for 4 hours. Monitor the reaction by TLC (e.g., using a 2:1 mixture of hexane:ethyl acetate).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene.

  • Washing: Combine the organic layers and wash with a saturated brine solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with Benzaldehyde

This is a proposed protocol based on general reductive amination procedures.[13][14]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl isonipecotate (1.0 eq.) and benzaldehyde (1.0 eq.) in methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the mixture in an ice bath and slowly add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the mixture with dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_alkylation Direct N-Alkylation cluster_amination Reductive Amination a1 Dissolve Ethyl Isonipecotate and K₂CO₃ in Toluene a2 Add Benzyl Chloride a1->a2 a3 Reflux at 100°C a2->a3 a4 Aqueous Work-up & Extraction a3->a4 a5 Purification (Column Chromatography) a4->a5 b1 Mix Ethyl Isonipecotate & Benzaldehyde b2 Add Reducing Agent (e.g., NaBH(OAc)₃) b1->b2 b3 Stir at Room Temp b2->b3 b4 Aqueous Work-up & Extraction b3->b4 b5 Purification (Column Chromatography) b4->b5 troubleshooting_logic start Low Yield in N-Alkylation Reaction q1 Is the base fully dissolved? start->q1 sol1a Switch to a more soluble base (e.g., Cs₂CO₃, Et₃N) q1->sol1a No sol1b Use a more polar solvent (e.g., DMF, ACN) q1->sol1b No q2 Has the reaction gone to completion? q1->q2 Yes sol2a Increase reaction time and/or temperature q2->sol2a No sol2b Add catalytic KI (if using Benzyl Bromide) q2->sol2b No q3 Are starting materials pure and solvent anhydrous? q2->q3 Yes sol3 Purify starting materials and use dry solvent q3->sol3 No

References

Technical Support Center: Synthesis of N-Benzylpiperidines - Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzylpiperidines. The focus is on understanding and resolving issues related to the choice of solvent, a critical parameter influencing reaction success.

Troubleshooting Guides and FAQs

Issue 1: Low or No Product Yield in Reductive Amination

Q1: My reductive amination reaction to synthesize N-benzylpiperidine is giving a very low yield. I'm reacting piperidine and benzaldehyde with sodium triacetoxyborohydride. What role could the solvent be playing?

A1: The solvent is crucial for both the initial iminium ion formation and the subsequent reduction. Common issues related to the solvent include:

  • Inadequate Solubility: The reactants (piperidine, benzaldehyde) and the reducing agent must be sufficiently soluble. If any component is not well-dissolved, the reaction will be slow or incomplete.

  • Solvent Reactivity: Protic solvents like methanol or ethanol can react with the reducing agent, especially borohydrides, leading to its decomposition and reducing the overall efficiency. For moisture-sensitive reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), anhydrous solvents are essential.

  • Iminium Ion Formation: The formation of the iminium ion from the aldehyde and amine is a dehydration step. Solvents that can effectively sequester water can be beneficial. However, the solvent must also be compatible with the reducing agent.

Troubleshooting Steps:

  • Switch to a Halogenated Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often the solvents of choice for reductive aminations using NaBH(OAc)₃.[1] They offer good solubility for many organic compounds and are non-protic.

  • Ensure Anhydrous Conditions: Use anhydrous solvents. Traces of water can decompose the reducing agent.

  • Consider a Co-solvent: If solubility remains an issue in DCM or DCE, a small amount of a co-solvent like anhydrous DMF might be used, but be mindful of potential side reactions.[2]

Issue 2: Sluggish Reaction or Stalling

Q2: My reaction is very slow and seems to have stalled before completion. How can the solvent choice affect the reaction rate?

A2: A sluggish reaction is often a sign that the reaction conditions are not optimal, and the solvent plays a significant role.

  • Polarity: The polarity of the solvent can influence the rate of both iminium ion formation and the reduction step. For reductive amination, a solvent with moderate polarity is often a good starting point.

  • Catalyst (if used): If an acid catalyst (like acetic acid) is used to promote iminium ion formation, the solvent must be able to support the catalytic cycle.[1]

Troubleshooting Steps:

  • Solvent Screening: If a reaction is sluggish in a non-polar solvent like toluene, switching to a more polar aprotic solvent like DCM, DCE, or acetonitrile might increase the rate.

  • Temperature Adjustment: Gently heating the reaction mixture can increase the rate, but the solvent's boiling point must be considered. Solvents like DCE have a higher boiling point than DCM, allowing for higher reaction temperatures. However, be aware that higher temperatures can also promote side reactions.[3]

  • Use of Additives: In some cases, adding a small amount of a weak acid like acetic acid can catalyze the iminium ion formation, leading to a faster reaction.[1]

Issue 3: Formation of Impurities and Side Products

Q3: I am observing significant impurity formation in my synthesis of N-benzylpiperidine. How can the solvent choice help in minimizing side reactions?

A3: The solvent can influence the selectivity of the reaction and the formation of byproducts.

  • Over-alkylation: In N-alkylation reactions of piperidine with a benzyl halide, the N-benzylpiperidine product can sometimes react further to form a quaternary ammonium salt. The choice of solvent can modulate the nucleophilicity of the amine and the reactivity of the alkylating agent.

  • Side Reactions of Reagents: Some solvents can promote side reactions. For instance, in the presence of a strong base, some solvents might not be stable.

Troubleshooting Steps:

  • Solvent Polarity and Nucleophilicity: In N-alkylation, using a less polar solvent may sometimes reduce the rate of the desired reaction but can also help to minimize over-alkylation by tempering the nucleophilicity of the product amine.

  • Choice of Solvent for Work-up: During the work-up, the choice of extraction solvent is critical to separate the desired product from impurities. A solvent in which the product is highly soluble and the impurities are not, or vice versa, should be chosen. For example, after quenching a reaction, extraction with an organic solvent like DCM or ethyl acetate is common.[1]

  • Purity of Solvents: Ensure high-purity, dry solvents are used, as impurities in the solvent can lead to unexpected side products.[4]

Quantitative Data on Solvent Effects

The following table summarizes the impact of different solvents on the synthesis of N-benzylpiperidines via reductive amination, based on literature data.

SolventReducing AgentReaction Time (hours)Yield (%)Notes
Dichloromethane (DCM)NaBH(OAc)₃2-12HighA common and effective solvent for this reaction.[1]
1,2-Dichloroethane (DCE)NaBH(OAc)₃2-12HighSimilar to DCM, can be used at slightly higher temperatures.[1]
Methanol (MeOH)NaBH₄4-12Moderate to HighProtic solvent, may react with the reducing agent. Often used with NaBH₄.[5][6]
Tetrahydrofuran (THF)LiAlH₄1GoodRequires anhydrous conditions; LiAlH₄ is a very strong reducing agent.[2]
N,N-Dimethylformamide (DMF)VariousVariableVariableA polar aprotic solvent, often used when solubility is an issue.[2] Can be difficult to remove.
TolueneDIBAL-H1-Used for specific reductions, for example, of an ester to an aldehyde on a piperidine ring.[6]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride in DCM

This protocol is a widely used method for the synthesis of N-benzylpiperidine.[1]

  • Reaction Setup: To a round-bottom flask, add piperidine (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in dichloromethane (DCM).

  • Iminium Ion Formation: Stir the solution at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation using Benzyl Halide

This is another common method for synthesizing N-benzylpiperidine.[5]

  • Reaction Setup: To a solution of piperidine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for N-Benzylpiperidine Synthesis start Problem Identified low_yield Low Yield / No Reaction start->low_yield sluggish Sluggish / Stalled Reaction start->sluggish impurities Impurity Formation start->impurities check_solubility Check Reactant/Reagent Solubility low_yield->check_solubility Is everything dissolved? screen_solvents Screen Solvents (e.g., ACN, THF) sluggish->screen_solvents optimize_temp Optimize Temperature sluggish->optimize_temp use_additive Consider Acid Catalyst (e.g., Acetic Acid) sluggish->use_additive impurities->optimize_temp Side reactions at high temp? purify_solvent Use High-Purity/ Anhydrous Solvent impurities->purify_solvent check_solvent_type Review Solvent Type (Protic vs. Aprotic) check_solubility->check_solvent_type Yes switch_solvent Switch to DCM or DCE for Reductive Amination check_solubility->switch_solvent No check_anhydrous Ensure Anhydrous Conditions check_solvent_type->check_anhydrous Using aprotic check_solvent_type->switch_solvent Using protic with sensitive reagent check_anhydrous->purify_solvent Water present solution Problem Resolved switch_solvent->solution screen_solvents->solution optimize_temp->solution use_additive->solution purify_solvent->solution

Caption: Troubleshooting workflow for solvent-related issues.

Reductive_Amination_Pathway Reductive Amination Pathway and Solvent Influence cluster_reactants Reactants cluster_solvent_effects Solvent Effects piperidine Piperidine iminium Iminium Ion Intermediate piperidine->iminium benzaldehyde Benzaldehyde benzaldehyde->iminium product N-Benzylpiperidine iminium->product Reduction (e.g., NaBH(OAc)₃) solubility Solubility of Reactants and Reagents stability Stability of Reducing Agent rate Reaction Rate solvent Solvent Choice (e.g., DCM, DCE) solvent->iminium Influences formation solvent->product Influences reduction step

Caption: Key steps in reductive amination and solvent influence.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-benzylpiperidine-4-carboxylate is a key intermediate in the synthesis of numerous pharmaceuticals, particularly in the development of analgesics and other central nervous system agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide provides a comparative analysis of the most common methods for the synthesis of this compound, offering a side-by-side look at their performance based on experimental data. Detailed experimental protocols and workflow diagrams are provided to facilitate practical application in a laboratory setting.

At a Glance: Comparison of Synthesis Methods

The selection of a synthetic route for this compound is often dictated by factors such as desired yield, purity requirements, reaction time, and the availability and cost of starting materials and reagents. The following table summarizes the key quantitative data for three primary synthesis methods: N-Alkylation, Reductive Amination, and a One-Step Cyclization.

ParameterN-Alkylation (Method 1a)N-Alkylation (Method 1b)Reductive Amination (Method 2)
Starting Materials Ethyl isonipecotate, Benzyl chlorideEthyl isonipecotate, Benzyl bromideEthyl 4-piperidinecarboxylate, Benzaldehyde
Key Reagents Potassium carbonateTriethylamineSodium triacetoxyborohydride, Acetic acid
Solvent TolueneDichloromethaneDichloromethane
Reaction Temperature 100 °C (Reflux)0 °C to Room TemperatureRoom Temperature
Reaction Time 4 hoursOvernightNot specified
Yield 91%[1]87%[2]High (General)
Purity Not specifiedPurified by column chromatographyPurified by column chromatography

Synthesis Methodologies and Experimental Protocols

Method 1: N-Alkylation of Ethyl Isonipecotate

N-alkylation is a classical and widely used method for the synthesis of N-substituted piperidines. This approach involves the direct alkylation of the secondary amine of ethyl isonipecotate with a benzyl halide in the presence of a base.

cluster_0 N-Alkylation Synthesis Start Ethyl Isonipecotate + Benzyl Halide Solvent Dissolve in Solvent Start->Solvent Base Add Base (K2CO3 or Et3N) Reaction Heat/Stir Base->Reaction Solvent->Base Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the N-Alkylation of Ethyl Isonipecotate.

  • Dissolve ethyl isonipecotate (50 g, 0.31 mol) in toluene (150 mL) in a round-bottom flask.

  • Add potassium carbonate (60 g, 0.43 mol) to the solution and stir for 15 minutes.

  • Add benzyl chloride (42 g, 0.31 mol) and reflux the reaction mixture for 4 hours at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (hexane:ethyl acetate; 2:1).

  • Upon completion, cool the reaction mass to room temperature and quench with water (100 mL).

  • Stir the mixture and separate the organic phase.

  • Extract the aqueous phase with toluene (100 mL).

  • Combine the organic phases and wash twice with saturated brine solution (50 mL).

  • Remove the toluene in vacuo to obtain this compound as a yellow liquid (yield: 91%).[1]

  • Cool a solution of ethyl isonipecotate (20.01 g, 127 mmol) and triethylamine (21.7 ml, 0.15 mol) in dichloromethane (2 L) to 0 °C.

  • Add benzyl bromide (18.2 ml, 0.15 mol) dropwise.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Pour the suspension into a saturated aqueous solution of sodium bicarbonate (100 ml).

  • Wash the aqueous layer with dichloromethane (2 x 100 ml).

  • Combine the organic layers, wash with brine (100 ml), dry with anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography (ethyl acetate/hexane, 1/3, v/v) to yield this compound (27.40 g, 87%).[2]

Method 2: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and offers a milder alternative to direct alkylation, often with higher selectivity and avoidance of over-alkylation byproducts.[3] This method involves the reaction of a piperidine with an aldehyde to form an iminium ion intermediate, which is then reduced in situ by a hydride reagent.[3]

cluster_1 Reductive Amination Synthesis Start_RA Ethyl 4-piperidinecarboxylate + Benzaldehyde Solvent_RA Dissolve in DCM Start_RA->Solvent_RA Reagent_RA Add Reducing Agent (e.g., NaBH(OAc)3) Solvent_RA->Reagent_RA Catalyst_RA Add Acetic Acid (optional catalyst) Reagent_RA->Catalyst_RA Reaction_RA Stir at Room Temperature Catalyst_RA->Reaction_RA Workup_RA Quench with NaHCO3 & Extraction Reaction_RA->Workup_RA Purification_RA Purification (Column Chromatography) Workup_RA->Purification_RA Product_RA This compound Purification_RA->Product_RA

Caption: Workflow for the Reductive Amination Synthesis.

While a specific protocol for the direct synthesis of this compound via reductive amination was not found in the immediate search, a general procedure can be adapted based on established methodologies for N-alkylation of piperidines.[3]

  • To a stirred solution of ethyl 4-piperidinecarboxylate (1 equivalent) and benzaldehyde (1-1.2 equivalents) in an appropriate solvent such as dichloromethane (DCM) or dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) in portions at room temperature.

  • A catalytic amount of acetic acid may be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., DCM, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Conclusion

Both N-alkylation and reductive amination are effective methods for the synthesis of this compound. The N-alkylation approach, particularly with benzyl chloride and potassium carbonate in toluene, offers a high-yielding and straightforward procedure. The use of benzyl bromide with triethylamine in dichloromethane also provides a good yield, albeit slightly lower. Reductive amination presents a milder alternative that can be advantageous in terms of selectivity and avoiding the formation of quaternary ammonium salt byproducts, although a specific high-yielding protocol for this target molecule requires adaptation from general methods. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, purity needs, and available resources.

References

A Comparative Analysis of Piperidine-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of a vast array of pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of key piperidine-based pharmaceutical intermediates, focusing on their synthesis, performance, and applications. Experimental data is presented to aid in the selection and optimization of synthetic routes for these crucial building blocks.

I. Comparative Synthesis of Key Piperidine Intermediates

The efficient synthesis of piperidine intermediates is a critical aspect of drug development. This section compares common synthetic routes for two widely used intermediates: N-Boc-4-piperidone and 1-benzyl-4-piperidone.

N-Boc-4-Piperidone: A Versatile Building Block

N-Boc-4-piperidone is a vital intermediate in the synthesis of numerous pharmaceutical compounds, including analgesics and antipsychotics. Its Boc-protected nitrogen allows for a wide range of chemical transformations at the C4 position. The synthesis of fentanyl, a potent analgesic, can be achieved using N-Boc-4-piperidone as a starting material.[3][4]

Table 1: Comparison of Oxidation Methods for the Synthesis of N-Boc-4-piperidone from N-Boc-4-hydroxypiperidine

Oxidation MethodKey ReagentsTypical Reaction TimeReported Yield (%)Reported Purity (%)AdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine1-2 hours~95>98High yield, mild conditions, broad functional group tolerance.[5]Requires cryogenic temperatures (-78 °C), unpleasant odor of dimethyl sulfide byproduct.[6]
Dess-Martin Periodinane (DMP) Dess-Martin Periodinane1-3 hours~96>98Room temperature reaction, neutral pH, high selectivity.[7]Reagent is expensive and can be explosive under certain conditions.
TEMPO-Catalyzed Oxidation TEMPO, Sodium hypochlorite (bleach)1-2 hours~94>98Catalytic, uses inexpensive and environmentally benign co-oxidant.[5]Can be sensitive to reaction conditions, potential for chlorinated byproducts.
1-Benzyl-4-piperidone: A Precursor to Potent Therapeutics

1-Benzyl-4-piperidone is another crucial intermediate, notably used in the synthesis of fentanyl and its analogs, as well as other CNS-active agents.[8][9] The benzyl group serves as a protecting group that can be removed under various conditions.

Table 2: Comparison of Synthetic Routes to 1-Benzyl-4-piperidone

Synthetic RouteStarting MaterialsKey ReagentsOverall Yield (%)Purity (%)AdvantagesDisadvantages
Direct Alkylation 4-Piperidone hydrochloride, Benzyl bromidePotassium carbonate, DMF~85>98Straightforward, one-step reaction.Benzyl bromide is a lachrymator, requires heating.[8]
Dieckmann Condensation Benzylamine, Methyl acrylateSodium methoxide~75-85>99"One-pot" potential, good for large-scale synthesis.Multi-step process within the "one-pot", requires careful control of conditions.
Microwave-Assisted Synthesis Benzylamine, Methyl acrylate-HighHighSignificantly reduced reaction times.Requires specialized microwave reactor equipment.[10]
One-Pot Synthesis from Benzylamine and Divinyl Carbinol Benzylamine, Divinyl carbinolManganese dioxideModerate to GoodHighFacile one-pot oxidation-cyclization.[11]Yield can be variable depending on substrate.

II. Catalytic Hydrogenation of Pyridines to Piperidines

The catalytic hydrogenation of pyridines is an atom-economical and direct method for synthesizing the piperidine core.[1] The choice of catalyst and reaction conditions is critical for achieving high conversion and selectivity.

Table 3: Performance of Heterogeneous Catalysts in Pyridine Hydrogenation

CatalystSubstrateConditionsConversion (%)Selectivity/Yield (%)Reference
10% Pd/C 4-Pyridinecarbonitrile30 °C, 6 bar H₂, H₂SO₄, DCM/H₂O10094 (Selectivity)[12]
PtO₂ PyridineRT, 1 atm H₂, HCl, EtOH10098 (Yield)[1]
Rh/C Pyridine80 °C, 70 atm H₂, MeOH10099 (Yield)[13]
Rh₂O₃ Pyridine40 °C, 5 bar H₂, TFE>99>99 (Yield)[13]
0.5% Pd–1% Ag/Al₂O₃ Pyridine60 °C, 70 atm H₂9999 (Selectivity)[14]

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures.

Protocol 1: Synthesis of N-Boc-4-piperidone via Swern Oxidation
  • Preparation of the Activated DMSO: In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C. Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM, maintaining the temperature below -65 °C. Stir the mixture for 30 minutes.

  • Addition of Alcohol: Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM, keeping the internal temperature below -65 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching: Add triethylamine (5.0 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature.

  • Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-piperidone.

Protocol 2: Synthesis of 1-Benzyl-4-piperidone via Direct Alkylation[8]
  • Reaction Setup: In a round-bottom flask, stir a mixture of 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.5 eq) in dry N,N-dimethylformamide (DMF) for 30 minutes at room temperature.[8]

  • Alkylation: Add benzyl bromide (1.15 eq) dropwise to the reaction mixture.[8] Heat the reaction at 65 °C for 14 hours.[8]

  • Work-up: Cool the mixture to room temperature, filter, and quench with ice water.[8] Extract the resulting mixture with ethyl acetate.[8]

  • Purification: Combine the organic layers and wash sequentially with water and brine.[8] Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[8] The crude product can be further purified by crystallization.[8]

Protocol 3: Catalytic Hydrogenation of Pyridine using PtO₂[1]
  • Reactor Setup: In a high-pressure hydrogenation vessel, add pyridine (1.0 eq) and a suitable solvent such as ethanol.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst) (1-5 mol%) to the solution. An acidic additive like HCl can be used to facilitate the reduction.[1]

  • Hydrogenation: Seal the reactor and purge with an inert gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-50 atm) and stir the reaction at room temperature until hydrogen uptake ceases.

  • Work-up: Carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. If an acid was used, neutralize the residue with a base (e.g., NaOH) and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain piperidine.

IV. Signaling Pathway and Logical Relationships

Many piperidine-containing drugs exert their therapeutic effects by modulating specific signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[10][15] Several piperidine-based inhibitors target this pathway.[15][16]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition) PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Piperidine_Inhibitor Piperidine-based PI3K Inhibitor Piperidine_Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.

Experimental_Workflow Start Starting Material (e.g., Pyridine) Reaction Synthetic Transformation (e.g., Hydrogenation) Start->Reaction Workup Reaction Work-up & Quenching Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis FinalProduct Final Piperidine Intermediate Analysis->FinalProduct

Caption: A general experimental workflow for the synthesis and analysis of piperidine intermediates.

References

A Researcher's Guide to Ethyl 1-benzylpiperidine-4-carboxylate Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the quality and reliability of reference standards are paramount. This guide provides a comparative overview of commercially available Ethyl 1-benzylpiperidine-4-carboxylate reference standards, detailing key quality attributes and analytical methodologies to aid in the selection of the most suitable material for research and quality control purposes.

This compound (CAS No. 24228-40-8) is a key intermediate in the synthesis of various pharmaceutical compounds. The purity and characterization of its reference standard are critical for accurate quantification and impurity profiling of active pharmaceutical ingredients (APIs).

Comparison of Supplier Specifications

Several chemical suppliers offer this compound as a reference standard. While obtaining full Certificates of Analysis (CoA) often requires a purchase and lot number, publicly available information provides a baseline for comparison. Researchers should always refer to the lot-specific CoA for detailed quantitative data.

SupplierProduct NamePurity SpecificationAvailability of CoA
Simson Pharma Limited Ethyl-1-Benzylpiperidine-4-carboxylateHigh QualityAccompanied by Certificate of Analysis
Sigma-Aldrich (Merck) This compound97%Available (requires lot number)
Various on ChemicalBook This compoundTypically ≥98%Varies by supplier

Note: The purity values listed are general specifications and may vary between different batches. It is crucial to consult the Certificate of Analysis for the specific lot being used.

Analytical Characterization and Experimental Data

A comprehensive analysis of a reference standard involves multiple analytical techniques to confirm its identity, purity, and integrity. Below are typical experimental protocols and data that should be considered when evaluating a reference standard of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for determining the purity of a reference standard and identifying any related impurities.

Experimental Protocol:

A reversed-phase HPLC method is suitable for the analysis of this compound. The following is a general protocol that can be adapted and optimized.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or other suitable buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

Data Presentation:

The HPLC chromatogram from a high-purity reference standard should exhibit a single major peak corresponding to this compound. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Workflow for HPLC Purity Analysis

prep Sample Preparation (1 mg/mL in mobile phase) hplc HPLC System (C18 column, UV detection) prep->hplc Inject analysis Data Analysis (Peak integration) hplc->analysis Generate Chromatogram result Purity Calculation (% Area) analysis->result

Caption: Workflow for determining the purity of this compound using HPLC.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are essential for confirming the chemical structure of the reference standard.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and environment of protons in the molecule.

  • ¹³C NMR: Provides information on the carbon framework of the molecule.

2. Mass Spectrometry (MS):

  • Confirms the molecular weight of the compound. The expected molecular weight for this compound (C₁₅H₂₁NO₂) is approximately 247.33 g/mol .

3. Infrared (IR) Spectroscopy:

  • Identifies the functional groups present in the molecule, such as the ester carbonyl group (C=O) and C-N bonds.

Logical Relationship for Structural Elucidation

cluster_spectroscopy Spectroscopic Techniques cluster_interpretation Data Interpretation NMR NMR (¹H, ¹³C) - Proton environment - Carbon skeleton Structure Proposed Structure This compound NMR->Structure MS Mass Spectrometry - Molecular Weight MS->Structure IR Infrared Spectroscopy - Functional Groups IR->Structure Confirmation Structural Confirmation Structure->Confirmation

Caption: Logical workflow for the structural confirmation of the reference standard.

Conclusion

When selecting a reference standard for this compound, it is imperative for researchers to go beyond the supplier's catalog information. A thorough evaluation of the Certificate of Analysis, including a review of the HPLC purity data and spectroscopic evidence, is essential. While this guide provides a framework for comparison and outlines key analytical methodologies, the ultimate decision should be based on the specific requirements of the intended application and a critical assessment of the lot-specific data provided by the supplier.

Cross-Reactivity and Selectivity Profile of Ethyl 1-benzylpiperidine-4-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 1-benzylpiperidine-4-carboxylate scaffold is a versatile chemical framework frequently employed in the design of bioactive molecules targeting a range of therapeutic areas, including neurodegenerative diseases, cancer, and inflammation.[1] Understanding the cross-reactivity and selectivity profile of derivatives based on this scaffold is paramount for developing safe and effective drug candidates with minimal off-target effects. This guide provides a comparative analysis of the cross-reactivity of various this compound derivatives and related analogs, supported by experimental data from published studies.

Executive Summary

Derivatives of the this compound core have been investigated for their activity against various biological targets. This guide consolidates available data on their selectivity for key enzyme and transporter families, including cholinesterases, monoamine transporters, and steroid-5-alpha-reductase. The presented data highlights how structural modifications to the core scaffold influence potency and selectivity, offering valuable insights for medicinal chemists and pharmacologists in the design of more specific ligands.

Comparative Selectivity Data

The following tables summarize the in vitro activity and selectivity of various derivatives related to the this compound scaffold. It is important to note that the presented data is collated from different studies, and the core structures of the tested compounds may vary. Direct comparison should be made with caution, considering the potential influence of structural modifications on biological activity.

Table 1: Selectivity for Cholinesterases (AChE vs. BuChE)

Several studies have explored the potential of benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critically involved in the progression of Alzheimer's disease. High selectivity for AChE over BuChE is often a desirable attribute to minimize potential side effects.

Compound/Derivative ClassAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE/AChE)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56>10,000>18,000[2]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil Analog)5.77,125~1250[3]
1-Benzyl-N-(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)piperidine-4-carboxamide30--[4]
Compound 19 (A 2-phenylacetate derivative of 1-benzylpiperidine)5,100Moderate Inhibition-[5][6]
Compound 21 (A 2,2-diphenylacetate derivative of 1-benzylpiperidine)>500,0006,160-[5][6]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for AChE.

Table 2: Activity at Monoamine Transporters (SERT, NET, DAT)

The benzylpiperidine scaffold is also a common feature in compounds targeting monoamine transporters, which are central to the treatment of depression and other neuropsychiatric disorders. The following table presents data for a series of 4-benzylpiperidine carboxamides, which are structurally related to the this compound core.

Compound (Structure Class)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Reference
7j (4-benzylpiperidine carboxamide with 2-naphthyl substitution)2.41.91025[7]
8k (4-benzylpiperidine carboxamide with 6-bromo-2-naphthyl substitution)0.81.110.2[7]
8f (4-benzylpiperidine carboxamide with diphenylmethyl substitution)1282563.2[7]

Note: These compounds are 4-benzylpiperidine carboxamides and not ethyl esters. The data illustrates the influence of substituents on transporter selectivity within a closely related scaffold.

Table 3: Inhibition of Steroid-5-alpha-reductase Isozymes

Derivatives of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been evaluated for their inhibitory activity against the type 1 and type 2 isozymes of steroid-5-alpha-reductase, a target for the treatment of benign prostatic hyperplasia and androgenic alopecia.

Compound (N-substituent)5-alpha-reductase Type 1 IC50 (µM)5-alpha-reductase Type 2 IC50 (µM)Reference
6 (Diphenylacetyl)3.440.37[8]
7 (Dicyclohexylacetyl)~100.08[8]
9 (Diphenylcarbamoyl)0.540.69[8]

Note: The core structure of these compounds is a piperidine-4-(benzylidene-4-carboxylic acid), which differs from the ethyl ester.

Experimental Protocols

The data presented in this guide is based on established in vitro experimental protocols. Below are generalized descriptions of the methodologies used in the cited studies. For detailed protocols, please refer to the specific publications.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the inhibitory potency of compounds against AChE and BuChE.

G cluster_prep Assay Preparation cluster_reaction Reaction and Measurement enzyme AChE or BuChE Solution preincubation Pre-incubation of Enzyme and Inhibitor enzyme->preincubation inhibitor Test Compound (Derivative) inhibitor->preincubation substrate ATChI or BTChI Solution reaction_start Initiate Reaction with Substrate substrate->reaction_start reagent DTNB Solution reagent->reaction_start preincubation->reaction_start measurement Measure Absorbance at 412 nm reaction_start->measurement calculation Calculate % Inhibition and IC50 measurement->calculation G cluster_cell_prep Cell Preparation cluster_assay Uptake Assay cells Cells Expressing SERT, NET, or DAT incubation Incubate Cells with Test Compound cells->incubation radioligand Add Radiolabeled Substrate (e.g., [3H]5-HT) incubation->radioligand terminate Terminate Uptake by Washing radioligand->terminate scintillation Measure Radioactivity with Scintillation Counter terminate->scintillation analysis Determine IC50 Values scintillation->analysis G cluster_prep Assay Components cluster_reaction_analysis Reaction and Analysis enzyme_prep Enzyme Preparation (Isozyme 1 or 2) reaction Incubate Components enzyme_prep->reaction substrate_prep Substrate (e.g., Testosterone) substrate_prep->reaction cofactor_prep Cofactor (NADPH) cofactor_prep->reaction inhibitor_prep Test Compound inhibitor_prep->reaction extraction Extract Steroids reaction->extraction analysis_step Analyze by HPLC or LC-MS extraction->analysis_step quantification Quantify Product Formation and Determine IC50 analysis_step->quantification G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binds Signal Signal Transduction Receptor->Signal Response Cellular Response Signal->Response Derivative Benzylpiperidine Derivative Derivative->AChE Inhibits G Neurotransmitter Monoamine Neurotransmitter (5-HT, NE, DA) Transporter Monoamine Transporter (SERT, NET, DAT) Neurotransmitter->Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Activates Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Derivative Benzylpiperidine Derivative Derivative->Transporter Blocks

References

A Comparative Guide to Establishing the Purity of Ethyl 1-benzylpiperidine-4-carboxylate for Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development, ensuring the safety and efficacy of therapeutic candidates entering clinical trials. This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of Ethyl 1-benzylpiperidine-4-carboxylate, a key intermediate in the synthesis of various biologically active molecules.[1][2] We will delve into detailed experimental protocols, present comparative data, and offer a logical framework for a robust purity assessment strategy.

Understanding the Analyte: this compound

  • Molecular Formula: C₁₅H₂₁NO₂[3][4]

  • Molecular Weight: 247.33 g/mol [3][4]

  • Appearance: Colorless to light yellow liquid[5]

  • CAS Number: 24228-40-8[3][4]

This compound serves as a critical building block in the synthesis of various pharmaceutical agents.[1] Its purity is paramount as any impurities can potentially affect the safety, efficacy, and stability of the final drug product.[6]

Key Analytical Techniques for Purity Determination

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and potential impurities. For this compound, a multi-faceted approach employing orthogonal methods is recommended to ensure a comprehensive purity profile.

Comparison of Primary Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for identification.Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[7][8]
Primary Application Assay of the main component and quantification of non-volatile and thermally labile impurities.Identification and quantification of volatile impurities, including residual solvents.Absolute purity determination without the need for a specific reference standard of the analyte.[7][9] Orthogonal method for assay confirmation.
Strengths Wide applicability, high precision, and well-established for pharmaceutical analysis.[6]High separation efficiency for volatile compounds and definitive identification by mass spectrometry.High accuracy and precision, non-destructive, and provides structural information.[9]
Limitations May not be suitable for highly volatile impurities. Requires a reference standard for quantification.Limited to thermally stable and volatile compounds.Lower sensitivity compared to chromatographic methods, potential for signal overlap.[10]

Potential Impurities in this compound Synthesis

Understanding the synthetic route is crucial for identifying potential process-related impurities. A common synthesis involves the N-benzylation of ethyl isonipecotate.[1]

Potential Process-Related Impurities:

Impurity NameStructureOrigin
Ethyl isonipecotate C₈H₁₅NO₂Unreacted starting material.[11]
Benzyl chloride/bromide C₇H₇Cl / C₇H₇BrExcess or unreacted alkylating agent.
Dibenzyl ether C₁₄H₁₄OBy-product from the reaction of benzyl halides.
Over-alkylated products -Quaternary ammonium salts formed by further reaction.
Degradation products -May form during synthesis or storage.

Residual Solvents:

Commonly used solvents in the synthesis, such as toluene, ethyl acetate, and hexane, must be monitored and controlled within acceptable limits as defined by regulatory guidelines like ICH Q3C.[12]

Experimental Protocols

The following protocols are representative and would require validation for specific applications in a regulated environment.

1. High-Performance Liquid Chromatography (HPLC) for Assay and Non-Volatile Impurities

This method is designed to separate this compound from its potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).[13][14]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

This method is suitable for the identification and quantification of volatile organic impurities and residual solvents.

  • Instrumentation: GC system with a mass selective detector (e.g., Agilent 7890A GC with 5977A MSD).

  • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).[15]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-550.

  • Sample Preparation (Headspace): Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide). The vial is then heated to allow volatile components to partition into the headspace for injection.[12]

3. Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR provides an orthogonal method for purity assessment without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., Bruker 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Experimental Parameters:

    • A 90° pulse should be calibrated.

    • A relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full relaxation.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualizations

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Orthogonal Purity Verification cluster_3 Data Review & Certification Sample API Batch Receipt PhysChem Physical & Chemical Characterization Sample->PhysChem HPLC HPLC Analysis (Assay & Non-Volatile Impurities) PhysChem->HPLC GCMS GC-MS Analysis (Volatile Impurities & Residual Solvents) PhysChem->GCMS qNMR qNMR Analysis (Absolute Purity) PhysChem->qNMR DataReview Comprehensive Data Review & Impurity Profiling HPLC->DataReview GCMS->DataReview qNMR->DataReview CoA Certificate of Analysis Generation DataReview->CoA Release Release for Clinical Trials CoA->Release

Caption: Workflow for establishing the purity of this compound.

Purity_Technique_Relationship OverallPurity Overall API Purity Assessment HPLC HPLC (Assay, Non-Volatiles) OverallPurity->HPLC Primary Method GCMS GC-MS (Volatiles, Solvents) OverallPurity->GCMS Complementary Method qNMR qNMR (Absolute Purity) OverallPurity->qNMR Orthogonal Verification

Caption: Logical relationship of analytical techniques for purity assessment.

Acceptance Criteria for Clinical Trial Material

The acceptance criteria for the purity of an API intended for clinical trials must be established based on safety considerations and regulatory guidelines.[3] For early-phase clinical trials, the following general limits often apply, though they must be justified on a case-by-case basis.

Impurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
Any Unspecified Impurity ≥ 0.05%≥ 0.10%≥ 0.15% or 1.0 mg/day intake
Total Impurities --Typically ≤ 1.0%

Thresholds are based on a maximum daily dose of ≤ 2 g/day as per ICH Q3A(R2) guidelines and may vary based on the specific API and its intended use.[16]

Conclusion

Establishing the purity of this compound for clinical trials requires a robust and well-documented analytical strategy. A combination of high-performance liquid chromatography for assay and non-volatile impurities, gas chromatography-mass spectrometry for volatile impurities and residual solvents, and quantitative NMR as an orthogonal method for absolute purity provides a comprehensive and reliable assessment. This multi-faceted approach, supported by a thorough understanding of potential impurities and justified acceptance criteria, is essential for ensuring the quality and safety of the API and the subsequent drug product.

References

The Versatile Intermediate: A Comparative Review of Ethyl 1-benzylpiperidine-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical step that dictates the efficiency and success of a synthetic campaign. Ethyl 1-benzylpiperidine-4-carboxylate has emerged as a pivotal building block in the synthesis of a diverse array of pharmacologically active molecules. This guide provides a comprehensive comparison of its application in the synthesis of key therapeutic agents, offering insights into its performance against alternative synthetic strategies, supported by experimental data and detailed protocols.

This compound is a versatile heterocyclic compound widely employed as a key intermediate in the pharmaceutical industry. Its utility stems from the reactive sites within its structure, allowing for the construction of complex molecular architectures. This guide will delve into its application in the synthesis of Donepezil, a cornerstone in Alzheimer's disease treatment, and explore its role as a precursor for potent enzyme inhibitors, including matrix metalloproteinase (MMP) and farnesyltransferase (FTase) inhibitors.

Synthesis of this compound: A Comparative Overview

Two primary synthetic routes to this compound have been reported, each offering distinct advantages.

Table 1: Comparison of Synthetic Routes to this compound

RouteStarting MaterialsReagentsSolventYieldReference
1 Ethyl 4-piperidinecarboxylate, Benzyl chloridePotassium carbonateToluene91%[1]
2 Ethyl isonipecotate, Benzyl bromideTriethylamineDichloromethane87%(Not explicitly cited)
Experimental Protocols

Route 1: From Ethyl 4-piperidinecarboxylate and Benzyl Chloride [1]

To a solution of ethyl 4-piperidinecarboxylate in toluene, potassium carbonate is added, and the mixture is stirred. Benzyl chloride is then introduced, and the reaction mixture is refluxed. Upon completion, the reaction is quenched with water, and the organic phase is separated, washed, and concentrated under vacuum to yield this compound.

Route 2: From Ethyl isonipecotate and Benzyl Bromide

Ethyl isonipecotate and triethylamine are dissolved in dichloromethane and cooled. Benzyl bromide is added dropwise, and the mixture is stirred overnight at room temperature. The reaction is then worked up by washing with saturated aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Application in the Synthesis of Donepezil

This compound is a crucial precursor in the synthesis of Donepezil, a reversible inhibitor of acetylcholinesterase used in the management of Alzheimer's disease.

Synthetic Pathway to Donepezil

The synthesis of Donepezil from this compound involves a multi-step process, beginning with the reduction of the ester to an alcohol, followed by oxidation to the key aldehyde intermediate, N-benzylpiperidine-4-carboxaldehyde. This aldehyde then undergoes a condensation reaction with 5,6-dimethoxy-1-indanone, followed by reduction to yield Donepezil.

Donepezil_Synthesis A This compound B Reduction A->B e.g., Vitride C (1-benzylpiperidin-4-yl)methanol B->C D Oxidation C->D e.g., Swern Oxidation E N-benzylpiperidine-4-carboxaldehyde D->E G Condensation E->G F 5,6-dimethoxy-1-indanone F->G H Unsaturated Intermediate G->H I Reduction H->I e.g., Catalytic Hydrogenation J Donepezil I->J

Caption: Synthetic workflow for Donepezil from this compound.

Comparison with Alternative Synthetic Routes for Donepezil

Alternative synthetic strategies for Donepezil often circumvent the synthesis of this compound by utilizing different starting materials for the piperidine moiety.

Table 2: Comparison of Precursors for the Piperidine Moiety in Donepezil Synthesis

Precursor ApproachKey Starting Material for Piperidine MoietyAdvantagesDisadvantages
Route via this compound Ethyl 4-piperidinecarboxylateWell-established route, commercially available starting materials.Multi-step synthesis to the key aldehyde intermediate.
Alternative Route 1 Pyridine-4-carboxaldehydeShorter route to an aldehyde precursor.May require more complex transformations to introduce the benzyl group and reduce the pyridine ring.
Alternative Route 2 N-protected 4-methyl-piperidineUtilizes a different functional group for coupling with the indanone moiety.Requires protection and deprotection steps.

Application in the Synthesis of Enzyme Inhibitors

While specific, detailed examples of the synthesis of farnesyltransferase and matrix metalloproteinase inhibitors directly from this compound are not extensively documented in readily available literature, the N-benzylpiperidine scaffold is a recognized pharmacophore in the design of such inhibitors. The carboxylate group of the title compound serves as a versatile handle for the introduction of various functionalities to interact with the active sites of these enzymes.

Farnesyltransferase Inhibitors

Farnesyltransferase inhibitors (FTIs) are a class of experimental cancer drugs that target the farnesyltransferase enzyme, which is crucial for the function of the Ras protein, implicated in many cancers. The N-benzylpiperidine moiety can be incorporated into FTI structures to occupy hydrophobic pockets in the enzyme's active site.

Matrix Metalloproteinase Inhibitors

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in diseases such as arthritis and cancer. The piperidine ring in MMP inhibitors can serve as a central scaffold to position zinc-binding groups and other functionalities that interact with the enzyme's active site. Research on piperidine-based MMP inhibitors has shown that modifications on the piperidine ring can significantly impact potency and selectivity.

While a direct synthetic protocol starting from this compound for a specific, high-profile FTI or MMP inhibitor is not provided here due to a lack of explicit literature, the general synthetic utility of this intermediate suggests its potential in the exploratory phases of drug discovery for these targets. Researchers can leverage the known reactivity of the ester group to generate amides, hydrazides, or other functional groups that can be further elaborated to produce libraries of potential inhibitors.

Conclusion

This compound stands out as a valuable and versatile intermediate in medicinal chemistry. Its application in the well-established synthesis of Donepezil highlights its reliability and utility. While its direct application in the synthesis of specific, marketed farnesyltransferase and matrix metalloproteinase inhibitors is less clearly documented, the N-benzylpiperidine scaffold it provides is a key structural motif in the design of potent enzyme inhibitors. The synthetic accessibility and the potential for diverse chemical transformations make this compound a continued focus for process development and a key tool for discovery research professionals. Future work in publishing detailed synthetic applications of this intermediate, particularly in the realm of enzyme inhibitors, would be of significant benefit to the scientific community.

References

A Comparative Guide to the Stability of Ethyl 1-benzylpiperidine-4-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the chemical stability of Ethyl 1-benzylpiperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Its stability under various environmental conditions is a critical factor in determining its shelf-life, storage requirements, and the impurity profile of downstream products. This document outlines detailed experimental protocols for forced degradation studies, a crucial component of drug development and regulatory submissions, and compares its expected stability profile with that of viable alternatives.

The primary degradation pathways anticipated for this compound include hydrolysis of the ethyl ester, oxidation of the N-benzyl group, and potential degradation of the piperidine ring under harsh conditions. Understanding the propensity of this molecule to degrade is essential for developing robust formulations and analytical methods.

Comparative Stability Assessment

To provide a comprehensive understanding of the stability of this compound, it is benchmarked against several analogues. This comparison allows for the evaluation of how modifications to the ester and benzyl functional groups impact the overall stability of the molecule.

Alternatives for Comparison:

  • Mthis compound: Replacing the ethyl ester with a methyl ester allows for the assessment of the influence of the alkyl chain length of the ester on its hydrolytic stability.

  • tert-Butyl 1-benzylpiperidine-4-carboxylate: The bulky tert-butyl group can offer steric hindrance, which may affect the rate of hydrolysis of the ester. Tert-butyl esters are known to be stable under basic conditions but labile to acid.[1][2][3]

  • 1-Benzylpiperidine-4-carboxamide: Amides are generally significantly more resistant to hydrolysis than esters due to the greater resonance stabilization of the amide bond.[4][5][6][7] This analogue serves as a benchmark for a more stable linkage.

The following tables are structured to present the quantitative data that would be generated from the proposed experimental protocols.

Table 1: Stability Data under Hydrolytic Stress Conditions

CompoundConditionTime (hours)% DegradationMajor Degradation Products
This compound0.1 M HCl, 60°C2, 4, 8, 121-Benzylpiperidine-4-carboxylic acid, Ethanol
0.1 M NaOH, 60°C2, 4, 8, 121-Benzylpiperidine-4-carboxylic acid, Ethanol
Mthis compound0.1 M HCl, 60°C2, 4, 8, 121-Benzylpiperidine-4-carboxylic acid, Methanol
0.1 M NaOH, 60°C2, 4, 8, 121-Benzylpiperidine-4-carboxylic acid, Methanol
tert-Butyl 1-benzylpiperidine-4-carboxylate0.1 M HCl, 60°C2, 4, 8, 121-Benzylpiperidine-4-carboxylic acid, tert-Butanol
0.1 M NaOH, 60°C2, 4, 8, 12
1-Benzylpiperidine-4-carboxamide0.1 M HCl, 60°C2, 4, 8, 12
0.1 M NaOH, 60°C2, 4, 8, 12

Table 2: Stability Data under Oxidative Stress Conditions

CompoundConditionTime (hours)% DegradationMajor Degradation Products
This compound3% H₂O₂, RT2, 4, 8, 12N-oxide derivatives, Benzaldehyde
Mthis compound3% H₂O₂, RT2, 4, 8, 12N-oxide derivatives, Benzaldehyde
tert-Butyl 1-benzylpiperidine-4-carboxylate3% H₂O₂, RT2, 4, 8, 12N-oxide derivatives, Benzaldehyde
1-Benzylpiperidine-4-carboxamide3% H₂O₂, RT2, 4, 8, 12N-oxide derivatives, Benzaldehyde

Table 3: Stability Data under Thermal and Photolytic Stress Conditions

CompoundConditionTime (hours)% DegradationMajor Degradation Products
This compoundSolid, 80°C24, 48, 72
Solution, ICH Q1B Photostability Chamber (1.2 million lux hours, 200 watt hours/m²)24, 48, 72Debenzylated products
Mthis compoundSolid, 80°C24, 48, 72
Solution, ICH Q1B Photostability Chamber24, 48, 72Debenzylated products
tert-Butyl 1-benzylpiperidine-4-carboxylateSolid, 80°C24, 48, 72
Solution, ICH Q1B Photostability Chamber24, 48, 72Debenzylated products
1-Benzylpiperidine-4-carboxamideSolid, 80°C24, 48, 72
Solution, ICH Q1B Photostability Chamber24, 48, 72Debenzylated products

Experimental Protocols

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[8][9][10]

1. General Sample Preparation

  • Prepare a stock solution of this compound and each analogue at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • For stress studies, dilute the stock solution with the respective stressor to achieve a final concentration of approximately 100 µg/mL.

  • For solid-state studies, place a known quantity of the compound in a suitable container and expose it to the stress condition. After exposure, dissolve the sample in the analysis solvent to achieve a final concentration of 100 µg/mL.

2. Hydrolytic Stability

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Heat the solution at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Heat the solution at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

  • Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60°C. Withdraw samples at specified time points for analysis.

3. Oxidative Stability

  • Mix the stock solution with a 3% solution of hydrogen peroxide. Keep the solution at room temperature and protected from light. Withdraw samples at specified time points for analysis.

4. Thermal Stability

  • Solid State: Expose the solid compound to a temperature of 80°C in a calibrated oven. Withdraw samples at specified time points, dissolve in the analysis solvent, and analyze.

  • Solution State: Heat the stock solution at 80°C in a calibrated oven. Withdraw samples at specified time points, cool to room temperature, and analyze.

5. Photostability

  • Expose the stock solution in a photochemically transparent container to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).[11][12]

  • A control sample should be kept in the dark under the same temperature conditions.

  • Withdraw samples at specified time points for analysis.

6. Analytical Methodology

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Photodiode Array (PDA) detector is recommended.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation of the parent compound and its degradation products.

  • Detection: Monitor the elution at a wavelength where the parent compound and potential degradation products have significant absorbance (a PDA detector is useful for this).

  • Analysis: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample. The formation of degradation products is monitored by the appearance of new peaks in the chromatogram.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Studies (ICH Guidelines) cluster_analysis Analysis cluster_data_evaluation Data Evaluation prep Prepare 1 mg/mL Stock Solutions (Target Compound & Analogues) hydrolysis Hydrolytic Stress - Acid (0.1M HCl, 60°C) - Base (0.1M NaOH, 60°C) - Neutral (Water, 60°C) prep->hydrolysis Expose to Stress oxidation Oxidative Stress (3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal Expose to Stress photo Photolytic Stress (ICH Q1B Conditions) prep->photo Expose to Stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 12, 24h) hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-UV/PDA Analysis sampling->hplc quantify Quantify % Degradation (Parent Peak Area) hplc->quantify identify Identify Degradation Products (New Peaks, LC-MS if needed) hplc->identify compare Compare Stability Profiles (Compound vs. Analogues) quantify->compare

Caption: Workflow for the stability assessment of this compound and its analogues.

Degradation_Pathways Anticipated Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_prod 1-Benzylpiperidine-4-carboxylic acid + Ethanol parent->hydrolysis_prod H2O, H+ or OH- n_oxide N-Oxide Derivative parent->n_oxide [O] debenzylation Debenzylation Products (e.g., Benzaldehyde, Benzoic Acid) parent->debenzylation [O] photo_debenzyl Ethyl piperidine-4-carboxylate parent->photo_debenzyl hv

Caption: Potential degradation pathways for this compound under stress conditions.

References

Safety Operating Guide

Proper Disposal of Ethyl 1-benzylpiperidine-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Ethyl 1-benzylpiperidine-4-carboxylate (CAS No. 24228-40-8), ensuring the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to handle this compound with appropriate care. This compound is irritating to the eyes, respiratory system, and skin[1].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].

  • Hand Protection: Wear compatible chemical-resistant gloves to prevent skin exposure[3].

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure[2].

Handling:

  • Avoid contact with skin, eyes, and clothing[2][3].

  • Do not ingest or inhale the substance[2][3].

  • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place[2].

  • The substance is incompatible with strong oxidizing agents and reducing agents[2].

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Spill Cleanup Procedures:

  • Ventilation: Ensure the area is well-ventilated[4].

  • Ignition Sources: Remove all sources of ignition as the substance can be combustible[5][6].

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth[7].

  • Collection: Place the absorbed material into a suitable, closed container for disposal[5][7].

  • Decontamination: Clean the affected area thoroughly.

  • Environmental Protection: Prevent the product from entering drains or surface water[4][6].

III. Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[2][5][6].

Step-by-Step Disposal Guidance:

  • Waste Classification: Determine if the waste is hazardous according to local, regional, and national regulations[2]. This is a critical first step that dictates the subsequent disposal route.

  • Containerization: Collect the waste in a suitable, closed, and properly labeled container[3][5].

  • Professional Disposal Service: Contact a licensed professional waste disposal service to dispose of this material[8]. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Regulatory Compliance: Ensure that the disposal method is in accordance with an approved waste disposal plant and all relevant regulations[6][9].

IV. Quantitative Data Summary

While specific quantitative limits for disposal are highly dependent on local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueSource
CAS Number 24228-40-8[10]
Molecular Formula C15H21NO2[10]
Molecular Weight 247.33 g/mol [10]
Boiling Point 122°C (at 0.5 mmHg)[1]
Flash Point >110℃[1]
Density 1.037 g/mL at 25 °C[1]

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A This compound Waste Generated B Is the waste contaminated with other hazardous materials? A->B C Segregate and characterize waste stream B->C Yes D Consult Safety Data Sheet (SDS) and local regulations for classification B->D No C->D E Is the waste classified as hazardous? D->E F Package in a labeled, sealed, and compatible container E->F Yes H Dispose of as non-hazardous waste according to institutional and local guidelines E->H No G Arrange for pickup by a licensed hazardous waste disposal service F->G I Maintain disposal records G->I H->I

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling Ethyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 1-benzylpiperidine-4-carboxylate. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Classification

There are conflicting reports regarding the hazard classification of this compound. While one supplier does not classify it as hazardous under the 2012 OSHA Hazard Communication Standard, other sources, including Sigma-Aldrich and PubChem, classify it as "Acute Toxicity, Oral, Category 3" with the signal word "Danger" and the hazard statement H301: "Toxic if swallowed"[1][2]. Therefore, it is imperative to handle this compound with caution and adhere to the safety protocols for toxic substances.

Physical and Chemical Properties

PropertyValue
CAS Number 24228-40-8
Molecular Formula C₁₅H₂₁NO₂
Molecular Weight 247.33 g/mol
Form Liquid
Density 1.037 g/mL at 25 °C

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is vital to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound[1][3][4][5].

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles or Face ShieldShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][6].
Skin Chemically Resistant Gloves and Lab CoatGloves should be inspected for integrity before use. Lab coats should be made of appropriate material to prevent skin penetration[3][7].
Respiratory Not required under normal use with adequate ventilationA NIOSH/MSHA approved respirator may be necessary if working in poorly ventilated areas or if irritation is experienced[8].

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace handle_dispense Dispense Chemical prep_workspace->handle_dispense Proceed to handling handle_reaction Perform Experiment handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Experiment complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling and Disposal Protocol

I. Pre-Experiment Preparation:

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound[5].

  • Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above[3].

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood[8][9].

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible[6][8].

II. Handling the Chemical:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing[1]. Do not ingest or inhale[6].

  • Dispensing: When transferring the liquid, use appropriate tools to minimize splashes and aerosol generation.

  • Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and reducing agents[1].

III. Post-Experiment and Disposal:

  • Decontamination: Clean and decontaminate all work surfaces and equipment after use.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations[1].

  • Waste Disposal:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and sealed container.

    • Dispose of the chemical waste through an approved waste disposal plant[6]. Do not release it into the environment[1].

  • PPE Removal: Remove PPE in a manner that avoids contamination of the user and the surrounding area. Dispose of single-use PPE as chemical waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and removing PPE[10].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzylpiperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-benzylpiperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.